molecular formula C42H83NO2 B3025978 1-Deoxy-Cer

1-Deoxy-Cer

Cat. No.: B3025978
M. Wt: 634.1 g/mol
InChI Key: SPBLYZJOQAUPPY-JGWXTICHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetracosanoyl)-1-deoxysphing-4-enine, also known by its lipid species shorthand Cer(m18:1/24:0) , is a synthetic 1-deoxyceramide. This sphingolipid features a tetracosanoyl (C24:0) fatty acid chain linked to a 1-deoxysphing-4-enine (m18:1) long-chain base. It has a molecular formula of C42H83NO2 and a monoisotopic mass of 633.6424 Da . This compound is of significant interest in metabolomics and disease biomarker research. A notable application is in diabetes research, where an isomer of this 1-deoxyceramide, Cer(m18:1/24:0), has been identified through non-targeted metabolomic profiling as a novel biomarker associated with incident type 2 diabetes in large, diverse human cohorts . The study of 1-deoxyceramides like N-(tetracosanoyl)-1-deoxysphing-4-enine provides new insights into lipid-mediated pathways of disease development, offering potential for improved risk prediction . Researchers utilize this high-purity compound as a critical standard for the identification and quantification of endogenous deoxysphingolipids using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem MS (MS/MS). Key Specifications: • Molecular Formula: C42H83NO2 • Monoisotopic Mass: 633.6424 Da • Lipid Class: 1-Deoxyceramide • Lipid Shorthand: Cer(m18:1/24:0) This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h36,38,40-41,44H,4-35,37,39H2,1-3H3,(H,43,45)/b38-36+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLYZJOQAUPPY-JGWXTICHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Rise of Atypical Sphingolipids: A Technical Guide to the Discovery and History of 1-Deoxy-Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide charts the discovery and burgeoning history of 1-deoxy-ceramides, a class of atypical sphingolipids implicated in a range of metabolic and neurological disorders. From their serendipitous discovery to their current status as potential biomarkers and therapeutic targets, this document provides a comprehensive overview of the core scientific knowledge, experimental methodologies, and the intricate signaling pathways they modulate.

Introduction: A Paradigm Shift in Sphingolipid Biology

For decades, the canonical pathway of sphingolipid biosynthesis, initiated by the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), was considered the primary route for the production of these essential structural and signaling molecules. The discovery of 1-deoxysphingolipids (deoxySLs), which lack the C1 hydroxyl group characteristic of canonical sphingolipids, has fundamentally altered this understanding.[1] These atypical lipids, including 1-deoxy-ceramides, are not merely metabolic curiosities but potent bioactive molecules with significant pathophysiological implications.[2] Their formation, resulting from the promiscuous use of L-alanine or other amino acids by SPT, leads to the accumulation of metabolites that cannot be readily degraded through canonical pathways, triggering cellular stress and dysfunction.[1][2]

The Discovery and History: Unraveling a New Class of Lipids

The story of 1-deoxy-ceramides is intrinsically linked to the study of a rare inherited neuropathy, Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1). In the early 2000s, mutations in the genes encoding the SPT subunits, SPTLC1 and SPTLC2, were identified as the genetic basis for HSAN1.[3] Subsequent research revealed that these mutations alter the substrate specificity of the SPT enzyme, leading to the utilization of L-alanine instead of L-serine.[3] This catalytic infidelity results in the synthesis of 1-deoxysphinganine, which is then acylated to form 1-deoxy-dihydroceramides and subsequently desaturated to 1-deoxy-ceramides.[1] This discovery provided the first direct link between an atypical sphingolipid and a human disease, paving the way for further investigations into their broader physiological and pathological roles.

Biosynthesis and Regulation: A Tale of Two Substrates

The synthesis of 1-deoxy-ceramides is a deviation from the canonical sphingolipid pathway, driven by the substrate availability of L-alanine and the kinetic properties of the SPT enzyme.

The Promiscuous Serine Palmitoyltransferase

The SPT complex, composed of SPTLC1, SPTLC2, and a small subunit (SPTssa or SPTssb), is the central player in the synthesis of both canonical and atypical sphingolipids. While L-serine is the preferred substrate, conditions of low L-serine availability or high L-alanine concentrations can promote the condensation of L-alanine with palmitoyl-CoA.[1] Furthermore, mutations in SPTLC1 or SPTLC2, as seen in HSAN1, can dramatically increase the enzyme's affinity for L-alanine.[4]

Regulation by ORMDL Proteins

The activity of SPT is tightly regulated to maintain sphingolipid homeostasis. The ORMDL proteins (ORMDL1-3 in mammals) are key negative regulators of SPT.[5][6] This regulation is mediated by the direct binding of ceramide to the SPT-ORMDL complex.[7] Elevated ceramide levels promote the inhibitory association of ORMDL with the SPT complex, thus reducing its catalytic activity in a classic feedback inhibition loop.[7][8] This mechanism ensures that the cell can respond to fluctuations in sphingolipid levels and prevent their potentially toxic accumulation.

cluster_spt Serine Palmitoyltransferase (SPT) Complex cluster_ormdl Regulatory Subunit cluster_substrates Substrates cluster_products Products SPTLC1 SPTLC1 Canonical_Sphingolipids Canonical_Sphingolipids SPTLC1->Canonical_Sphingolipids 1-Deoxy-Sphingolipids 1-Deoxy-Sphingolipids SPTLC1->1-Deoxy-Sphingolipids SPTLC2 SPTLC2 SPTssa SPTssa ORMDL ORMDL ORMDL->SPTLC1 Inhibition L_Serine L_Serine L_Serine->SPTLC1 Canonical Pathway Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPTLC1 L_Alanine L_Alanine L_Alanine->SPTLC1 Atypical Pathway Ceramide Ceramide Canonical_Sphingolipids->Ceramide Ceramide->ORMDL Binding & Activation of Inhibition

Figure 1: Regulation of SPT activity by ORMDL proteins and substrate availability.

Quantitative Data on 1-Deoxy-Ceramides

The accumulation of 1-deoxy-ceramides has been quantified in various studies, particularly in the context of metabolic diseases. The following tables summarize key quantitative findings.

AnalyteLean Controls (pmol/100 µL)Obese (pmol/100 µL)Obese with T2D (pmol/100 µL)Obese with T2D and Diabetic Neuropathy (pmol/100 µL)Reference
Total 1-Deoxy-dihydroceramides 5.195--8.939[8]
C16:0 1-Deoxy-dihydroceramide~1.5~2.0~2.2~2.8[8]
C22:0 1-Deoxy-dihydroceramide~0.8~1.1~1.2~1.5[8]
C24:0 1-Deoxy-dihydroceramide~1.0~1.5~1.8~2.2[8]
C24:1 1-Deoxy-dihydroceramide~0.7~1.0~1.2~1.4[8]
Table 1: Plasma concentrations of 1-deoxy-dihydroceramides in different patient cohorts. Data are presented as mean values.
EnzymeSubstrateKm (mM)Vmax (nmol/mg/min)Reference
Wild-type SPTL-Serine0.751.4[4]
Mutant SPT (C133W)L-Serine1.40.3[4]
Wild-type SPTL-Alanine--[4]
Mutant SPT (C133W)L-Alanine--[4]
Table 2: Kinetic parameters of wild-type and mutant serine palmitoyltransferase (SPT). Note: While the study indicates mutant SPT utilizes L-alanine more efficiently, specific Km and Vmax values for L-alanine were not provided in the abstract.

Experimental Protocols

The accurate detection and quantification of 1-deoxy-ceramides are crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of 1-Deoxy-Ceramides by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-deoxy-ceramides in biological samples.

Sample Preparation (from Plasma/Serum):

  • To 50 µL of plasma or serum, add an internal standard solution containing deuterated 1-deoxy-ceramide analogs.

  • Perform a protein precipitation step by adding a cold organic solvent mixture (e.g., methanol:chloroform, 2:1 v/v).

  • Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[9][10]

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the 1-deoxy-ceramides.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly employed.[9][11]

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion corresponds to the [M+H]⁺ of the 1-deoxy-ceramide, and the product ion is typically the sphingoid base fragment.

  • Quantification: The concentration of each 1-deoxy-ceramide species is determined by comparing its peak area to that of the corresponding deuterated internal standard.[10][11]

cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Lipid Extract Supernatant->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Injection Inject Sample Reconstitution->Injection Separation C18 Column Separation Injection->Separation ESI Electrospray Ionization (+) Separation->ESI MRM MRM Detection ESI->MRM Quantification Quantification MRM->Quantification

Figure 2: Experimental workflow for LC-MS/MS analysis of 1-deoxy-ceramides.

Synthesis of Fluorescently Labeled 1-Deoxy-Ceramide Probes

Fluorescent probes are invaluable tools for visualizing the subcellular localization and trafficking of lipids. The synthesis of a fluorescently labeled 1-deoxy-ceramide can be achieved through a multi-step chemical synthesis.

General Synthetic Strategy:

  • Synthesis of the Azide-Tagged Sphingoid Base: This involves the stereoselective synthesis of a 1-deoxy-sphinganine analog containing an azide group at a specific position, often at the terminus of the alkyl chain.

  • Synthesis of the Alkyne-Containing Fluorophore: A suitable fluorophore (e.g., BODIPY or a coumarin derivative) is chemically modified to introduce a terminal alkyne group.

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry": The azide-tagged sphingoid base and the alkyne-containing fluorophore are coupled together using a copper(I) catalyst to form a stable triazole linkage.

  • N-acylation: The amino group of the fluorescently labeled sphingoid base is then acylated with a fatty acid of interest to yield the final fluorescent 1-deoxy-ceramide probe.[5][6]

Signaling Pathways Modulated by 1-Deoxy-Ceramides

The accumulation of 1-deoxy-ceramides has been shown to disrupt cellular homeostasis by impinging on critical signaling pathways, primarily those involved in cell survival and death.

Induction of Autophagy

1-Deoxy-ceramides are potent inducers of autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins. The proposed mechanism involves:

  • Mitochondrial and ER Stress: Accumulation of 1-deoxy-ceramides in the mitochondria and endoplasmic reticulum (ER) leads to organelle dysfunction and stress.[12]

  • Activation of Autophagic Flux: This stress triggers an increase in autophagic flux, leading to the formation of autophagosomes that engulf the damaged organelles.[13][14]

  • Lysosomal Accumulation: The resulting autolysosomes accumulate undegradable 1-deoxy-ceramides, potentially leading to lysosomal dysfunction.[12]

  • NLRP3 Inflammasome Activation: In macrophages, the accumulation of 1-deoxy-ceramide crystals within the lysophagosomal apparatus can trigger the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[13][14]

cluster_trigger Trigger cluster_organelles Organelle Stress cluster_autophagy Autophagy Induction cluster_inflammation Inflammatory Response DeoxyCer 1-Deoxy-Ceramide Accumulation Mito Mitochondrial Dysfunction DeoxyCer->Mito ER ER Stress DeoxyCer->ER Autophagosome Autophagosome Formation Mito->Autophagosome ER->Autophagosome Lysosome Lysosomal Fusion Autophagosome->Lysosome Autolysosome Autolysosome Accumulation Lysosome->Autolysosome NLRP3 NLRP3 Inflammasome Activation Autolysosome->NLRP3 in Macrophages IL1B IL-1β Release NLRP3->IL1B

Figure 3: Proposed signaling pathway for 1-deoxy-ceramide-induced autophagy.

Induction of Apoptosis

While the precise mechanisms are still under investigation, 1-deoxy-ceramides, similar to canonical ceramides, are thought to induce apoptosis. This process may involve:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.

  • Activation of Caspases: The release of these factors initiates a caspase cascade, leading to the execution of the apoptotic program.

  • JNK Signaling: The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, a known mediator of ceramide-induced apoptosis, is likely also activated by 1-deoxy-ceramides.

Conclusion and Future Directions

The discovery of 1-deoxy-ceramides has opened a new chapter in sphingolipid research. These atypical lipids are no longer considered mere byproducts but as key players in the pathogenesis of several diseases. The continued development of sensitive analytical methods and sophisticated molecular probes will be essential to further unravel their complex biology. For drug development professionals, the enzymes involved in 1-deoxy-ceramide metabolism, particularly SPT, represent promising therapeutic targets. Modulating the activity of SPT to favor the use of L-serine over L-alanine could provide a novel therapeutic strategy for diseases driven by the accumulation of these toxic lipids. Further research into the specific protein interactions and downstream signaling events mediated by 1-deoxy-ceramides will undoubtedly reveal new avenues for therapeutic intervention.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1-Deoxy-Ceramide Biosynthesis Pathway in Mammals

Executive Summary

1-deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through standard catabolic pathways and conversion to complex sphingolipids, leading to their accumulation.[1][2][3] This accumulation is implicated in the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetic neuropathy, and macular telangiectasia type 2.[1][4][5] The central enzyme in this pathway is a promiscuous serine palmitoyltransferase (SPT), which, under certain conditions, utilizes L-alanine instead of its preferred substrate, L-serine. This guide provides a comprehensive overview of the 1-deoxy-ceramide biosynthesis pathway, its regulation, methods for its study, and its role in disease.

The Core Biosynthesis Pathway

The de novo synthesis of 1-deoxy-ceramides begins in the endoplasmic reticulum and is initiated by the enzyme serine palmitoyltransferase (SPT).[6][7]

Step 1: Condensation Reaction by Serine Palmitoyltransferase (SPT)

The rate-limiting step in sphingolipid synthesis is catalyzed by SPT.[4] In the canonical pathway, SPT condenses palmitoyl-CoA and L-serine.[2][8] However, SPT can also utilize L-alanine, leading to the formation of 1-deoxysphingolipids.[2][9] This substrate shift is exacerbated by mutations in SPT subunits (SPTLC1 or SPTLC2) associated with HSAN1, or by conditions of low L-serine and/or high L-alanine availability.[1][2][10]

  • Enzyme: Serine Palmitoyltransferase (SPT) complex, a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[8][11][12]

  • Substrates: Palmitoyl-CoA and L-Alanine (instead of L-Serine).[13]

  • Product: 3-keto-1-deoxysphinganine.

Step 2: Reduction

The keto group of 3-keto-1-deoxysphinganine is rapidly reduced to a hydroxyl group.

  • Enzyme: 3-ketodihydrosphingosine reductase (KSR).

  • Substrate: 3-keto-1-deoxysphinganine.

  • Product: 1-deoxysphinganine (deoxySA).[10]

Step 3: N-acylation

1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form 1-deoxy-dihydroceramides.[4][14] There are six CerS isoforms in mammals (CerS1-6), each with a preference for fatty acyl-CoAs of specific chain lengths.[4][7] The formation of very long-chain (VLC) 1-deoxy-dihydroceramides, particularly those synthesized by CERS2 and requiring the fatty acid elongase ELOVL1, is strongly linked to their cytotoxicity.[7][15][16]

  • Enzyme: Ceramide Synthases (CerS1-6).

  • Substrates: 1-deoxysphinganine and a fatty acyl-CoA.

  • Product: 1-deoxy-dihydroceramide (deoxyDHCer).[10]

Step 4: Desaturation

Unlike canonical dihydroceramides which are desaturated at the 4,5 position, 1-deoxy-dihydroceramides can be desaturated at different positions, with a Δ14,15 cis double bond being common, to form 1-deoxy-ceramides.[17]

  • Enzyme: Fatty acid desaturase 3 (FADS3) and Cytochrome P450 enzymes have been implicated.[4]

  • Substrate: 1-deoxy-dihydroceramide.

  • Product: 1-deoxy-ceramide (deoxyCer).

1-Deoxy-Ceramide Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_spt_inputs cluster_cers_inputs PalmitoylCoA Palmitoyl-CoA SPT SPT L_Alanine L-Alanine KDS 3-keto-1-deoxysphinganine KSR KSR DeoxySA 1-deoxysphinganine (deoxySA) CerS CerS1-6 FattyAcylCoA Fatty Acyl-CoA DeoxyDHCer 1-deoxy-dihydroceramide (deoxyDHCer) Desaturase Desaturase (e.g., FADS3) DeoxyCer 1-deoxy-ceramide (deoxyCer) SPT->KDS + Palmitoyl-CoA + L-Alanine KSR->DeoxySA Reduction CerS->DeoxyDHCer N-acylation Desaturase->DeoxyCer Desaturation cluster_spt_inputs cluster_spt_inputs cluster_spt_inputs->SPT cluster_cers_inputs cluster_cers_inputs cluster_cers_inputs->CerS

Core 1-deoxy-ceramide biosynthesis pathway in the ER.

Regulation of the Pathway

The synthesis of 1-deoxysphingolipids is tightly regulated at the level of the SPT enzyme through both substrate availability and direct protein-protein interactions.

Substrate Availability

The ratio of L-serine to L-alanine is a critical determinant of 1-deoxySL synthesis.[1] Conditions that lower intracellular L-serine or elevate L-alanine can drive the SPT reaction towards 1-deoxySL production even with the wild-type enzyme.[1][2][10] For instance, in patients with diabetic neuropathy, lower L-serine and higher L-alanine levels are observed, correlating with increased 1-deoxydihydroceramides.[1][18] Clinical trials have shown that L-serine supplementation can reduce 1-deoxySL levels and improve neuropathy symptoms in HSAN1 patients.[1][4]

ORMDL-Mediated Feedback Inhibition

In mammals, the activity of the SPT complex is negatively regulated by a family of three small endoplasmic reticulum proteins known as ORMDLs (ORMDL1, ORMDL2, and ORMDL3).[6][19][20] The ORMDL proteins form a stable complex with SPT and mediate a homeostatic feedback inhibition mechanism.[6][21] This regulation is thought to be directly mediated by ceramide levels.[6][19] When cellular ceramide levels are high, ORMDLs inhibit SPT activity, thus reducing the flux into the de novo sphingolipid synthesis pathway.[19][20] Deletion of all three ORMDL isoforms desensitizes SPT to ceramide, leading to a dramatic increase in cellular sphingolipid levels.[22] Each ORMDL isoform appears to have a distinct sensitivity to ceramide, allowing for fine-tuning of sphingolipid homeostasis.[22]

Toxicity Pathway cluster_cause Initial Cause cluster_effects Cellular Effects SPT_Mutation SPT Mutations (e.g., HSAN1) DeoxySL_Accumulation Accumulation of Very-Long-Chain 1-deoxy-dihydroceramides SPT_Mutation->DeoxySL_Accumulation Altered_Metabolism Altered Metabolism (Low Serine / High Alanine) Altered_Metabolism->DeoxySL_Accumulation Mito_Dysfunction Mitochondrial Dysfunction DeoxySL_Accumulation->Mito_Dysfunction ER_Stress ER Stress / UPR DeoxySL_Accumulation->ER_Stress Membrane_Alteration Altered Membrane Properties (e.g., ↓ Endocytosis) DeoxySL_Accumulation->Membrane_Alteration Cell_Death Neurotoxicity & Cell Death Mito_Dysfunction->Cell_Death ER_Stress->Cell_Death Membrane_Alteration->Cell_Death

References

Endogenous Levels of 1-Deoxy-Ceramides in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of 1-deoxy-ceramides in human plasma, with a focus on their quantification, relevant biological pathways, and associated experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the role of these atypical sphingolipids in health and disease.

Introduction to 1-Deoxy-Ceramides

1-Deoxy-ceramides are a class of atypical sphingolipids that differ from canonical ceramides by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural alteration prevents their further metabolism into complex sphingolipids and also impedes their degradation through the canonical sphingolipid catabolic pathway[1][2]. The biosynthesis of 1-deoxy-ceramides arises from the promiscuous activity of the enzyme serine palmitoyltransferase (SPT), which can utilize L-alanine instead of L-serine as a substrate, particularly under conditions of low serine availability or in the presence of certain genetic mutations in SPT[1]. The accumulation of these "dead-end" metabolites has been implicated in the pathophysiology of several diseases, including type 2 diabetes, diabetic neuropathy, and the rare inherited disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1)[1][3].

Quantitative Levels of 1-Deoxy-Ceramides in Human Plasma

The quantification of 1-deoxy-ceramides and their precursors in human plasma is a critical step in understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of these lipids. Below is a summary of reported endogenous levels of various 1-deoxydihydroceramide species in human plasma from different study cohorts.

AnalyteLean Controls (pmol/100 µL)Obese Controls (pmol/100 µL)Obese with Type 2 Diabetes (T2D) without Diabetic Neuropathy (DN) (pmol/100 µL)Obese with T2D and DN (pmol/100 µL)Reference
Total 1-Deoxydihydroceramides 5.195--8.939[1]
C16:0 1-Deoxydihydroceramide~1.5~2.0~2.2~2.8[1]
C18:0 1-Deoxydihydroceramide~0.4~0.5~0.6~0.8[1]
C20:0 1-Deoxydihydroceramide~0.3~0.4~0.5~0.6[1]
C22:0 1-Deoxydihydroceramide~0.8~1.2~1.3~1.8[1]
C24:1 1-Deoxydihydroceramide~0.7~1.0~1.1~1.5[1]
C24:0 1-Deoxydihydroceramide~1.5~2.0~2.2~2.5[1]

Note: Values for individual species are estimated from graphical representations in the cited literature and are presented to show relative trends. For precise values, please refer to the original publication.

Signaling and Metabolic Pathways

The formation of 1-deoxy-ceramides represents a branch from the canonical sphingolipid biosynthesis pathway. Understanding this pathway is crucial for identifying potential therapeutic targets.

1-Deoxy-Ceramide Biosynthesis Pathway cluster_substrates Substrates cluster_spt Serine Palmitoyltransferase (SPT) cluster_canonical Canonical Sphingolipid Pathway cluster_atypical 1-Deoxy-Ceramide Pathway Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT L-Alanine L-Alanine L-Alanine->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Canonical 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine SPT->1-Deoxy-3-ketosphinganine Atypical Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides 1-Deoxysphinganine 1-Deoxysphinganine 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine 1-Deoxydihydroceramides 1-Deoxydihydroceramides 1-Deoxysphinganine->1-Deoxydihydroceramides

Caption: Biosynthesis of canonical and 1-deoxy-ceramides.

Experimental Protocols

Accurate quantification of 1-deoxy-ceramides in human plasma requires robust and validated analytical methods. The following sections detail a typical workflow for such an analysis.

Plasma Sample Preparation and Lipid Extraction

This protocol outlines a common method for extracting sphingolipids from human plasma for LC-MS/MS analysis.

Plasma Lipid Extraction Workflow start Start: 100 µL Human Plasma add_is Add Internal Standard Cocktail (e.g., C12-deoxy-ceramides) start->add_is extraction Liquid-Liquid Extraction (e.g., with Chloroform/Methanol) add_is->extraction vortex_centrifuge Vortex and Centrifuge extraction->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic dry_reconstitute Dry Down and Reconstitute in Injection Solvent collect_organic->dry_reconstitute end Ready for LC-MS/MS Analysis dry_reconstitute->end

Caption: Workflow for plasma 1-deoxy-ceramide extraction.

Detailed Steps:

  • Sample Thawing: Thaw frozen human plasma samples on ice to maintain the integrity of the lipids.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of an internal standard mixture. This often includes deuterated or odd-chain length analogues of the target analytes (e.g., C12-deoxyceramide, C12-deoxydihydroceramide) to correct for extraction efficiency and matrix effects[1].

  • Protein Precipitation and Lipid Extraction: Add an excess of a cold organic solvent mixture, such as methanol or a chloroform:methanol solution, to precipitate proteins and extract lipids. A common ratio is 2:1 (v/v) methanol:chloroform.

  • Vortexing and Centrifugation: Vortex the samples thoroughly to ensure complete mixing and extraction. Subsequently, centrifuge the samples at a high speed (e.g., 13,000 x g) to pellet the precipitated proteins.

  • Collection of Supernatant: Carefully collect the supernatant containing the extracted lipids.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS/MS system, typically the initial mobile phase.

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by a liquid chromatography-tandem mass spectrometry system.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of these lipids (e.g., Kinetex C18, 50 x 3 mm, 2.6 µm)[1].

    • Mobile Phase A: An aqueous solution with a buffer and organic modifier (e.g., methanol/water/5 mM ammonium formate in formic acid, v/v/v, 58/41/1)[1].

    • Mobile Phase B: An organic solvent mixture with a buffer (e.g., isopropanol/acetonitrile/5 mM ammonium formate in formic acid, v/v/v, 32.5/66.5/1)[1].

    • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

    • Flow Rate: A typical flow rate is around 300 µL/min[1].

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of 1-deoxy-ceramides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are established for each 1-deoxy-ceramide species and internal standard.

Conclusion

The quantification of endogenous 1-deoxy-ceramides in human plasma is a rapidly evolving field with significant implications for understanding and potentially treating metabolic and neurological diseases. The data and protocols presented in this technical guide provide a foundational resource for researchers and clinicians. As our understanding of the roles of these atypical sphingolipids expands, the continued development and standardization of analytical methods will be paramount for advancing research and clinical applications in this area.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic neuropathy (DN) is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage. Emerging evidence points to a class of atypical, neurotoxic sphingolipids, known as 1-deoxysphingolipids (deoxySLs), including 1-deoxy-ceramides, as key players in the pathophysiology of DN. This technical guide provides an in-depth overview of the current understanding of the link between 1-deoxy-ceramides and diabetic neuropathy, focusing on their biochemical synthesis, proposed mechanisms of neurotoxicity, and potential therapeutic interventions. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Introduction to 1-Deoxysphingolipids

Sphingolipids are a class of lipids that are integral to cell membrane structure and are involved in a myriad of signaling functions.[1] The de novo synthesis of canonical sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2] However, under certain pathological conditions, including diabetes, the substrate specificity of SPT can shift.[2][3]

Mutations in the SPTLC1 and SPTLC2 genes, which encode subunits of SPT, are known to cause Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a condition with clinical similarities to diabetic neuropathy.[3][4][5] These mutations lead to a gain-of-function that allows SPT to utilize L-alanine or glycine as substrates instead of L-serine.[3][6] This substrate shift results in the formation of 1-deoxysphingoid bases, which lack the C1-hydroxyl group characteristic of canonical sphingolipids.[3][6][7] These 1-deoxysphingoid bases are then acylated to form 1-deoxydihydroceramides and subsequently 1-deoxyceramides.[8][9] Due to the absence of the C1-hydroxyl group, 1-deoxy-ceramides and other deoxySLs cannot be further metabolized into complex sphingolipids or degraded through the canonical sphingolipid degradation pathway, leading to their accumulation and subsequent cellular toxicity.[3][7]

Elevated levels of 1-deoxysphingolipids have been observed in patients with type 2 diabetes and metabolic syndrome, suggesting their involvement in the pathogenesis of diabetic neuropathy.[3][6][10]

Biochemical Pathway of 1-Deoxy-Ceramide Formation

The formation of 1-deoxy-ceramides is initiated by a shift in the substrate preference of the enzyme serine palmitoyltransferase (SPT). Under physiological conditions where L-serine levels are low relative to L-alanine, or due to mutations in SPT subunits, the enzyme condenses palmitoyl-CoA with L-alanine instead of L-serine.[3][7] This leads to the synthesis of 1-deoxysphinganine, which is then acylated by ceramide synthases (CerS) to form 1-deoxydihydroceramide.[9][11] A subsequent desaturation step can then produce 1-deoxyceramide.

Figure 1: Simplified biochemical pathway of 1-deoxy-ceramide synthesis.

Quantitative Data on 1-Deoxy-Ceramides and Diabetic Neuropathy

Several studies have quantified the levels of 1-deoxysphingolipids in the context of diabetes and diabetic neuropathy, establishing a clear correlation between elevated deoxySLs and nerve dysfunction.

Preclinical Studies

A key study using a streptozotocin (STZ)-induced diabetic rat model demonstrated significantly increased plasma concentrations of 1-deoxysphingolipids in diabetic rats.[6][12][13] Treatment with L-serine, which competes with L-alanine for SPT, lowered these elevated deoxySL levels and improved neuropathy endpoints.[6][12][13]

ParameterControlDiabetic (STZ)Diabetic + L-Serine (Preventive)Diabetic + L-Serine (Therapeutic)p-value
Plasma 1-deoxySL (nmol/L) ~25~75~30~40< 0.0001
Mechanical Sensitivity (g) ~12~6~10~9< 0.01 (Preventive), < 0.001 (Therapeutic)
Nerve Conduction Velocity (m/s) ~50~40~48~42< 0.05 (Preventive only)
Table 1: Effects of L-serine supplementation on plasma 1-deoxySL levels and neuropathy in diabetic rats. Data are approximate values derived from graphical representations in Othman et al., 2015.[6][12][13]

Furthermore, a highly significant inverse correlation was observed between nerve conduction velocity (NCV) and plasma 1-deoxySL concentrations (P = 5.2E-12), strongly suggesting that elevated 1-deoxySLs contribute to the pathology of diabetic neuropathy.[6][12][13]

Clinical Studies

Clinical studies have corroborated the findings from preclinical models. A study involving lean controls, obese individuals, and obese individuals with type 2 diabetes (with and without DN) showed a stepwise increase in plasma 1-deoxydihydroceramides across these groups.[3]

GroupTotal 1-deoxydihydroceramides (pmol/100 µL)L-alanine (µM)L-serine (µM)
Lean Controls (LC) 5.195248.089.8
Obese/T2D/DN 8.939326.270.2
p-value (LC vs. Ob/T2D/DN) 0.0050.00860.0110
Table 2: Plasma 1-deoxydihydroceramide and amino acid concentrations in human subjects.[3]

This study also found a significant inverse correlation between 1-deoxydihydroceramides and intraepidermal nerve fiber density in the leg (Correlation Coefficient = -0.40, p = 0.003), a key measure of peripheral neuropathy.[3]

Another pilot study in patients with type 1 diabetes found that increased plasma levels of deoxy-C24-ceramide and deoxy-C24:1-ceramide were associated with more than a two-fold increase in the odds of having symptomatic neuropathy.[1][14]

Lipid SpeciesOdds Ratio (95% CI)p-value
Deoxy-C24-ceramide 2.9 (1.3–6.9)0.014
Deoxy-C24:1-ceramide 3.1 (1.2–7.9)0.016
Table 3: Association of plasma deoxy-ceramides with patient-reported neuropathy in type 1 diabetes.[1][14]

Proposed Mechanisms of 1-Deoxy-Ceramide Neurotoxicity

The precise mechanisms by which 1-deoxy-ceramides exert their neurotoxic effects are still under active investigation. However, several potential pathways have been proposed.

  • Disruption of Neuronal Cytoskeleton: 1-deoxysphinganine has been shown to cause rapid disruption of the neuronal cytoskeleton and modulate key regulatory components.[11]

  • ER Stress: The accumulation of very-long-chain 1-deoxyceramides can lead to endoplasmic reticulum (ER) stress, triggering the unfolded protein response and ultimately leading to apoptosis.[15][16]

  • Mitochondrial Dysfunction: Exogenously added deoxySLs have been shown to impact mitochondrial function.[7]

  • Alteration of Membrane Properties: The absence of the C1-hydroxyl group makes deoxySLs more nonpolar, which may alter the biophysical properties of cell membranes.[8]

  • Interaction with Signaling Receptors: It has been suggested that 1-deoxysphinganine may bind to and activate endothelial differentiation gene (EDG) receptors or modulate protein kinase C activity, both of which are involved in neuronal function and diabetic complications.[6]

Neurotoxicity_Pathway Elevated_deoxySL Elevated 1-Deoxy-Ceramides Membrane Alteration of Membrane Properties Elevated_deoxySL->Membrane ER_Stress Endoplasmic Reticulum (ER) Stress Elevated_deoxySL->ER_Stress Mitochondria Mitochondrial Dysfunction Elevated_deoxySL->Mitochondria Cytoskeleton Cytoskeletal Disruption Elevated_deoxySL->Cytoskeleton UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis Mitochondria->Apoptosis Nerve_Damage Axonal Degeneration & Nerve Dysfunction Cytoskeleton->Nerve_Damage UPR->Apoptosis Apoptosis->Nerve_Damage

Figure 2: Proposed mechanisms of 1-deoxy-ceramide-induced neurotoxicity.

Experimental Protocols

Quantification of 1-Deoxysphingolipids by Mass Spectrometry

The gold standard for measuring 1-deoxysphingolipids in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Sample Preparation:

    • Plasma (e.g., 100 µL) is fortified with internal standards (e.g., C12-deoxyceramide, C12-deoxyDHceramide).[1][3]

    • Lipids are extracted using a solvent system such as isopropanol/ethyl acetate.

    • The organic phase is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Separation of sphingolipid species is typically performed on a C18 reversed-phase column.[3][6]

    • A gradient elution is used with mobile phases consisting of solvents like methanol, water, isopropanol, and acetonitrile with additives such as formic acid and ammonium formate.[3]

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is commonly used.[3]

    • Specific precursor-to-product ion transitions are monitored for each 1-deoxysphingolipid species and the internal standards to ensure specificity and allow for accurate quantification.

LCMS_Workflow Start Start: Plasma Sample Spike Spike with Internal Standards Start->Spike Extraction Lipid Extraction (e.g., Isopropanol/Ethyl Acetate) Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Injection Inject into LC-MS/MS Dry_Reconstitute->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification End End: 1-deoxySL Concentrations Quantification->End

Figure 3: Experimental workflow for the quantification of 1-deoxysphingolipids.

Animal Models of Diabetic Neuropathy

The streptozotocin (STZ)-induced diabetic rat is a widely used model to study diabetic neuropathy and the effects of therapeutic interventions.[6][12][13]

Protocol Outline:

  • Induction of Diabetes:

    • Male Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (e.g., 65 mg/kg) to induce hyperglycemia.

    • Blood glucose levels are monitored to confirm the diabetic state.

  • Treatment Regimens:

    • Preventive: Treatment (e.g., L-serine supplemented diet) is initiated shortly after diabetes induction.[6]

    • Therapeutic: Treatment is started after the onset of neuropathy, typically several weeks after STZ injection.[6]

  • Assessment of Neuropathy:

    • Mechanical Sensitivity: Measured using von Frey filaments to determine the paw withdrawal threshold.[6]

    • Nerve Conduction Velocity (NCV): Sciatic nerve NCV is measured using stimulating and recording electrodes.[6]

  • Biochemical Analysis:

    • Blood samples are collected at various time points to measure plasma 1-deoxysphingolipid levels by LC-MS/MS.[6]

Therapeutic Strategies Targeting 1-Deoxy-Ceramides

The central role of 1-deoxy-ceramides in the pathology of diabetic neuropathy makes their synthesis pathway an attractive target for therapeutic intervention.

  • L-serine Supplementation: Oral L-serine supplementation has shown promise in both preclinical models of diabetic neuropathy and in patients with HSAN1.[2][3][6] By increasing the availability of the canonical substrate for SPT, L-serine competitively inhibits the utilization of L-alanine, thereby reducing the production of neurotoxic 1-deoxysphingolipids.[2][6]

  • Fenofibrate: While not directly targeting the SPT pathway, the lipid-lowering drug fenofibrate has been shown to decrease plasma ceramide levels in patients with type 2 diabetes.[17][18] Further investigation is needed to determine its effect on 1-deoxy-ceramide levels.

  • Inhibition of Ceramide Synthesis: Inhibition of enzymes downstream of SPT, such as ceramide synthases, could potentially reduce the formation of 1-deoxydihydroceramides and 1-deoxyceramides.[9][11] However, the broad inhibition of ceramide synthesis may have unintended consequences due to the importance of canonical ceramides in cellular function.

Conclusion and Future Directions

The accumulation of 1-deoxy-ceramides and other 1-deoxysphingolipids represents a significant and targetable pathway in the development and progression of diabetic neuropathy. The strong correlation between elevated deoxySL levels and the severity of neuropathy in both animal models and human subjects provides a compelling rationale for the development of novel diagnostic and therapeutic strategies.

Future research should focus on:

  • Longitudinal studies to establish a causal link between elevated 1-deoxy-ceramides and the onset of diabetic neuropathy.[3]

  • Elucidation of the specific downstream signaling pathways and molecular targets of 1-deoxy-ceramide-induced neurotoxicity.

  • The development of more specific inhibitors of 1-deoxysphingolipid synthesis that do not affect canonical sphingolipid metabolism.

  • Clinical trials to further evaluate the efficacy and safety of L-serine supplementation as a treatment for diabetic neuropathy.

By targeting the production and action of these neurotoxic lipids, it may be possible to develop effective therapies to prevent or reverse the debilitating effects of diabetic neuropathy.

References

The Role of 1-Deoxysphingolipids in Cellular Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (1-dSLs) are a class of atypical sphingolipids that accumulate in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and diabetic neuropathy.[1][2][3][4][5][6] Unlike canonical sphingolipids, 1-dSLs lack a hydroxyl group at the C1 position, rendering them resistant to canonical degradation pathways and leading to their accumulation and subsequent cellular toxicity.[5][6] This guide provides an in-depth examination of the function of 1-dSLs in mediating cellular stress responses, with a focus on endoplasmic reticulum (ER) stress, mitochondrial dysfunction, oxidative stress, and apoptosis. We present key quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of the cytotoxic mechanisms of these lipids and to inform the development of novel therapeutic strategies.

Introduction: The Atypical Nature of 1-Deoxysphingolipids

Sphingolipids are essential components of cellular membranes and play crucial roles in signal transduction. The canonical biosynthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA. However, under certain conditions, such as mutations in SPT or altered substrate availability, SPT can utilize L-alanine instead of L-serine, leading to the formation of 1-dSLs.[1][5] The absence of the C1-hydroxyl group in 1-dSLs prevents their conversion to complex sphingolipids and their degradation by the canonical catabolic pathway, resulting in their accumulation to toxic levels.[5][7]

Quantitative Data on 1-Deoxysphingolipid Levels

Elevated levels of 1-dSLs are a hallmark of several metabolic and neurological disorders. The following table summarizes key quantitative findings from various studies.

ConditionAnalyteConcentration in PatientsConcentration in ControlsFold ChangeReference
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Total plasma 1-dSLsUp to 1.2 µM0.1–0.3 µM4-12x[1][8]
Type 2 Diabetes with Distal Sensorimotor Polyneuropathy (DSPN) Plasma 1-deoxysphinganine0.11 ± 0.06 μmol/l0.06 ± 0.03 μmol/l~1.8x[9]
Type 2 Diabetes with DSPN Plasma 1-deoxysphingosine0.24 ± 0.16 μmol/l0.12 ± 0.05 μmol/l~2x[9]
Chronic Kidney Disease (CKD) 1-deoxysphingolipidsSignificantly upregulated--[10][11]
Docetaxel Treatment (Mouse DRG) 1-deoxysphingolipidsSignificantly elevated--[12]

Core Mechanisms of 1-Deoxysphingolipid-Induced Cellular Stress

The accumulation of 1-dSLs triggers a cascade of cellular stress responses, ultimately leading to cell dysfunction and death. The primary mechanisms are detailed below.

Endoplasmic Reticulum (ER) Stress

1-dSLs are known to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[8][13][14] This leads to the activation of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[14][15]

Signaling Pathway:

ER_Stress_Pathway 1-dSLs 1-dSLs Accumulation_in_ER Accumulation in ER 1-dSLs->Accumulation_in_ER VLC_1-deoxyceramide Very-Long-Chain 1-deoxyceramide Production Accumulation_in_ER->VLC_1-deoxyceramide UPR_Activation UPR Activation VLC_1-deoxyceramide->UPR_Activation IRE1_XBP1 IRE1-XBP1s UPR_Activation->IRE1_XBP1 PERK_CHOP PERK-CHOP UPR_Activation->PERK_CHOP Apoptosis Apoptosis PERK_CHOP->Apoptosis

Caption: 1-dSL-induced ER stress pathway.

Studies have shown that the synthesis of very-long-chain 1-deoxyceramides is a critical step in triggering the ER stress response.[13][14] The activation of the UPR includes the splicing of X-box binding protein 1 (XBP1s) and the upregulation of the pro-apoptotic transcription factor CHOP.[14]

Mitochondrial Dysfunction

Mitochondria are primary targets of 1-dSL toxicity.[1][2][3][4] The accumulation of these lipids within mitochondria leads to impaired function, characterized by mitochondrial fragmentation, swelling, and a decrease in respiratory capacity.[1][2][3][4][8]

Logical Relationship:

Mitochondrial_Dysfunction Elevated_1dSLs Elevated 1-dSLs Mitochondrial_Accumulation Mitochondrial Accumulation of N-acylated 1-dSLs Elevated_1dSLs->Mitochondrial_Accumulation Mitochondrial_Fragmentation Mitochondrial Fragmentation Mitochondrial_Accumulation->Mitochondrial_Fragmentation Impaired_Respiration Impaired Respiration Mitochondrial_Accumulation->Impaired_Respiration Apoptosis Apoptosis Mitochondrial_Fragmentation->Apoptosis Energy_Deficit Energy Deficit (ATP↓) Impaired_Respiration->Energy_Deficit Energy_Deficit->Apoptosis

Caption: Cascade of 1-dSL-induced mitochondrial dysfunction.

This mitochondrial dysfunction results in an energy deficit, which is particularly detrimental to cells with high energy demands, such as neurons.[1] The toxicity is mediated by N-acylated metabolites of 1-dSLs, and can be rescued by inhibiting ceramide synthase activity.[2][3][4]

Oxidative Stress

The accumulation of 1-dSLs is also associated with increased oxidative stress.[10][11] Studies in chronic kidney disease have shown a direct correlation between the levels of 1-dSLs and markers of oxidative stress.[10][11]

Experimental Workflow:

Oxidative_Stress_Workflow Animal_Model CKD Animal Model (5/6 Nx rats) Lipidomics Lipidomics Analysis (LC/MS) Animal_Model->Lipidomics Oxidative_Stress_Markers Measurement of Oxidative Stress Markers (H2O2, MDA, 4-HNE) Animal_Model->Oxidative_Stress_Markers Cell_Culture Cell Culture (HK-2 cells) Cell_Culture->Lipidomics Cell_Culture->Oxidative_Stress_Markers Correlation Correlation Analysis Lipidomics->Correlation Oxidative_Stress_Markers->Correlation

Caption: Workflow for investigating 1-dSLs and oxidative stress.

Autophagy and Inflammasome Activation

Recent evidence suggests that 1-dSLs can induce autophagosome and lysosome accumulation.[8][16] The autophagic machinery targets damaged mitochondria that have accumulated 1-dSL metabolites.[8] Furthermore, in macrophages, 1-dSLs can trigger the activation of the NLRP3 inflammasome.[8]

Apoptosis and Cell Death

The culmination of 1-dSL-induced cellular stress is often apoptosis, or programmed cell death.[7][17][18] Multiple pathways contribute to this outcome, including the ER stress-mediated activation of CHOP and caspase-12, and mitochondrial dysfunction leading to the release of pro-apoptotic factors.[8][18] Studies in skeletal myoblasts have shown that 1-dSLs induce both apoptosis and necrosis in a concentration- and time-dependent manner.[17]

Experimental Protocols

A variety of experimental techniques are employed to study the effects of 1-dSLs. Below are outlines of key methodologies.

Quantification of 1-Deoxysphingolipids by LC/MS

Objective: To measure the levels of 1-dSLs in biological samples (e.g., plasma, tissues).

Protocol Outline:

  • Sample Preparation:

    • Add an internal standard mix (e.g., d7-sphingosine, d7-sphinganine) to the sample.[19]

    • Extract lipids using a solvent mixture such as methanol or ethyl acetate:isopropanol:water.[19][20]

    • Precipitate and pellet proteins.[19]

  • Hydrolysis:

    • Perform acid hydrolysis (e.g., with methanolic HCl) to release the sphingoid bases from their N-acylated forms.[19] This step allows for the measurement of total 1-dSLs.

  • LC/MS Analysis:

    • Resuspend the dried lipid extract in an appropriate mobile phase.[20]

    • Separate the sphingoid bases using a C18 reverse-phase column.[19]

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic effects of 1-dSLs on cultured cells.

Protocols:

  • Trypan Blue Exclusion Assay:

    • Treat cells with varying concentrations of 1-dSLs for different time points.

    • Stain cells with Trypan Blue dye.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.[17]

  • MTT Assay:

    • Incubate 1-dSL-treated cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.[17]

  • Caspase-3/7 Activation Assay:

    • Treat cells with 1-dSLs.

    • Add a reagent containing a substrate for activated caspases-3 and -7 that fluoresces upon cleavage.

    • Measure fluorescence to quantify apoptosis.[21]

Tracing 1-Deoxysphingolipid Metabolism and Localization

Objective: To determine the subcellular localization and metabolic fate of 1-dSLs.

Protocol:

  • Synthesize an alkyne- or azide-functionalized analog of a 1-dSL precursor (e.g., alkyne-doxSA).[2][3][4]

  • Incubate cells with the functionalized lipid.

  • Fix the cells.

  • Perform a click chemistry reaction to attach a fluorescent probe or a tag for electron microscopy to the alkyne or azide group.[21][22]

  • Visualize the localization of the lipid using fluorescence or electron microscopy.

Conclusion and Future Directions

The accumulation of 1-deoxysphingolipids is a significant driver of cellular stress, contributing to the pathology of several debilitating diseases. The mechanisms underlying their toxicity are multifaceted, involving the induction of ER stress, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate these processes further.

Future research should focus on:

  • Elucidating the specific protein targets of 1-dSLs that initiate these stress responses.

  • Developing more sensitive and specific methods for the in vivo imaging of 1-dSL accumulation.

  • Identifying and validating therapeutic strategies to either inhibit 1-dSL synthesis or promote their degradation. For instance, L-serine supplementation has shown promise in reducing 1-dSL levels.[23] Another potential therapeutic avenue is the induction of cytochrome P450 enzymes that have been found to metabolize 1-dSLs.[6]

A deeper understanding of the cellular and molecular consequences of 1-dSL accumulation will be pivotal in the development of effective treatments for diseases associated with these toxic lipids.

References

1-Deoxy-Ceramides as Predictive Biomarkers for Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The rising prevalence of type 2 diabetes (T2DM) necessitates the discovery of early and reliable biomarkers for risk prediction and therapeutic intervention. Atypical sphingolipids, specifically 1-deoxysphingolipids (1-deoxySLs) including 1-deoxy-ceramides, have emerged as potent and independent predictors of future T2DM.[1][2][3] Unlike canonical sphingolipids, 1-deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[2][4] This structural alteration—the lack of a C1 hydroxyl group—renders them resistant to canonical degradation, leading to their accumulation.[5][6] Mounting evidence indicates that elevated levels of 1-deoxy-ceramides are cytotoxic, particularly to pancreatic β-cells and skeletal muscle cells, contributing directly to insulin resistance and impaired insulin secretion.[5][7] This technical guide provides an in-depth overview of the biochemistry, pathophysiology, and analytical measurement of 1-deoxy-ceramides, tailored for researchers, scientists, and drug development professionals.

Introduction to Sphingolipid Metabolism and Atypical 1-Deoxy-Ceramides

Sphingolipids are a class of lipids integral to cell membrane structure and signaling. The de novo synthesis pathway is a critical metabolic hub, connecting fatty acid, amino acid, and carbohydrate metabolism.[2] This pathway traditionally begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), leading to the formation of canonical sphingolipids like ceramides, sphingomyelins, and glycosphingolipids.[2][8]

However, under certain metabolic conditions, such as altered substrate availability, SPT can utilize L-alanine as an alternative amino acid substrate.[2][9] This shift results in the synthesis of 1-deoxysphingolipids (1-deoxySLs), a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of their canonical counterparts.[6][10] This seemingly minor structural change has profound metabolic consequences. The absence of the C1-OH group prevents their degradation through the canonical sphingolipid catabolic pathway and blocks their conversion into more complex sphingolipids.[4][6] Consequently, 1-deoxySLs, including 1-deoxydihydroceramides and 1-deoxy-ceramides, accumulate in cells and tissues, where they exert cytotoxic effects.[5][6][11] Recent clinical studies have robustly linked elevated plasma concentrations of 1-deoxySLs to metabolic syndrome, insulin resistance, and, most notably, the future development of T2DM.[1][2][5]

Biochemical Pathway of 1-Deoxy-Ceramide Synthesis

The synthesis of 1-deoxy-ceramides is a deviation from the canonical sphingolipid de novo pathway, initiated by the promiscuous activity of the SPT enzyme.

  • Substrate Shift : The process begins when SPT, the rate-limiting enzyme in sphingolipid synthesis, condenses palmitoyl-CoA with L-alanine instead of its usual substrate, L-serine. This occurs particularly when L-serine levels are low relative to L-alanine.[9][12]

  • Formation of 1-Deoxy-Sphinganine : This condensation reaction produces 1-deoxy-3-ketosphinganine, which is then rapidly reduced to form the sphingoid base 1-deoxysphinganine (deoxySA).[10]

  • Acylation to 1-Deoxydihydroceramide : 1-deoxysphinganine is subsequently N-acylated by ceramide synthase (CerS) enzymes, which add a fatty acyl chain to create 1-deoxydihydroceramide (deoxydhCer).[7][13]

  • Desaturation to 1-Deoxy-Ceramide : While some studies have detected 1-deoxy-ceramides, the primary accumulating species in many tissues appear to be 1-deoxydihydroceramides.[14] The conversion of 1-deoxydihydroceramide to 1-deoxy-ceramide is thought to be less efficient than the desaturation of canonical dihydroceramides.[4]

Because they cannot be phosphorylated at the C1 position or serve as substrates for the synthesis of complex glycosphingolipids or sphingomyelin, these molecules represent a metabolic dead end, contributing to their accumulation and lipotoxicity.[4][15]

G Fig 1. Canonical vs. Atypical 1-Deoxy-Ceramide Synthesis Pathways Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (SA) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide (DHCer) Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSL Alanine L-Alanine Deoxyketosphinganine 1-Deoxy-3-ketosphinganine Alanine->Deoxyketosphinganine SPT Deoxysphinganine 1-Deoxysphinganine (deoxySA) Deoxyketosphinganine->Deoxysphinganine KSR Deoxydihydroceramide 1-Deoxydihydroceramide (deoxydhCer) Deoxysphinganine->Deoxydihydroceramide CerS Deoxyceramide 1-Deoxy-ceramide Deoxydihydroceramide->Deoxyceramide DES1 (?) MetabolicDeadEnd Metabolic Dead End (Accumulation) Deoxydihydroceramide->MetabolicDeadEnd Deoxyceramide->MetabolicDeadEnd PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine PalmitoylCoA->Deoxyketosphinganine

Caption: Canonical vs. Atypical 1-Deoxy-Ceramide Synthesis Pathways.

Pathophysiological Role in Type 2 Diabetes

The accumulation of 1-deoxy-ceramides contributes to the pathogenesis of T2DM through direct cytotoxic effects on key metabolic tissues.

  • Pancreatic β-Cell Dysfunction : In vitro studies have demonstrated that 1-deoxysphinganine is toxic to insulin-producing INS-1 cells and primary islets.[7] Exposure to 1-deoxySLs induces dose-dependent cytotoxicity, leading to apoptosis and necrosis, and compromises glucose-stimulated insulin secretion.[7][13] This toxicity is partially mediated by the intracellular conversion of 1-deoxysphinganine to 1-deoxydihydroceramides.[7] The mechanism involves the activation of stress-related signaling pathways, including Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[7][15]

  • Skeletal Muscle Insulin Resistance : Skeletal muscle is a primary site for insulin-mediated glucose disposal. Studies using C2C12 myoblasts and myotubes show that 1-deoxySLs are cytotoxic, reduce cell viability, and impair insulin-stimulated glucose uptake.[5] This suggests that the elevated levels of 1-deoxySLs found in pre-diabetic individuals may directly contribute to the development of skeletal muscle insulin resistance, a hallmark of T2DM.[5] This effect is distinct from and more potent than the lipotoxicity induced by saturated fatty acids like palmitate.[5]

  • Endoplasmic Reticulum (ER) Stress : The synthesis of sphingolipids occurs in the endoplasmic reticulum. The accumulation of atypical 1-deoxy-ceramides, particularly very-long-chain species, has been shown to induce ER stress and the unfolded protein response (UPR).[11] Chronic ER stress is a known contributor to both β-cell apoptosis and insulin resistance in peripheral tissues.[11]

G Fig 2. Signaling Pathways of 1-Deoxy-Ceramide Induced Lipotoxicity DeoxyCer Elevated 1-Deoxy-Ceramides (deoxydhCer / deoxyCer) ER_Stress ER Stress & Unfolded Protein Response DeoxyCer->ER_Stress JNK_p38 JNK / p38 MAPK Activation DeoxyCer->JNK_p38 Mito Mitochondrial Dysfunction DeoxyCer->Mito BetaCell Pancreatic β-Cell ER_Stress->BetaCell SkeletalMuscle Skeletal Muscle Cell ER_Stress->SkeletalMuscle JNK_p38->BetaCell Mito->BetaCell Mito->SkeletalMuscle Apoptosis Apoptosis / Necrosis BetaCell->Apoptosis InsulinSecretion ↓ Impaired Insulin Secretion BetaCell->InsulinSecretion InsulinResistance ↓ Insulin-Stimulated Glucose Uptake SkeletalMuscle->InsulinResistance IR Insulin Resistance InsulinResistance->IR

Caption: Signaling Pathways of 1-Deoxy-Ceramide Induced Lipotoxicity.

Quantitative Data: Clinical Evidence for 1-Deoxy-Ceramides as a T2DM Biomarker

Multiple prospective and cross-sectional studies have established a strong, independent association between plasma 1-deoxySL concentrations and the risk of developing T2DM.

Table 1: Plasma 1-Deoxysphingolipid Levels in a Prospective Cohort Study Data from a study with an 8-year follow-up period.[3]

AnalyteGroupMean Concentration (nmol/L) ± SDP-value (vs. Control)
1-Deoxysphinganine Control (No T2DM)100 ± 30-
Incident T2DM140 ± 50< 0.001
1-Deoxysphingosine Control (No T2DM)80 ± 30-
Incident T2DM110 ± 40< 0.001

The study found that individuals who developed T2DM during follow-up had significantly higher baseline levels of 1-deoxySLs.[3] This association remained significant even after adjusting for traditional risk factors like glycated hemoglobin (HbA1c), BMI, and the presence of metabolic syndrome.[3]

Table 2: Plasma 1-Deoxydihydroceramide Levels Across Different Patient Groups Data synthesized from a study comparing lean, obese, and T2DM patients with and without diabetic neuropathy (DN).[12]

AnalyteGroupMean Concentration (pmol/100 µL) ± SDP-value (vs. Lean Control)
Total 1-Deoxydihydroceramides Lean Controls5.20 ± 2.1-
Obese6.51 ± 2.8> 0.05
Obese with T2DM7.95 ± 3.5< 0.05
Obese with T2DM & DN8.94 ± 4.0< 0.01
C22:0 1-Deoxydihydroceramide Lean Controls0.95 ± 0.4-
Obese with T2DM & DN1.85 ± 0.9< 0.001
C24:0 1-Deoxydihydroceramide Lean Controls1.45 ± 0.6-
Obese with T2DM & DN2.40 ± 1.1< 0.01

This data shows a progressive increase in 1-deoxydihydroceramide concentrations with worsening metabolic health, with the highest levels observed in T2DM patients who also have diabetic neuropathy.[12] Notably, these studies highlight that 1-deoxySLs are elevated even in early, pre-diabetic states like impaired fasting glucose, positioning them as early predictors of disease.[3][5]

Experimental Protocols: Quantification of 1-Deoxy-Ceramides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 1-deoxy-ceramides in biological matrices due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification of 1-Deoxydihydroceramides in Human Plasma This protocol is a synthesis of methodologies described in the literature.[7][10][12][16]

A. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Aliquoting : Aliquot 50 µL of plasma (or serum, standards, quality controls) into a 96-well plate.

  • Internal Standard Addition : Add 400 µL of a protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v) containing deuterated internal standards (e.g., C12-deoxyDHceramide). The internal standards are crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.

  • Precipitation & Extraction : Vortex the plate for 3-5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer ~250 µL of the supernatant (containing the extracted lipids) to a new 96-well plate for analysis.

  • Drying & Reconstitution (Optional but recommended for concentration) : The supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume (e.g., 150 µL) of the initial mobile phase to increase concentration and sensitivity.

B. LC-MS/MS Analysis

  • HPLC System : A high-performance liquid chromatography system (e.g., Shimadzu, Waters).

  • Column : A reverse-phase C18 or C8 column is typically used (e.g., Kinetex C18, 50 × 3 mm, 2.6 µm).[12]

  • Mobile Phases :

    • Mobile Phase A : Methanol/water/5 mM ammonium formate with formic acid.[12]

    • Mobile Phase B : Isopropanol/acetonitrile/5 mM ammonium formate with formic acid.[12]

  • Gradient Elution : A gradient is run to separate the different lipid species. For example, starting with 50% B, ramping to >95% B over several minutes to elute the hydrophobic ceramides, holding at high %B, and then re-equilibrating the column.[12]

  • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500) is used.[12]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is standard for ceramide analysis.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. In MRM mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the target analyte) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).

    • Precursor Ion : For 1-deoxydihydroceramides, this is the [M+H]+ ion.

    • Product Ion : A common and abundant fragment ion for both canonical and 1-deoxy-ceramides corresponds to the sphingoid base backbone after the loss of the N-acyl chain and water, typically m/z 264.3 or 268.3.[7]

C. Data Analysis

  • Quantification : The concentration of each 1-deoxy-ceramide species is determined by calculating the ratio of its peak area to the peak area of its corresponding internal standard and comparing this ratio to a standard curve generated from known concentrations of the analyte.

G Fig 3. Experimental Workflow for 1-Deoxy-Ceramide Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (50 µL) IS 2. Add Internal Standards & Precipitation Solvent Plasma->IS Vortex 3. Vortex & Centrifuge IS->Vortex Supernatant 4. Transfer Supernatant Vortex->Supernatant Inject 5. Inject onto Reverse-Phase Column Supernatant->Inject Separate 6. Gradient Elution (Separates Lipids) Inject->Separate Ionize 7. ESI+ Ionization Separate->Ionize Detect 8. MRM Detection (Precursor → Product Ion) Ionize->Detect Integrate 9. Integrate Peak Areas (Analyte & Internal Standard) Detect->Integrate Calculate 10. Calculate Concentration (vs. Standard Curve) Integrate->Calculate

Caption: Experimental Workflow for 1-Deoxy-Ceramide Quantification.

Implications for Drug Development and Future Research

The identification of 1-deoxy-ceramides as key players in T2DM progression opens new avenues for therapeutic intervention.

  • Therapeutic Targets : The SPT enzyme is a prime target. Modulating its activity or substrate preference could directly reduce the production of toxic 1-deoxySLs. L-serine supplementation has been proposed as a potential therapy, as it may competitively inhibit the use of L-alanine by SPT, thereby lowering plasma 1-deoxySL concentrations.[6][12]

  • Diagnostic Tools : A validated assay for plasma 1-deoxy-ceramides could be developed into a clinical diagnostic tool for identifying individuals at high risk for T2DM, allowing for earlier and more aggressive lifestyle or pharmacological interventions.

  • Future Research : Further research is needed to fully elucidate the downstream signaling pathways affected by 1-deoxy-ceramide accumulation. Longitudinal studies are required to better define the timeline of their elevation in the progression from normoglycemia to T2DM and to explore their role in other diabetic complications, such as nephropathy and retinopathy.[17]

Conclusion

1-deoxy-ceramides are no longer just metabolic curiosities but have been established as clinically relevant biomarkers and pathogenic mediators in the development of type 2 diabetes. Their synthesis represents a critical metabolic shift that leads to the accumulation of lipotoxic molecules, driving pancreatic β-cell failure and skeletal muscle insulin resistance. The strong, independent association of elevated plasma 1-deoxy-ceramides with future T2DM risk underscores their potential in clinical diagnostics. For drug development professionals, the 1-deoxy-ceramide synthesis pathway presents novel targets for therapies aimed at preventing or treating type 2 diabetes.

References

The Role of 1-Deoxy-Ceramides in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant disorder characterized by progressive sensory loss, neuropathic pain, and variable motor and autonomic involvement. The molecular basis of HSAN1 is primarily attributed to gain-of-function mutations in the genes encoding subunits of the serine palmitoyltransferase (SPT) enzyme, namely SPTLC1 and SPTLC2. These mutations alter the substrate specificity of SPT, leading to the erroneous incorporation of L-alanine instead of L-serine during sphingolipid synthesis. This results in the production and accumulation of a class of atypical and neurotoxic sphingolipids, 1-deoxysphingolipids (1-deoxySLs), including 1-deoxysphinganine (1-deoxySA) and its N-acylated form, 1-deoxy-ceramides. This technical guide provides an in-depth overview of the pivotal role of 1-deoxy-ceramides in the pathophysiology of HSAN1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for HSAN1 and related neurodegenerative disorders.

Introduction: The Biochemical Basis of HSAN1

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, inherited peripheral neuropathy.[1] The disease is primarily caused by missense mutations in the SPTLC1 and SPTLC2 genes, which encode for two of the three subunits of the enzyme serine palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the de novo synthesis of sphingolipids, catalyzing the condensation of L-serine and palmitoyl-CoA.[2][3]

In HSAN1, mutations in SPT lead to a shift in its substrate preference from L-serine to L-alanine.[2][4][5] This results in the formation of atypical 1-deoxysphingolipids (1-deoxySLs), which include 1-deoxysphinganine (1-deoxySA) and 1-deoxymethylsphinganine.[2] These atypical sphingoid bases lack the C1 hydroxyl group that is characteristic of canonical sphingolipids.[2] This structural difference has profound metabolic consequences: 1-deoxySLs cannot be converted into complex sphingolipids nor can they be degraded through the canonical sphingolipid catabolic pathway.[2] Consequently, these neurotoxic metabolites accumulate in cells and tissues, particularly in sensory neurons, leading to the progressive neuropathy characteristic of HSAN1.[2][3] The N-acylated forms of these bases are known as 1-deoxy-ceramides.

Pathophysiological Role of 1-Deoxy-Ceramides

The accumulation of 1-deoxy-ceramides and their precursors is central to the pathology of HSAN1. These lipids exert their neurotoxic effects through multiple mechanisms:

  • Direct Neurotoxicity: Exogenous application of 1-deoxysphingoid bases leads to dose- and time-dependent neurotoxicity in primary mammalian neurons, as evidenced by reduced cell survival and decreased neurite length.[3] This neurotoxicity is associated with a disturbed neurofilament structure in neurites.[2]

  • Mitochondrial Dysfunction: 1-Deoxy-ceramides and their precursors have been shown to induce mitochondrial dysfunction.[3] This includes an early loss of mitochondrial membrane potential in both motor and sensory neurons.[3] The localization of N-acylated metabolites of 1-deoxysphinganine to mitochondria is thought to contribute to this toxicity.[6]

  • Aberrant Calcium Handling: These atypical lipids cause abnormal Ca2+ handling by the endoplasmic reticulum (ER) and mitochondria, and dysregulation of store-operated Ca2+ channels in the cell membrane.[3]

  • Cytoskeletal Disruption: 1-Deoxysphinganine can cause rapid disruption of the neuronal cytoskeleton.[7]

  • Impaired Cellular Migration: The metabolism of 1-deoxysphinganine to 1-deoxy-dihydroceramides has been shown to inhibit the migration of fibroblasts, suggesting a potential role in the wound healing defects often observed in HSAN1 patients.[8][9]

Quantitative Data on 1-Deoxy-Ceramide Levels

The accumulation of 1-deoxysphingolipids is a key biomarker for HSAN1. The following tables summarize quantitative data on the levels of these lipids in HSAN1 patients and the impact of therapeutic interventions.

Table 1: Plasma Levels of 1-Deoxysphingolipids in HSAN1 Patients

SphingolipidHSAN1 Patients (Mutation)Control GroupFold ChangeReference
1-deoxysphinganine (1-deoxySA)Significantly elevated (SPTLC2 p.N177D)Normal levels-[2]
1-deoxysphingosine (1-deoxySO)Significantly elevated (SPTLC2 p.N177D)Normal levels-[2]
Total Deoxy-sphingoid bases (DSBs)Significantly higher in lymphoblastsLower in control cells-[10]

Table 2: Effect of L-Serine Supplementation on Plasma 1-Deoxysphingolipid Levels in HSAN1 Patients

Treatment GroupDurationChange in 1-deoxysphinganineChange in 1-deoxysphingosineReference
L-serine (400 mg/kg/day)1 year59% decrease41% decrease[3][8][11]
Placebo1 year11% increase9.2% increase[3][4]
L-serine (low-dose)1 month~2-fold decrease-[12]
L-serine (high-dose)1 month~4-fold decrease-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1-deoxy-ceramides in HSAN1.

Measurement of 1-Deoxysphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the levels of 1-deoxysphingolipids in biological samples (e.g., plasma, cells, tissues).

Materials:

  • Internal standards (e.g., C17-sphinganine, C17-sphingosine)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add a known amount of internal standard.

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the sphingolipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and ammonium formate, and acetonitrile/methanol with formic acid and ammonium formate).

    • Detect and quantify the different sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each analyte and internal standard.

  • Data Analysis:

    • Calculate the concentration of each 1-deoxysphingolipid species by comparing its peak area to that of the internal standard.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of 1-deoxysphingolipids on cultured cells (e.g., neurons, fibroblasts).

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • 1-deoxysphinganine (or other 1-deoxySLs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the 1-deoxysphingolipid to be tested. Include a vehicle control (medium with the solvent used to dissolve the lipid).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5] Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Neurite Outgrowth Assay

Objective: To evaluate the effect of 1-deoxysphingolipids on the formation and extension of neurites in cultured neurons.

Materials:

  • Primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line

  • Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine and laminin)

  • Neuronal culture medium

  • 1-deoxysphinganine (or other 1-deoxySLs)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with Triton X-100 and BSA)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Plating: Plate neurons on coated coverslips or in culture plates.

  • Treatment: After allowing the neurons to attach, treat them with different concentrations of 1-deoxysphingolipids.

  • Incubation: Culture the neurons for a period sufficient for neurite outgrowth (e.g., 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block non-specific antibody binding.

    • Incubate with the primary antibody against β-III tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of neurites, and branching per neuron.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

HSAN1_Biochemical_Pathway cluster_spt Serine Palmitoyltransferase (SPT) cluster_substrates Substrates cluster_products Products cluster_mutation HSAN1 Mutation cluster_downstream Pathological Consequences SPTLC1 SPTLC1 Canonical_Sphingolipids Canonical Sphingolipids SPTLC1->Canonical_Sphingolipids Normal Function Deoxy_Sphingolipids 1-Deoxysphingolipids (1-deoxySA) SPTLC1->Deoxy_Sphingolipids Mutant Function SPTLC2 SPTLC2 Serine L-Serine Serine->SPTLC1 Canonical Substrate Alanine L-Alanine Alanine->SPTLC1 Alternative Substrate PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPTLC1 Neurotoxicity Neurotoxicity Deoxy_Sphingolipids->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Deoxy_Sphingolipids->Mitochondrial_Dysfunction Impaired_Neurite_Outgrowth Impaired Neurite Outgrowth Deoxy_Sphingolipids->Impaired_Neurite_Outgrowth Mutation SPTLC1/SPTLC2 Mutation Mutation->SPTLC1 Alters Substrate Specificity Experimental_Workflow_LCMS start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (with Internal Standard) start->extraction drying Dry Down Under Nitrogen extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection analysis Data Analysis and Quantification detection->analysis Cell_Viability_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with 1-Deoxy-Ceramides (and Controls) seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Percent Viability read_absorbance->analyze_data

References

The Double-Edged Sword: A Technical Guide to the Cellular Accumulation and Cytotoxicity of 1-Deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxysphingolipids (doxSLs) are a class of atypical sphingolipids that accumulate in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetic neuropathy, and metabolic syndrome. Unlike canonical sphingolipids, doxSLs lack a hydroxyl group at the C1 position, a structural feature that prevents their degradation and conversion into complex sphingolipids, leading to their cellular accumulation and subsequent cytotoxicity. This technical guide provides an in-depth analysis of the mechanisms underlying doxSL accumulation and the multifaceted signaling pathways that mediate their toxic effects. We present quantitative data on their cytotoxic concentrations, detailed experimental protocols for their study, and visual diagrams of the key molecular pathways involved.

Introduction: The Non-Canonical Threat

Sphingolipids are essential components of cellular membranes and serve as critical signaling molecules. Their de novo synthesis begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). However, under conditions of low serine availability or in the presence of specific mutations in SPT, the enzyme can utilize L-alanine as a substrate instead. This promiscuity leads to the formation of 1-deoxysphinganine (doxSA), the precursor to all doxSLs.

The defining structural feature of doxSLs is the absence of the C1-hydroxyl group. This seemingly minor alteration has profound biological consequences. The C1-hydroxyl is essential for the phosphorylation of sphingoid bases by sphingosine kinases and their subsequent degradation by sphingosine-1-phosphate lyase. It is also required for the addition of head groups to form complex sphingolipids like sphingomyelin and glycosphingolipids. Consequently, doxSLs are considered "dead-end" metabolites that accumulate within the cell, triggering a cascade of cytotoxic events.

Cellular Accumulation of 1-Deoxysphingolipids

The accumulation of doxSLs is a hallmark of several diseases. In healthy individuals, plasma levels of doxSLs are typically in the range of 0.1–0.3 µM. However, in patients with HSAN1, these levels can be dramatically elevated, reaching up to 1.2 µM. DoxSLs are also found at increased levels in individuals with type 2 diabetes and nonalcoholic steatohepatitis.

Once formed, the primary long-chain base, 1-deoxysphinganine (doxSA), is rapidly N-acylated by ceramide synthases (CerS) to form 1-deoxydihydroceramides (doxDHCer). These can be further metabolized, for example, by the introduction of a double bond to form 1-deoxyceramides (doxCer). These N-acylated metabolites appear to be the primary drivers of cytotoxicity and have been observed to localize to and accumulate in critical organelles, particularly mitochondria and the endoplasmic reticulum (ER).

Quantitative Analysis of 1-Deoxysphingolipid Cytotoxicity

The cytotoxic effects of doxSLs have been documented in various cell types, with neuronal and pancreatic β-cells showing particular vulnerability. The following tables summarize the available quantitative data on the cellular accumulation and cytotoxicity of these lipids.

Table 1: Physiological and Pathological Concentrations of 1-Deoxysphingolipids

AnalyteMatrix/Cell TypeConditionConcentrationReference
Total 1-DeoxysphingolipidsHuman PlasmaHealthy0.1–0.3 µM
Total 1-DeoxysphingolipidsHuman PlasmaHSAN1 Patientsup to 1.2 µM
1-DeoxysphingosinesCardiomyocyte CulturesDifferentiating680 nM

Table 2: Cytotoxicity of 1-Deoxysphinganine (doxSA)

Cell LineAssayMetricValueReference
Mouse Embryonic Fibroblasts (MEFs)Not SpecifiedLD507 µM

Mechanisms of 1-Deoxysphingolipid-Induced Cytotoxicity

The accumulation of doxSLs, particularly their N-acylated forms, initiates a multi-pronged assault on cellular homeostasis, culminating in cell death. The primary mechanisms involve mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and disruption of autophagy.

Mitochondrial Dysfunction

Studies have shown that exogenously added doxSA and its metabolites localize to mitochondria. This accumulation leads to significant mitochondrial distress, characterized by:

  • Mitochondrial Fragmentation: DoxSLs induce hyperfragmentation of the mitochondrial network.

  • Loss of Cristae Structure: Ultrastructural analysis reveals that mitochondria in doxSL-treated cells become spherical and lose their internal cristae structures.

  • Impaired Respiration: A significant reduction in both basal and maximal mitochondrial respiration is observed, leading to a drop in cellular ATP levels.

Endoplasmic Reticulum (ER) Stress

The ER is a primary site of sphingolipid synthesis, and the accumulation of aberrant doxSLs can trigger the unfolded protein response (UPR), a hallmark of ER stress. Specifically, the synthesis of very-long-chain 1-deoxyceramides has been identified as a critical step in inducing ER stress and subsequent neurotoxicity. This chronic ER stress can activate pro-apoptotic pathways, contributing to cell death.

Disruption of Autophagy and Lysosomal Function

DoxSLs have been shown to induce the accumulation of autophagosomes and lysosomes, suggesting an increase in autophagic flux. The autophagic machinery appears to target damaged mitochondria that have accumulated N-acylated doxSL metabolites. However, this process can become dysfunctional, leading to the buildup of doxSL-containing lipid crystals within lysosomes, impairing their function and potentially triggering inflammatory responses through mechanisms like NLRP3 inflammasome activation.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of these complex processes, the following diagrams illustrate the key pathways and a general workflow for studying doxSL cytotoxicity.

G cluster_0 Biosynthesis of 1-Deoxysphingolipids PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine L-Serine Serine->SPT Normal Conditions Alanine L-Alanine Alanine->SPT Pathological Conditions KDS 3-Ketosphinganine (Canonical Sphingolipid Precursor) SPT->KDS DoxSA 1-Deoxysphinganine (doxSA) (Atypical Sphingolipid Precursor) SPT->DoxSA

Caption: Biosynthesis of canonical and 1-deoxysphingolipids.

G cluster_1 1-Deoxysphingolipid-Induced Cytotoxicity Pathway DoxSA 1-Deoxysphinganine (doxSA) CerS Ceramide Synthase (CerS) DoxSA->CerS DoxDHCer N-Acylated doxSLs (e.g., doxDHCer) CerS->DoxDHCer Mito Mitochondria DoxDHCer->Mito Accumulation ER Endoplasmic Reticulum DoxDHCer->ER Accumulation MitoDys Mitochondrial Dysfunction - Fragmentation - Impaired Respiration - ↓ ATP Mito->MitoDys ERStress ER Stress - Unfolded Protein Response - Pro-apoptotic Signaling ER->ERStress Autophagy Autophagy/Lysosomes AutoDys Autophagic Stress - Lysosomal Dysfunction - Inflammasome Activation Autophagy->AutoDys MitoDys->Autophagy Triggers Apoptosis Apoptosis / Cell Death MitoDys->Apoptosis ERStress->Apoptosis AutoDys->Apoptosis G cluster_2 Experimental Workflow for Studying DoxSL Cytotoxicity cluster_3 Cell Viability & Apoptosis cluster_4 Lipid Accumulation Start Cell Culture (e.g., Neuronal, Pancreatic) Treatment Treat with 1-Deoxysphingolipid (e.g., doxSA) Start->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis LipidExtract Lipid Extraction Treatment->LipidExtract Data Data Analysis (IC50, Fold Change, etc.) Viability->Data Apoptosis->Data LCMS LC-MS/MS Analysis LipidExtract->LCMS Quant Quantification of doxSLs LCMS->Quant Quant->Data

The Biophysical Impact of 1-Deoxy-Ceramides on Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxy-ceramides, a class of atypical sphingolipids, are increasingly implicated in the pathology of various diseases, including diabetic neuropathy and hereditary sensory and autonomic neuropathy type 1 (HSAN1). Unlike canonical ceramides, 1-deoxy-ceramides lack the C1 hydroxyl group, a structural alteration that profoundly impacts their biophysical behavior within cellular membranes. This guide provides an in-depth technical overview of the current understanding of how 1-deoxy-ceramides modulate membrane properties, including fluidity, lipid packing, domain formation, and permeability. Detailed experimental protocols and visualizations of affected signaling pathways are provided to facilitate further research and drug development efforts targeting the pathological consequences of 1-deoxy-ceramide accumulation.

Introduction to 1-Deoxy-Ceramides

1-Deoxy-sphingolipids (1-deoxySLs) are formed when the enzyme serine palmitoyl-CoA transferase (SPT) utilizes L-alanine instead of L-serine as its substrate. This leads to the synthesis of a sphingoid base lacking the C1 hydroxyl group.[1] Subsequent N-acylation results in the formation of 1-deoxy-ceramides. This seemingly minor structural change has significant consequences: 1-deoxy-ceramides cannot be further metabolized into complex sphingolipids or degraded through canonical pathways, leading to their accumulation in cellular membranes, particularly the endoplasmic reticulum (ER).[2][3] This accumulation disrupts membrane homeostasis and triggers cellular stress responses.[4][5]

Impact on Membrane Biophysical Properties

The absence of the C1 hydroxyl group renders 1-deoxy-ceramides more hydrophobic and less polar than their canonical counterparts. This fundamental difference drives significant alterations in the biophysical properties of cellular membranes.[6][7]

Membrane Fluidity

The accumulation of 1-deoxy-ceramides has been shown to decrease membrane fluidity, particularly in the endoplasmic reticulum. This effect is attributed to their increased hydrophobicity and altered packing within the lipid bilayer.

Table 1: Quantitative Data on the Effect of 1-Deoxy-Ceramide on Membrane Fluidity

Cell Type/Model System1-Deoxy-Ceramide SpeciesMethodKey FindingReference(s)
RPE-1 cellsEndogenously produced 1-deoxySLsLaurdan GPIncreased mean GPER, indicating decreased ER membrane fluidity.[6][8][6][8]
RPE-1 cells expressing SPTC133WLong-chain 1-deoxySLsLaurdan GPSignificantly higher GPER compared to SPTWT cells.[6][6]
RPE-1 cells + 1 mM L-alanine1-deoxySLsLaurdan GPIncreased GPER compared to control cells.[6][6]
Lipid Packing and Domain Formation

1-deoxy-ceramides exhibit reduced miscibility with other lipids, such as sphingomyelin, compared to canonical ceramides.[6] This can lead to the formation of distinct, highly ordered domains within the membrane. Atomic force microscopy (AFM) studies on model membranes have shown that ceramides, in general, can induce the formation of gel-phase domains with increased mechanical stability.[9] While specific AFM data for 1-deoxy-ceramides is limited, their increased hydrophobicity suggests they would have a profound impact on lipid packing and domain segregation.

Gel-Fluid Transition Temperature (Tm)

Differential scanning calorimetry (DSC) studies have revealed that 1-deoxy-ceramides have lower gel-fluid transition temperatures (Tm) compared to their corresponding canonical ceramides.[6] This suggests that, in isolation, they form less stable gel phases. However, their poor miscibility in mixed lipid systems can still lead to the formation of ordered domains.

Table 2: Gel-Fluid Transition Temperatures (Tm) of Ceramides and 1-Deoxy-Ceramides

Lipid SpeciesAcyl ChainTm (°C)Reference(s)
CeramideC16:0~85[6]
1-Deoxy-Ceramide C16:0 ~65 [6]
DihydroceramideC16:0~85[6]
1-Deoxy-Dihydroceramide C16:0 ~85 [6]
1-Deoxymethyl-DihydroceramideC16:0>90[6]
CeramideC24:1~60[10]
1-Deoxy-Ceramide C24:1 ~40 (two transitions)[10]

Note: Tm values can vary depending on the experimental conditions.

Membrane Permeability

The altered lipid packing and formation of domain boundaries induced by 1-deoxy-ceramides are predicted to increase membrane permeability. Studies on skin barrier models have shown that the incorporation of 1-deoxy-ceramide leads to a 4-5 fold higher permeability to model substances compared to models with natural ceramide.[11] This increased leakiness can disrupt ion gradients and contribute to cellular dysfunction.

Signaling Pathways and Cellular Responses

The accumulation of 1-deoxy-ceramides in the ER membrane is a significant stressor that triggers the Unfolded Protein Response (UPR).[4][5] The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

The Unfolded Protein Response (UPR)

The UPR is initiated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6.

  • PERK (Protein kinase RNA-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.[4]

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 is a kinase and endoribonuclease. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[3]

  • ATF6 (Activating transcription factor 6): When ER stress is sensed, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and other UPR target genes.[12]

The sustained activation of the UPR, particularly the PERK-CHOP axis, is a key mechanism by which 1-deoxy-ceramides induce apoptosis.[4]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus DeoxyCeramide 1-Deoxy-Ceramide Accumulation ER_Stress ER Stress DeoxyCeramide->ER_Stress PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_p90 ATF6 (p90) ATF6->ATF6_p90 ATF4 ATF4 eIF2a->ATF4 selective translation ATF4_n ATF4 ATF4->ATF4_n XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n XBP1s XBP1s->XBP1s_n ATF6_cleavage ATF6 Cleavage ATF6_p90->ATF6_cleavage translocates to ATF6_n ATF6 (p50) ATF6_cleavage->ATF6_n CHOP CHOP ATF4_n->CHOP upregulates ERAD_Folding ERAD & Protein Folding XBP1s_n->ERAD_Folding upregulates Chaperones Chaperones ATF6_n->Chaperones upregulates Apoptosis Apoptosis CHOP->Apoptosis

Caption: UPR signaling cascade induced by 1-deoxy-ceramide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical effects of 1-deoxy-ceramides on membranes.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the lipid bilayer and thus membrane fluidity.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capabilities (excitation at 350 nm, emission at 440 nm and 490 nm)

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and culture until they reach the desired confluency. Treat cells with 1-deoxy-ceramide or vehicle control for the desired time.

  • Laurdan Staining: Prepare a 10 mM stock solution of Laurdan in DMSO. Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium.

  • Incubation: Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed PBS to remove excess Laurdan.

  • Fluorescence Measurement: Add fresh PBS to the wells. Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value for each well using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to a more ordered (less fluid) membrane.

Differential Scanning Calorimetry (DSC) of Liposomes

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the gel-fluid transition temperature (Tm) of lipids.

Materials:

  • 1-deoxy-ceramide and other lipids of interest

  • Chloroform/methanol (2:1, v/v)

  • Buffer (e.g., PBS)

  • Differential Scanning Calorimeter

Protocol:

  • Lipid Film Preparation: Dissolve the desired lipids (e.g., 1-deoxy-ceramide) in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired buffer to the lipid film and hydrate for 1-2 hours at a temperature above the Tm of the lipids, with intermittent vortexing, to form multilamellar vesicles (MLVs).

  • DSC Analysis: Load the MLV suspension into the DSC sample cell and the corresponding buffer into the reference cell.

  • Scanning: Perform heating and cooling scans over the desired temperature range at a controlled rate (e.g., 1°C/min).

  • Data Analysis: Analyze the resulting thermogram to determine the Tm, which corresponds to the peak of the endothermic transition.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers (SLBs)

AFM provides high-resolution topographical images of membrane surfaces, allowing for the visualization of lipid domains and the measurement of their physical properties.

Materials:

  • Lipids for SLB formation (including 1-deoxy-ceramide)

  • Chloroform

  • Buffer (e.g., Tris-HCl with NaCl and CaCl2)

  • Freshly cleaved mica substrates

  • Atomic Force Microscope

Protocol:

  • Vesicle Preparation: Prepare a lipid film as described for DSC. Hydrate the film with buffer to form MLVs.

  • Small Unilamellar Vesicle (SUV) Formation: Sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear, or extrude the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SLB Formation: Place a freshly cleaved mica disc in the AFM fluid cell. Add the SUV suspension to the mica surface and incubate at a temperature above the lipid Tm to facilitate vesicle fusion and bilayer formation.

  • Rinsing: Gently rinse the surface with buffer to remove unfused vesicles.

  • AFM Imaging: Image the SLB in buffer using the AFM in tapping mode.

  • Data Analysis: Analyze the AFM images to identify lipid domains and measure their height differences and surface roughness. Force spectroscopy can also be performed to probe the mechanical properties of the different domains.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Treatment Treatment cluster_Biophysical Biophysical Analysis cluster_Cellular Cellular Analysis cluster_Data Data Interpretation Cell_Culture Cell Culture (e.g., RPE-1) Treatment Treat with 1-Deoxy-Ceramide Cell_Culture->Treatment Liposome_Prep Liposome/SLB Preparation Liposome_Prep->Treatment Laurdan Laurdan GP (Membrane Fluidity) Treatment->Laurdan DSC DSC (Phase Transition) Treatment->DSC AFM AFM (Domain Imaging) Treatment->AFM Permeability Permeability Assay (Fluorescein Leakage) Treatment->Permeability Western_Blot Western Blot (UPR Protein Activation) Treatment->Western_Blot qPCR RT-qPCR (UPR Gene Expression) Treatment->qPCR Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Treatment->Apoptosis_Assay Interpretation Correlate Biophysical Changes with Cellular Responses Laurdan->Interpretation DSC->Interpretation AFM->Interpretation Permeability->Interpretation Western_Blot->Interpretation qPCR->Interpretation Apoptosis_Assay->Interpretation

Caption: Experimental workflow for investigating 1-deoxy-ceramide effects.

Conclusion and Future Directions

The accumulation of 1-deoxy-ceramides significantly alters the biophysical properties of cellular membranes, leading to decreased fluidity, altered lipid packing, and increased permeability. These changes contribute to ER stress and the activation of the UPR, ultimately resulting in apoptosis. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the pathological roles of 1-deoxy-ceramides.

Future research should focus on:

  • Quantitative Permeability Studies: Directly quantifying the effect of different 1-deoxy-ceramide species on membrane permeability to various ions and small molecules.

  • Advanced Imaging: Utilizing super-resolution microscopy and advanced AFM techniques to visualize the precise organization of 1-deoxy-ceramides within cellular membranes and their interactions with membrane proteins.

  • Therapeutic Strategies: Developing small molecules that can either inhibit the production of 1-deoxy-ceramides or mitigate their detrimental effects on membrane biophysics and cellular signaling.

A deeper understanding of the biophysical impact of 1-deoxy-ceramides will be crucial for the development of effective therapies for diseases associated with their accumulation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Deoxy-Ceramides by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-ceramides are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine.[1][2] This substitution leads to the formation of 1-deoxysphinganine, which is subsequently acylated to form 1-deoxy-dihydroceramides and then desaturated to 1-deoxy-ceramides.[3][4] Unlike canonical ceramides, 1-deoxy-ceramides lack the C1-hydroxyl group, a critical functional group for their further metabolism into complex sphingolipids and for their degradation.[1][5] The accumulation of these lipids has been implicated in a number of pathological conditions, including the rare genetic disorder hereditary sensory and autonomic neuropathy type 1 (HSAN1), as well as type 2 diabetes and diabetic neuropathy.[2][3][6] Their cytotoxic effects are thought to be mediated through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2][6]

The accurate quantification of 1-deoxy-ceramides is crucial for understanding their physiological roles and their contributions to disease pathogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these lipid species in complex biological matrices.[7][8][9] This document provides detailed application notes and protocols for the quantification of 1-deoxy-ceramides by LC-MS/MS.

Signaling Pathway

The biosynthesis of 1-deoxy-ceramides branches off from the canonical sphingolipid synthesis pathway at the initial condensation step catalyzed by serine palmitoyltransferase (SPT).

Deoxy-ceramide Signaling Pathway cluster_0 Canonical Sphingolipid Synthesis cluster_1 1-Deoxy-ceramide Synthesis cluster_2 Cellular Effects Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine Palmitoyl-CoA->1-Deoxy-3-ketosphinganine Serine Serine Serine->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Alanine Alanine Alanine->1-Deoxy-3-ketosphinganine 1-Deoxysphinganine 1-Deoxysphinganine 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine 1-Deoxy-dihydroceramides 1-Deoxy-dihydroceramides 1-Deoxysphinganine->1-Deoxy-dihydroceramides 1-Deoxy-ceramides 1-Deoxy-ceramides 1-Deoxy-dihydroceramides->1-Deoxy-ceramides ER_Stress ER Stress 1-Deoxy-ceramides->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction 1-Deoxy-ceramides->Mitochondrial_Dysfunction SPT SPT SPT->3-Ketosphinganine Canonical Substrate SPT->1-Deoxy-3-ketosphinganine Alternative Substrate Cytotoxicity Cytotoxicity ER_Stress->Cytotoxicity Mitochondrial_Dysfunction->Cytotoxicity

Caption: Biosynthesis and cellular effects of 1-deoxy-ceramides.

Experimental Workflow

The general workflow for the quantification of 1-deoxy-ceramides involves sample preparation, including lipid extraction and internal standard addition, followed by LC-MS/MS analysis and data processing.

Experimental Workflow Sample_Collection Biological Sample (Cells, Tissues, Plasma) Internal_Standard Add Internal Standards (e.g., d3-deoxysphinganine) Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Chloroform/Methanol) Internal_Standard->Lipid_Extraction Evaporation Dry Down Under Nitrogen Lipid_Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C8/C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis

Caption: General workflow for 1-deoxy-ceramide quantification.

Experimental Protocols

Sample Preparation

a) For Tissues (e.g., Brain, Spinal Cord, Sciatic Nerve) [3]

  • Homogenize flash-frozen tissue samples in 20 mM Tris Buffer pH 7.8.

  • Centrifuge the homogenate at 500 x g for 3 minutes and collect the supernatant.

  • Determine the protein concentration of the supernatant for normalization.

  • Fortify samples with an internal standard mix (e.g., d3-deoxysphinganine).

  • Perform a sequential double extraction with a mixture of Ethyl acetate: Isopropanol: Water (60:28:12, v/v/v).

  • Combine the two extracts and dry them down under a stream of nitrogen.

  • Resuspend the dried lipid extract in 150 µL of mobile phase B (Methanol containing 1mM Ammonium formate and 0.2% Formic acid).

b) For Cultured Cells [1]

  • Wash cells with 0.9% (w/v) NaCl.

  • Extract lipids with 0.25 mL of -20°C methanol, 0.25 mL of -20°C chloroform, and 0.1 mL of water containing deuterated internal standards (e.g., 2 pmoles of D3-deoxysphinganine).

  • Vortex the mixture for 5 minutes and centrifuge at 20,000 x g at 4°C for 5 minutes.

  • Collect the lower organic phase.

  • Re-extract the remaining upper phase with 2 µL of formic acid and 0.25 mL of -20°C chloroform.

  • Combine the organic phases and dry under air.

  • Resuspend the dried lipids in 80 µL of buffer B (0.2% formic acid and 1 mM ammonium formate in methanol).

  • Sonicate for 10 minutes and centrifuge at 20,000 x g at 4°C for 10 minutes before analysis.

Liquid Chromatography (LC) Method
  • LC System: Accela 1250 HPLC system or equivalent.[3]

  • Column: Peek Scientific C-8CR column (3 µm particle size, 4.6 x 150 mm).[3]

  • Mobile Phase A: Water with 0.2% formic acid.[10]

  • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Gradient:

    • Start with 50% mobile phase A for 1 minute.

    • Linearly increase to 100% mobile phase B over 3 minutes.

    • Hold at 100% B for 12 minutes.

    • Re-equilibrate the column with 50% mobile phase B for 5 minutes.[10]

Mass Spectrometry (MS) Method
  • MS System: TSQ Quantum Ultra triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Spray Voltage: 3800 V.[3]

  • Vaporizer Temperature: 400°C.[3]

  • Sheath Gas Pressure: 60 AU.[3]

  • Capillary Temperature: 300°C.[3]

  • Collision Gas: Argon at 1.5 mTorr.[3]

Quantitative Data

The following tables summarize the MRM transitions for various 1-deoxy-ceramide species and provide example quantitative data from published studies.

Table 1: MRM Transitions for 1-Deoxy-dihydroceramides (deoxydhCer) and 1-Deoxy-ceramides (deoxyCer) [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C16-deoxydhCer524.5268.325
C18-deoxydhCer552.6268.325
C20-deoxydhCer580.6268.325
C22-deoxydhCer608.6268.325
C24-deoxydhCer636.7268.325
C24:1-deoxydhCer634.7268.325
C16-deoxyCer522.5266.325
C18-deoxyCer550.6266.325
C20-deoxyCer578.6266.325
C22-deoxyCer606.6266.325
C24-deoxyCer634.7266.325
C24:1-deoxyCer632.7266.325

Table 2: Example Quantitative Data of 1-Deoxy-ceramides in Biological Samples

Sample TypeConditionAnalyteConcentrationReference
HCT116 cells1 mM AlanineTotal deoxyDHCer~1.5-fold increase[1]
HCT116 cells1 mM AlanineTotal deoxyCer~1.5-fold increase[1]
Mouse Brain (6 months)-C22-deoxydhCer~10 pmol/mg protein[3]
Mouse Spinal Cord (6 months)-C22-deoxydhCer~15 pmol/mg protein[3]
Mouse Sciatic Nerve (6 months)-C22-deoxydhCer~25 pmol/mg protein[3]

Note: The quantitative values are approximate and are intended for illustrative purposes. Please refer to the original publications for precise data.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of 1-deoxy-ceramides in various biological matrices. Accurate measurement of these atypical sphingolipids is essential for advancing our understanding of their role in health and disease and for the development of potential therapeutic interventions targeting their synthesis or signaling pathways. The provided protocols and data serve as a valuable resource for researchers initiating studies in this area.

References

Application Note: Quantitative Analysis of 1-Deoxy-Ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxy-ceramides are atypical sphingolipids that accumulate under certain pathological conditions where the enzyme serine palmitoyltransferase (SPT) utilizes alanine instead of serine as a substrate.[1][2][3] Unlike canonical ceramides, 1-deoxy-ceramides lack the C1-hydroxyl group, which prevents their conversion into complex sphingolipids and their subsequent degradation.[2][3] The accumulation of these metabolites has been linked to cellular toxicity, particularly neurotoxicity, and the induction of endoplasmic reticulum (ER) stress.[1][2][4] Accurate and sensitive quantification of 1-deoxy-ceramides is therefore crucial for understanding their role in disease and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the analysis of 1-deoxy-ceramides in biological samples using LC-MS/MS.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for accurate quantification. The following protocol is a modification of the Bligh and Dyer method.[5]

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Phosphate Buffered Saline (PBS)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • For cultured cells, typically 10⁶ cells are sufficient. For tissue, 1-10 mg of homogenized tissue is recommended.[6]

  • To the sample, add a 2:1:0.8 (v/v/v) mixture of CHCl₃:MeOH:H₂O. For every 100 µL of aqueous sample, use 200 µL of CHCl₃ and 100 µL of MeOH.

  • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the phases.[1]

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Perform a sequential, double extraction by adding another 2 mL of the organic solvent mixture to the remaining aqueous phase, vortexing, centrifuging, and pooling the organic layers.[7]

  • Dry the combined organic extracts under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable volume (e.g., 150 µL) of the initial LC mobile phase B (e.g., Methanol:1mM Ammonium formate:0.2% Formic acid) for LC-MS/MS analysis.[7]

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Accela 1250 HPLC system)[7]

Column:

  • C8 or C18 reverse-phase column (e.g., Peek Scientific C-8CR, 3 µm particle size, 4.6 × 150 mm)[7]

Mobile Phases:

  • Mobile Phase A: Water with 0.2% formic acid and 1mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile/Isopropanol mixture (e.g., 60:40 v/v Acetonitrile:Isopropanol) with 0.2% formic acid and 1mM ammonium formate.[5]

Gradient Elution:

  • A typical gradient starts with a lower percentage of mobile phase B, increasing linearly to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step. An example gradient is as follows:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-16 min: Hold at 100% B

    • 16.1-21 min: Return to 50% B for column re-equilibration.[5]

Flow Rate: 0.3 mL/min[5] Injection Volume: 5-10 µL Column Temperature: 35-40°C

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer (e.g., TSQ Quantum Ultra) equipped with a HESI or ESI probe.[7]

Ionization Mode: Positive Electrospray Ionization (ESI+)

Key Parameters:

  • Spray Voltage: 3800 V[7]

  • Capillary Temperature: 300°C[7]

  • Vaporizer Temperature: 400°C[7]

  • Sheath Gas Pressure: 60 AU[7]

  • Collision Gas: Argon at 1.5 mTorr[7]

Data Acquisition:

  • Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific quantification. Precursor ions ([M+H]⁺) of the target 1-deoxy-ceramides are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).[5]

Data Presentation

Quantitative data for various 1-deoxy-ceramide species can be summarized as follows. The MRM transitions and collision energies should be optimized using authentic standards where available.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C16:0 1-deoxy-ceramide510.5264.325
C18:0 1-deoxy-ceramide538.5264.325
C18:1 1-deoxy-ceramide536.5264.325
C20:0 1-deoxy-ceramide566.6264.328
C22:0 1-deoxy-ceramide594.6264.330
C24:0 1-deoxy-ceramide622.6264.332
C24:1 1-deoxy-ceramide620.6264.332
C17:0 1-deoxy-ceramide (Internal Standard)524.5264.325

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized empirically.[5][7]

Visualizations

Experimental Workflow

G cluster_sample_prep 1. Sample Preparation cluster_lc_ms 2. LC-MS/MS Analysis cluster_data_analysis 3. Data Analysis BiologicalSample Biological Sample (Cells/Tissue) LipidExtraction Lipid Extraction (Bligh & Dyer) BiologicalSample->LipidExtraction Drying Drying under N2 LipidExtraction->Drying Resuspension Resuspension in Mobile Phase Drying->Resuspension LC_Separation LC Separation (C8/C18 Column) Resuspension->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM Mode) ESI->MS_Analysis PeakIntegration Peak Integration MS_Analysis->PeakIntegration Quantification Quantification (Internal Standard) PeakIntegration->Quantification G cluster_synthesis De Novo Sphingolipid Synthesis cluster_downstream Downstream Metabolism & Effects PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT Alanine Alanine Alanine->SPT KetoSphinganine 3-Ketosphinganine SPT->KetoSphinganine Canonical Pathway DeoxySphinganine 1-Deoxysphinganine SPT->DeoxySphinganine Atypical Pathway Dihydroceramide Dihydroceramide KetoSphinganine->Dihydroceramide DeoxyCeramide 1-Deoxy-dihydroceramide DeoxySphinganine->DeoxyCeramide CeramideSynthase Ceramide Synthase (CerS) Ceramide Ceramide CeramideSynthase->Ceramide Dihydroceramide->CeramideSynthase DeoxyCeramide->CeramideSynthase Toxicity Cellular Toxicity (Neurotoxicity) DeoxyCeramide->Toxicity ER_Stress ER Stress DeoxyCeramide->ER_Stress ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Degradation Degradation Ceramide->Degradation

References

Application Note & Protocols: Synthesis and Use of Fluorescently Labeled 1-Deoxy-Ceramide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in various cellular processes, including apoptosis, cell senescence, differentiation, and autophagy.[1] They are also implicated in the progression of several human diseases like cancer and diabetes.[1] Canonical sphingolipids are synthesized in the endoplasmic reticulum, beginning with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[1][2]

However, SPT can also utilize L-alanine as a substrate, leading to the formation of a class of atypical sphingolipids known as 1-deoxysphingolipids (1-deoxySLs).[1][3] The resulting 1-deoxyceramides (1-deoxyCer) lack the C1-hydroxyl group characteristic of canonical ceramides.[3][4] This structural difference prevents their degradation and metabolism into more complex sphingolipids, leading to their accumulation.[1][4][5] Elevated levels of 1-deoxyCer have been linked to the pathogenesis of type II diabetes and the rare neurotoxic disorder, Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1).[1][6]

To understand the metabolism, subcellular localization, and pathological roles of these lipids, fluorescently labeled probes are indispensable tools.[1] These probes allow for real-time visualization of 1-deoxyCer dynamics within living cells.[7] This document provides an overview of the synthesis of 1-deoxyCer probes labeled with common fluorophores like BODIPY and far-red emitting coumarin derivatives (COUPY), summarizes their photophysical properties, and offers detailed protocols for their synthesis and application in cellular imaging.

Signaling Pathways: Canonical vs. 1-Deoxy-Ceramide Synthesis

The diagram below illustrates the de novo synthesis pathways for both canonical ceramides and atypical 1-deoxy-ceramides, highlighting the critical role of the substrate used by the serine palmitoyltransferase (SPT) enzyme.

Sphingolipid_Synthesis cluster_0 Canonical Pathway cluster_1 1-Deoxy Pathway serine L-Serine ks 3-Ketosphinganine serine->ks SPT palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->ks spt_node Serine Palmitoyltransferase (SPT) sphinganine Sphinganine ks->sphinganine KDSR dh_cer Dihydroceramides sphinganine->dh_cer CerS cer Ceramides dh_cer->cer DES1 complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl Metabolism alanine L-Alanine deoxy_ks 1-Deoxy-3-ketosphinganine alanine->deoxy_ks SPT palmitoyl_coa2 Palmitoyl-CoA palmitoyl_coa2->deoxy_ks deoxy_sa 1-Deoxysphinganine deoxy_ks->deoxy_sa KDSR deoxy_dh_cer 1-Deoxydihydroceramides deoxy_sa->deoxy_dh_cer CerS deoxy_cer 1-Deoxyceramides deoxy_dh_cer->deoxy_cer DES1 accumulation Accumulation & Cytotoxicity deoxy_cer->accumulation caption Figure 1. Canonical vs. 1-Deoxy-Ceramide Synthesis Pathways. Synthesis_Workflow cluster_precursor Lipid Precursor Synthesis cluster_fluorophore Fluorophore Preparation cluster_final Final Probe Assembly start Start Materials (e.g., Homoallyl Alcohol) ocm Olefin Cross Metathesis (OCM) with Bromoundecene start->ocm hydrogenation Catalytic Hydrogenation ocm->hydrogenation azide_sub Azide Substitution (NaN3) hydrogenation->azide_sub azide_lipid Azide-Tagged 1-Deoxy Sphingoid Backbone azide_sub->azide_lipid click_chem CuAAC 'Click' Reaction azide_lipid->click_chem fluorophore_start Fluorophore Precursor (e.g., Alkyne-Coumarin) alkyne_fluorophore Alkyne-Tagged Fluorophore fluorophore_start->alkyne_fluorophore alkyne_fluorophore->click_chem purification Purification (e.g., Chromatography) click_chem->purification final_probe Fluorescent 1-Deoxy-Ceramide Probe purification->final_probe caption Figure 2. General workflow for probe synthesis via click chemistry.

References

Using CRISPR-Cas9 to Unravel 1-Deoxy-Ceramide Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs), including 1-deoxy-ceramides, are a class of atypical sphingolipids that accumulate in various pathological conditions, such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1] Unlike canonical sphingolipids, deoxySLs lack the C1 hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation and subsequent cellular toxicity.[1] The precise molecular mechanisms underlying 1-deoxy-ceramide-induced toxicity are not fully elucidated, but evidence points towards the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and alterations in plasma membrane dynamics.[2][3]

The advent of CRISPR-Cas9 technology provides a powerful tool for systematically interrogating the genome to identify genes and pathways that mediate the cytotoxic effects of 1-deoxy-ceramides.[4] Genome-wide CRISPR-Cas9 knockout screens can uncover novel regulators of 1-deoxy-ceramide toxicity, offering potential therapeutic targets for diseases associated with elevated deoxySL levels.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to study 1-deoxy-ceramide toxicity.

Signaling Pathways Implicated in 1-Deoxy-Ceramide Toxicity

The accumulation of 1-deoxy-ceramides has been shown to disrupt cellular homeostasis through various interconnected signaling pathways. A key event is the induction of ER stress, leading to the activation of the unfolded protein response (UPR).[2] This can subsequently trigger pro-apoptotic pathways. Furthermore, 1-deoxy-ceramides have been localized to mitochondria, where they can induce dysfunction, leading to impaired energy metabolism and the production of reactive oxygen species (ROS).[3]

Figure 1: Signaling pathway of 1-deoxy-ceramide toxicity.

Experimental Workflow for a Genome-Wide CRISPR-Cas9 Screen

A genome-wide CRISPR-Cas9 knockout screen is a powerful approach to identify genes whose loss-of-function confers resistance or sensitivity to 1-deoxy-ceramide-induced toxicity. The general workflow involves transducing a population of Cas9-expressing cells with a pooled sgRNA library, applying a selective pressure (in this case, 1-deoxy-ceramide treatment), and identifying the sgRNAs that are enriched or depleted in the surviving cell population through next-generation sequencing.

CRISPR_Screen_Workflow start Start step1 1. Generate Cas9-expressing stable cell line start->step1 step2 2. Transduce with pooled sgRNA library step1->step2 step3 3. Antibiotic selection for transduced cells step2->step3 step4 4. Split population: - Control (Vehicle) - Treatment (1-Deoxy-ceramide) step3->step4 step5 5. Cell proliferation and selection step4->step5 step6 6. Harvest surviving cells and extract genomic DNA step5->step6 step7 7. PCR amplify sgRNA sequences step6->step7 step8 8. Next-Generation Sequencing (NGS) step7->step8 step9 9. Data analysis: Identify enriched/depleted sgRNAs step8->step9 step10 10. Hit validation: - Individual sgRNA knockouts - Orthogonal validation step9->step10 end End step10->end

Figure 2: Experimental workflow for a CRISPR-Cas9 screen.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating 1-deoxy-ceramide toxicity and related CRISPR-Cas9 screens.

Table 1: Results from a Genome-Wide CRISPR-Cas9 Screen for 1-Deoxysphinganine Toxicity

Gene(s)PathwayPhenotype upon KnockoutReference
TECR, CERS2Very-long-chain ceramide synthesisResistance to 1-deoxysphinganine toxicity[5]
ELOVL1Fatty acid elongationResistance to 1-deoxy-ceramide toxicity[6]

Table 2: Experimental Conditions for 1-Deoxy-Ceramide Toxicity Studies

Cell Line1-Deoxysphinganine (deoxySA) ConcentrationTreatment DurationObserved EffectReference
SH-SY5Y1-5 µM24-72 hoursDecreased cell viability, ER stress[5]
K562EC50 of 27.90 µM (for C6-ceramide)24 hoursCell death[7]
NIH-3T3IC50 of 2.6 µM24 hoursInhibition of cell migration[8]

Detailed Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for 1-Deoxy-Ceramide Toxicity

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to 1-deoxy-ceramide.

1.1. Generation of a Cas9-Expressing Stable Cell Line

  • Select a human cell line of interest (e.g., SH-SY5Y neuroblastoma cells, K562 leukemia cells).

  • Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

  • Select for a stable, polyclonal population of Cas9-expressing cells by treating with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin).

  • Verify Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry).

1.2. Lentiviral Production of the sgRNA Library

  • Amplify a genome-wide human sgRNA library (e.g., GeCKO v2 library).

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.

  • Titer the lentiviral library on the Cas9-expressing target cells to determine the optimal multiplicity of infection (MOI) for achieving a low percentage of infected cells (20-30%) to ensure single sgRNA integration per cell.

1.3. CRISPR-Cas9 Screen

  • Transduce the Cas9-expressing cells with the pooled sgRNA library at the predetermined MOI to achieve a representation of at least 200-500 cells per sgRNA.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • After selection, harvest a baseline cell population (T0).

  • Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a sub-lethal concentration of 1-deoxysphinganine (e.g., 1-5 µM, to be optimized for the specific cell line to achieve ~50-70% cell death over the course of the screen).

  • Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure in the treatment group. Ensure a minimum cell number is maintained at each passage to preserve library complexity.

  • Harvest the final cell populations from both the control and treatment arms.

1.4. Analysis of sgRNA Representation

  • Extract genomic DNA from the T0 and final cell populations.

  • Amplify the integrated sgRNA sequences using PCR.

  • Perform next-generation sequencing (NGS) of the PCR amplicons.

  • Analyze the sequencing data to determine the fold-change in the representation of each sgRNA in the treatment group relative to the control group.

  • Use bioinformatics tools (e.g., MAGeCK) to identify genes whose sgRNAs are significantly enriched (resistance hits) or depleted (sensitizer hits).[8]

Protocol 2: Validation of Candidate Genes from the Primary Screen

Validation of the top hits from the primary screen is crucial to confirm their role in 1-deoxy-ceramide toxicity.

2.1. Individual Gene Knockout

  • Design 2-3 independent sgRNAs targeting the candidate gene(s) of interest.

  • Clone the individual sgRNAs into a lentiviral vector.

  • Transduce the Cas9-expressing cell line with each individual sgRNA construct.

  • Generate stable knockout cell lines for each candidate gene.

  • Confirm gene knockout by Western blot or Sanger sequencing.

2.2. Phenotypic Assays

  • Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose-range of 1-deoxysphinganine.

  • Compare the dose-response curves of the knockout cells to the control (non-targeting sgRNA) cells to confirm resistance or sensitization.

  • For a more in-depth validation, perform apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) to assess the level of programmed cell death.[9]

2.3. Orthogonal Validation

  • Use an alternative method to suppress the expression of the candidate gene, such as RNA interference (siRNA or shRNA).

  • Perform the same phenotypic assays as described in section 2.2 to determine if the observed phenotype is reproducible.[10]

Protocol 3: Measurement of Intracellular 1-Deoxy-Ceramide Levels

This protocol describes the extraction and analysis of intracellular 1-deoxy-ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Lipid Extraction

  • Harvest and wash the cell pellets with ice-cold PBS.

  • Add a solution of chloroform:methanol (2:1, v/v) to the cell pellet.

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Add a solution of 0.25 M KCl to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Re-suspend the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[11][12]

3.2. LC-MS/MS Analysis

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile with additives like formic acid and ammonium formate to enhance ionization.[13]

  • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify different 1-deoxy-ceramide species.

  • Use a stable isotope-labeled internal standard for accurate quantification.

Protocol 4: Cell Viability and Apoptosis Assays

4.1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of 1-deoxysphinganine for 24-72 hours.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

4.2. Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

  • Treat cells with 1-deoxysphinganine at the desired concentration and time point.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always adhere to institutional safety guidelines when working with lentiviruses and chemical reagents.

References

Application Notes and Protocols for Developing Animal Models in 1-Deoxy-Ceramide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and utilization of animal models in the study of 1-deoxy-ceramides and their roles in pathology. The protocols outlined below are designed to facilitate research into the biosynthesis, accumulation, and cytotoxic effects of these atypical sphingolipids, with a particular focus on their implication in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and other metabolic diseases.

Introduction to 1-Deoxy-Ceramides

1-deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][2] This substitution leads to the formation of a sphingoid base lacking the C1 hydroxyl group, which is critical for their degradation.[1][3][4] Consequently, 1-deoxySLs, including 1-deoxy-ceramides, accumulate in cells and tissues, leading to cytotoxicity.[1][2] Elevated levels of 1-deoxySLs have been implicated in several diseases, most notably HSAN1, and are also associated with type 2 diabetes and non-alcoholic steatohepatitis.[2][5] Animal models are therefore crucial tools for investigating the pathological mechanisms of 1-deoxy-ceramide accumulation and for testing potential therapeutic interventions.

Animal Models for 1-Deoxy-Ceramide Research

Several animal models have been developed to study the in vivo effects of 1-deoxy-ceramide accumulation. These models primarily focus on mutations in the SPTLC1 gene, which encodes a subunit of serine palmitoyltransferase.

Mouse Models

A key mouse model for HSAN1 involves a knock-in of the C133W mutation in the Sptlc1 gene (Sptlc1C133W).[6] This mutation corresponds to the most frequent mutation found in human HSAN1 patients.[7] While heterozygous mice reproduce the human genetics and exhibit elevated 1-deoxySL levels, they show only modest behavioral changes and do not display significant peripheral axon loss.[6] However, transgenic expression of the Sptlc1C133W allele has been shown to cause both increased 1-deoxySL levels and neuropathy.[6]

Caenorhabditis elegans Models

A C. elegans model of HSAN1 has been generated using CRISPR to introduce a mutation in the sptl-1 gene, equivalent to the human SPTLC1C133W mutation.[8][9][10] Heterozygous mutants display sensory dysfunction along with defects in neuronal morphology and axon-dendrite polarity, recapitulating key features of the human disease.[8][9][10] This model has been instrumental in suggesting that the pathology of HSAN1 may arise from a limited production of complex sphingolipids, such as glucosylceramide, rather than solely from the accumulation of toxic 1-deoxySLs.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the reported levels of 1-deoxy-ceramides and related lipids in various models and patient samples.

Model/Patient Lipid Species Tissue/Fluid Fold Change/Concentration Reference
HSAN1 Patients1-deoxysphingolipidsPlasmaUp to 1.2 µM (compared to 0.1–0.3 µM in healthy individuals)[11]
Type 2 Diabetes Patients1-deoxysphingolipidsPlasmaSignificantly elevated[1][12]
Sptlc1C133W Transgenic Mice1-deoxysphingolipidsNot specifiedElevated[6]
HCT116 cells with Alanine Supplementationdeoxy-dihydroceramide (deoxyDHCer) & deoxy-ceramide (deoxyCer)Cells~50% increase with 0.5–1 mM alanine[13][14]
RAW 264.7 Cells1-deoxy-dihydroceramide (1-deoxyDHCer)Cells0.43 ± 0.07 nmol/mg protein[15]

Experimental Protocols

Protocol 1: Generation of a Knock-in Mouse Model for Sptlc1 Mutation

This protocol outlines the general steps for creating a knock-in mouse model with a specific mutation in the Sptlc1 gene using CRISPR/Cas9 technology.

1. Design and Synthesis of CRISPR/Cas9 Components:

  • Design guide RNAs (gRNAs) targeting the desired mutation site in the mouse Sptlc1 gene.
  • Synthesize the Cas9 mRNA and the validated gRNAs.
  • Synthesize a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired point mutation and homology arms flanking the target site.

2. Microinjection of Zygotes:

  • Harvest zygotes from superovulated female mice.
  • Microinject a mixture of Cas9 mRNA, gRNA, and the ssODN repair template into the cytoplasm of the zygotes.
  • Implant the microinjected zygotes into pseudopregnant surrogate mothers.

3. Genotyping and Screening of Founder Mice:

  • Extract genomic DNA from tail biopsies of the resulting pups.
  • Use PCR and Sanger sequencing to identify founder mice carrying the desired knock-in allele.

4. Breeding and Colony Establishment:

  • Breed the founder mice with wild-type mice to establish a heterozygous knock-in colony.
  • Continue breeding to generate homozygous mice if required, although for dominant mutations like Sptlc1C133W, heterozygous animals are the primary model.[6]

Protocol 2: Lipid Extraction and Analysis from Animal Tissues

This protocol describes a method for the extraction and quantification of 1-deoxy-ceramides from animal tissues.

1. Tissue Homogenization:

  • Homogenize fresh or frozen animal tissue (e.g., brain, spinal cord, sciatic nerve) in deionized water to a concentration of 25 mg/mL.[16]

2. Protein Quantification:

  • Determine the protein concentration of the tissue homogenate using a standard method like the bicinchoninic acid (BCA) assay.[16]

3. Lipid Extraction:

  • To 200 µg of protein in 200 µL of water, add 0.8 mL of chloroform/methanol (1:2, v/v).[16]
  • Vortex the mixture thoroughly.
  • Add 0.2 mL of PBS and 0.2 mL of chloroform to induce phase separation.[16]
  • Centrifuge at 16,000 x g for 10 minutes at room temperature.[16]
  • Carefully collect the lower organic phase containing the lipids.
  • Perform a second extraction on the remaining aqueous phase with chloroform and combine the organic phases.[13]

4. Sample Preparation for LC-MS/MS:

  • Dry the combined organic extracts under a stream of nitrogen.
  • Re-suspend the lipid extract in an appropriate buffer for analysis (e.g., 0.2% formic acid and 1 mM ammonium formate in methanol).[13]

5. LC-MS/MS Analysis:

  • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different 1-deoxy-ceramide species.[15][17]
  • Use appropriate internal standards for accurate quantification.

Protocol 3: In Vitro Neurotoxicity Assay

This protocol details an in vitro assay to assess the neurotoxic effects of 1-deoxy-ceramides on cultured neurons.

1. Cell Culture:

  • Culture primary dorsal root ganglia (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture medium.

2. Treatment with 1-Deoxy-Ceramides:

  • Synthesize or obtain 1-deoxysphinganine (deoxySA), the precursor to 1-deoxy-ceramides.
  • Treat the cultured neurons with varying concentrations of deoxySA.

3. Assessment of Neurotoxicity:

  • After a defined incubation period, assess neuronal viability using methods such as the MTT assay or by staining for live/dead cells.
  • Evaluate neurite outgrowth by immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and quantifying neurite length and branching.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by 1-deoxy-ceramide accumulation and a general workflow for animal model development.

G cluster_spt Serine Palmitoyltransferase (SPT) Activity cluster_pathways Metabolic Fates cluster_toxicity Cellular Toxicity Serine L-Serine SPT SPTLC1/2 Serine->SPT Alanine L-Alanine Alanine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Canonical_Sphingolipids Canonical Sphingolipids SPT->Canonical_Sphingolipids Normal Pathway DeoxySLs 1-Deoxysphingolipids (1-deoxy-ceramides) SPT->DeoxySLs Aberrant Pathway (e.g., SPTLC1 mutation) Mitochondrial_Dysfunction Mitochondrial Dysfunction DeoxySLs->Mitochondrial_Dysfunction ER_Stress ER Stress DeoxySLs->ER_Stress NLRP3_Inflammasome NLRP3 Inflammasome Activation DeoxySLs->NLRP3_Inflammasome Autophagy_Alteration Altered Autophagy DeoxySLs->Autophagy_Alteration Neurotoxicity Neurotoxicity Mitochondrial_Dysfunction->Neurotoxicity ER_Stress->Neurotoxicity NLRP3_Inflammasome->Neurotoxicity Autophagy_Alteration->Neurotoxicity

Caption: Signaling pathways affected by 1-deoxy-ceramide accumulation.

G cluster_dev Model Development cluster_char Model Characterization cluster_app Application A Identify Target Gene and Mutation (e.g., Sptlc1 C133W) B Generate Animal Model (e.g., CRISPR/Cas9 Knock-in) A->B C Genotype and Screen Founders B->C D Establish Breeding Colony C->D E Lipidomics Analysis (Quantify 1-deoxy-ceramides) D->E F Phenotypic Analysis (Behavioral tests, Histology) D->F G Molecular Analysis (Gene expression, Protein levels) D->G H Preclinical Drug Testing E->H F->H I Mechanistic Studies G->I H->I

Caption: Workflow for developing and characterizing animal models.

Pathophysiological Insights from Animal Models

Animal models have provided critical insights into the mechanisms by which 1-deoxy-ceramides exert their toxic effects. Studies using these models have revealed that the accumulation of 1-deoxy-ceramides can lead to:

  • Mitochondrial Dysfunction: 1-deoxy-ceramides have been shown to localize to mitochondria, leading to morphological abnormalities and impaired function.[11]

  • ER Stress: The accumulation of these atypical lipids can induce stress in the endoplasmic reticulum (ER), triggering the unfolded protein response.[3][4]

  • NLRP3 Inflammasome Activation: 1-deoxy-ceramides have been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system that can drive inflammation.[11]

  • Altered Autophagy: The accumulation of 1-deoxy-ceramides can disrupt the process of autophagy, leading to the accumulation of autophagosomes.[11][12]

These cellular defects collectively contribute to the neurotoxicity observed in diseases like HSAN1.

Conclusion

The development and characterization of animal models are indispensable for advancing our understanding of the role of 1-deoxy-ceramides in health and disease. The protocols and information provided in these application notes offer a framework for researchers to establish and utilize these models effectively. By combining in vivo studies with in vitro assays and detailed lipidomic analysis, the scientific community can continue to unravel the complex biology of 1-deoxy-ceramides and pave the way for the development of novel therapeutic strategies for associated disorders.

References

Application Notes: Lipid Extraction Methods for 1-Deoxy-Ceramides from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with alanine instead of its canonical substrate, serine.[1][2][3][4] This leads to the formation of 1-deoxysphinganine (doxSA), the precursor for 1-deoxydihydroceramides (deoxyDHCer) and 1-deoxyceramides (deoxyCer).[1][3] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, which prevents their conversion into complex sphingolipids and renders them resistant to canonical degradation pathways, leading to their consideration as "dead-end" metabolites.[3][5] Accumulation of these lipids has been implicated in the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[3][6][7]

Accurate quantification of 1-deoxy-ceramides in tissue samples is crucial for understanding their physiological roles and pathological implications. The choice of lipid extraction method is a critical step that significantly impacts the recovery and subsequent analysis of these lipids. This document provides an overview and detailed protocols for established methods of extracting 1-deoxy-ceramides from tissues.

Overview of Extraction Methods

The effective extraction of lipids from biological tissues depends on disrupting the interactions between lipids and proteins and partitioning the lipids into a solvent phase. The most common methods rely on solvent systems that can efficiently solvate a broad range of lipid species.

  • Folch Method: This is a classic and widely used method that employs a chloroform/methanol (2:1, v/v) mixture to homogenize the tissue.[8][9][10] The high solvent-to-sample ratio (typically 20:1) ensures a comprehensive extraction of a broad range of lipids.[9][11] A subsequent wash step with a salt solution separates the mixture into two phases, with the lipids remaining in the lower chloroform phase.[8][9] The Folch method is considered highly effective for a wide array of lipid classes.[12]

  • Bligh and Dyer Method: This method is a modification of the Folch procedure, developed to be more rapid and use a smaller volume of solvents.[11][13] It uses a chloroform/methanol/water system that initially forms a single phase for extraction and is then converted to a biphasic system by adding more chloroform and water.[13][14] While efficient, it has been reported to yield lower lipid estimates in samples with high lipid content (>2%) compared to the Folch method.[11][13]

  • Ethyl Acetate/Isopropanol/Water Method: A specific protocol for quantifying 1-deoxy-ceramides in nervous system tissues utilizes a double extraction with a mixture of Ethyl acetate: Isopropanol: Water (60:28:12).[6] This method has been successfully applied for the profiling of deoxydihydroceramides and deoxyceramides in brain, spinal cord, and sciatic nerve tissues.[6]

  • Solid-Phase Extraction (SPE): SPE can be used as a cleanup or fractionation step after an initial solvent extraction. Aminopropyl-bonded silica cartridges, for example, can effectively separate different sphingolipid classes, including ceramides, from a total lipid extract.[15][16] This allows for the isolation of a ceramide-rich fraction for more targeted analysis.

Comparative Summary of Extraction Methods

The selection of an appropriate extraction method depends on the specific research goals, sample type, and available equipment. The following table summarizes the key features of the described methods.

MethodPrincipleSolvent SystemAdvantagesDisadvantagesPrimary Application
Folch High-volume solvent extraction and phase separationChloroform:Methanol (2:1)High recovery for a broad range of lipids; considered a "gold standard".[11][12]Requires large solvent volumes; chloroform is a health hazard.[9][10]Comprehensive lipidome analysis; samples with high lipid content.
Bligh & Dyer Low-volume monophasic extraction followed by biphasic separationChloroform:Methanol:WaterFaster than Folch; requires less solvent.[11][13]May underestimate lipid content in fatty tissues (>2% lipid).[11][13]Routine analysis of samples with low to moderate lipid content.
Ethyl Acetate/Isopropanol Double liquid-liquid extractionEthyl Acetate:Isopropanol:Water (60:28:12)Specifically demonstrated for 1-deoxy-ceramide quantification in neural tissues.[6]Less data available on its efficiency for other tissue types or lipid classes.Targeted quantification of 1-deoxy-ceramides, particularly in the nervous system.
Solid-Phase Extraction (SPE) Chromatographic separation based on polarityVarious (used for cleanup/fractionation)Allows for separation of lipid classes, reducing sample complexity.[15]Not a primary extraction method; adds an extra step to the workflow.Purification of ceramides from a total lipid extract.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of 1-deoxy-ceramides and a comparative workflow of the primary extraction methods.

G cluster_synthesis De Novo Synthesis cluster_metabolism Metabolism palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt alanine Alanine alanine->spt ketosphinganine 1-deoxy-3-ketosphinganine spt->ketosphinganine doxsa 1-deoxysphinganine (doxSA) ketosphinganine->doxsa Reduction cer_synthase Ceramide Synthase (CerS) doxsa->cer_synthase + Acyl-CoA deoxydhcer 1-deoxydihydroceramide (deoxyDHCer) cer_synthase->deoxydhcer desaturase Dihydroceramide Desaturase deoxydhcer->desaturase deoxycer 1-deoxyceramide (deoxyCer) desaturase->deoxycer cyp4f Cytochrome P450 (CYP4F enzymes) deoxycer->cyp4f dead_end No Canonical Degradation (Lacks C1-OH group) deoxycer->dead_end hydroxylated Hydroxylated & Desaturated Metabolites cyp4f->hydroxylated

Biosynthesis and Metabolism of 1-Deoxy-Ceramides.

Comparative Workflow of Lipid Extraction Methods.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction

This protocol is adapted from the methods described by Folch et al. and is suitable for exhaustive lipid extraction from tissues.[8][9][17]

Materials:

  • Chloroform (purified and distilled)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in distilled water

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Orbital shaker

  • Centrifuge

  • Separating funnel or centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of tissue. If the sample is large, mince it into smaller pieces.[17]

  • Homogenization: Place the tissue in a homogenizer. Add 20 mL of a chloroform:methanol (2:1, v/v) mixture. This maintains a solvent-to-tissue ratio of 20:1.[8][9] Homogenize thoroughly until a uniform suspension is achieved.

  • Agitation: Transfer the homogenate to a glass tube or flask. Agitate on an orbital shaker for 15-20 minutes at room temperature.[9][10]

  • Filtration/Centrifugation: To recover the liquid phase, either filter the homogenate through a funnel with filter paper or centrifuge it to pellet the solid tissue debris.[8][9]

  • Washing: Transfer the filtrate (liquid extract) to a new tube or a separating funnel. Add 0.2 volumes of the 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).[9]

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate the separation of the two phases.[8][9]

  • Lipid Collection: Two distinct layers will form. The upper aqueous/methanol phase contains polar non-lipid contaminants, while the lower chloroform phase contains the lipids.[8] Carefully remove the upper phase by siphoning or with a Pasteur pipette.

  • Drying: Evaporate the lower chloroform phase to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen if the volume is small (2-3 mL).[9][10]

  • Storage: Reconstitute the dried lipid extract in a small, known volume of chloroform or a suitable solvent for downstream analysis. Store at -20°C or -80°C under nitrogen to prevent oxidation.

Protocol 2: Bligh and Dyer Method

This protocol is a faster alternative to the Folch method, using less solvent.[13]

Materials:

  • Chloroform

  • Methanol

  • Distilled water

  • Homogenizer or vortex mixer

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: This procedure is suitable for a sample assumed to contain approximately 80% water. For 1 g of tissue, assume 0.8 mL of water.

  • Monophasic Extraction: In a centrifuge tube, add the tissue sample. Add chloroform and methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of 1:2:0.8 (v/v/v). For 1 g of tissue (containing ~0.8 mL water), this would mean adding 1 mL of chloroform and 2 mL of methanol. Homogenize or vortex vigorously for 10-15 minutes.[13]

  • Biphasic Separation: To the monophasic mixture, add an additional 1 mL of chloroform. Vortex for 1 minute. Then, add 1 mL of distilled water. Vortex for another minute. The final solvent ratio will be approximately 2:2:1.8 (Chloroform:Methanol:Water), which will separate into two phases.[13]

  • Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases and pellet the precipitated protein at the interface.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.[13]

  • Drying and Storage: Evaporate the solvent and store the lipid extract as described in the Folch method.

Protocol 3: Ethyl Acetate/Isopropanol/Water Extraction for 1-Deoxy-Ceramides

This protocol is based on a method specifically developed for the quantification of 1-deoxy-ceramides in nervous system tissue.[6]

Materials:

  • Ethyl acetate (EtOAc)

  • Isopropanol (IPA)

  • Distilled water

  • Internal standards (if performing quantitative analysis)

  • Homogenizer/Sonication probe

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize a known amount of tissue in a suitable buffer. Protein concentration should be measured for normalization.[6]

  • First Extraction: In a glass tube, combine the tissue homogenate with an internal standard mix (if used). Add a sufficient volume (e.g., 2 mL) of the extraction solvent mixture: Ethyl acetate:Isopropanol:Water (60:28:12, v/v/v).

  • Homogenization and Separation: Vortex the sample vigorously. Centrifuge to pellet the tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a clean tube.

  • Second Extraction: Resuspend the remaining tissue pellet in a second aliquot (e.g., 2 mL) of the extraction solvent mixture. Repeat the vortexing and centrifugation steps.

  • Pooling: Collect the second supernatant and combine it with the first extract.[6]

  • Drying: Dry the pooled extracts under a stream of nitrogen.[6]

  • Reconstitution: Resuspend the dried lipid sample in a mobile phase suitable for LC-MS/MS analysis (e.g., Methanol with 1mM Ammonium formate and 0.2% Formic acid).[6]

References

Application Notes and Protocols for Investigating 1-Deoxy-Ceramide Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 1-Deoxy-Ceramides

1-deoxysphingolipids (1-deoxySLs) are atypical sphingolipids synthesized when serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][2] This substitution results in a sphingoid base lacking the C1-hydroxyl group, rendering these lipids resistant to canonical degradation pathways and leading to their accumulation.[1][3] Elevated levels of 1-deoxySLs, including 1-deoxysphinganine (doxSA), 1-deoxydihydroceramides (deoxyDHCer), and 1-deoxyceramides (deoxyCer), are cytotoxic and have been implicated in the pathophysiology of several diseases, including hereditary sensory and autonomic neuropathy type I (HSAN1), type 2 diabetes, and non-alcoholic steatohepatitis.[4][5]

Overview of Cell Culture Models

A variety of human and rodent cell lines have been successfully employed to investigate the cellular functions and toxic mechanisms of 1-deoxy-ceramides. The choice of cell model often depends on the specific research question and the physiological context of the disease being studied.

  • Neuronal Models (e.g., SH-SY5Y): Human neuroblastoma cells are particularly relevant for studying the neurotoxic effects of 1-deoxySLs observed in conditions like HSAN1.[6] These cells can be treated with exogenous 1-deoxysphinganine to induce cytotoxicity and study downstream effects like ER stress and apoptosis.[6]

  • Cancer Cell Models (e.g., HCT116, A549): Colon and lung cancer cell lines have been used to explore the impact of 1-deoxySLs on cancer cell biology, including anchorage-independent growth and plasma membrane endocytosis.[2][7] These models are amenable to genetic manipulation, such as the inducible expression of mutant SPTLC1 (e.g., SPTLC1C133W) to drive endogenous 1-deoxySL synthesis.[2]

  • Metabolically Active Cell Models (e.g., RAW 264.7, myoblasts): Macrophage-like cells and skeletal myoblasts are useful for investigating the role of 1-deoxySLs in metabolic diseases.[8][9] For instance, studies in myoblasts have shown that 1-deoxySLs can impair insulin-stimulated glucose uptake.[8]

  • General Purpose Cell Models (e.g., HeLa, MEF): These cell lines are often used for fundamental studies on the cellular trafficking and localization of 1-deoxyceramides, frequently employing fluorescently labeled analogs.[4][10]

Key Applications and Investigated Cellular Processes
  • Cytotoxicity and Cell Viability: Assessing the dose- and time-dependent toxic effects of 1-deoxySLs.[8]

  • ER Stress and the Unfolded Protein Response (UPR): Investigating the induction of ER stress markers as a key mechanism of 1-deoxySL-induced cell death.[11]

  • Mitochondrial Dysfunction: Examining the impact of 1-deoxySLs on mitochondrial integrity and function.[12]

  • Autophagy: Studying the induction of autophagy as a cellular response to 1-deoxySL accumulation.[10]

  • Lipid Metabolism and Lipidomics: Quantifying the accumulation of various 1-deoxySL species and their impact on the overall cellular lipid profile.[13]

  • Signaling Pathways: Elucidating the signaling cascades affected by 1-deoxySLs, such as the inhibition of sphingosine kinase 1.[5]

  • Cellular Trafficking: Visualizing the subcellular localization of 1-deoxyceramides using fluorescent probes.[14][15]

Data Presentation

Table 1: Effects of 1-Deoxy-Ceramide Accumulation on Cellular Phenotypes
Cell LineMethod of 1-DeoxySL InductionObserved PhenotypeKey Quantitative FindingReference(s)
HCT1161 mM Alanine Supplementation (3 days)Increased deoxyDHCer and deoxyCer pools~50% increase in deoxyDHCer and deoxyCer[2][7]
HCT116Doxycycline-inducible SPTLC1C133WCompromised spheroid and soft agar growth-[2][7]
SH-SY5Y1 µM 1-deoxysphinganine (48h)Increased cell deathSignificantly increased propidium iodide staining[6]
Skeletal Myoblasts0.5 µM / 3 µM 1-deoxysphingolipidsReduced cell viability and glucose uptakeConcentration-dependent reduction in viability[8]
RAW 264.74 days in cultureIncreased 1-deoxyDHCer levels1-deoxyDHCer increased to ~0.75 nmol/mg protein[9]
Table 2: Reagent Concentrations and Incubation Times for Key Experiments
ExperimentCell LineReagentConcentrationIncubation TimeReference(s)
Induction of Endogenous 1-DeoxySLsHCT116Alanine0.5 - 1 mM3 days[7]
HCT116Doxycycline (for SPTLC1C133W)0.1 µg/ml5-7 days[2][13]
Exogenous 1-DeoxySL TreatmentSH-SY5Y1-deoxysphinganineup to 6 µM5 days[6]
Retinal Organoids1-deoxysphinganine1 µM1-4 days[11]
Inhibition of Sphingolipid SynthesisHCT116Myriocin (SPT inhibitor)10 nM7 days[13]
HCT116Fumonisin B1 (Ceramide Synthase inhibitor)10 µM3-8 days[16]
Confocal MicroscopyHeLaFluorescent 1-deoxyceramide probes1 µM30 minutes[4][10]
ER Stress Induction (Positive Control)HEK 293Thapsigargin0.5 µM6 hours[17]

Experimental Protocols

Protocol 1: Induction of Endogenous 1-Deoxy-Ceramide Synthesis in HCT116 Cells

This protocol describes two methods to induce the endogenous synthesis of 1-deoxy-ceramides in HCT116 cells: alanine supplementation and doxycycline-inducible expression of mutant SPTLC1C133W.

Materials:

  • HCT116 cells (wild-type or engineered with doxycycline-inducible SPTLC1C133W)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • L-Alanine solution (sterile, stock solution e.g., 100 mM)

  • Doxycycline hyclate (stock solution e.g., 1 mg/ml in sterile water)

  • Phosphate-buffered saline (PBS)

Procedure:

A. Alanine Supplementation:

  • Seed HCT116 cells in appropriate culture vessels and allow them to adhere and reach about 50-60% confluency.

  • Prepare culture medium supplemented with L-alanine to a final concentration of 1 mM.[7]

  • Remove the existing medium and replace it with the alanine-supplemented medium.

  • Culture the cells for 3 days.[7]

  • Harvest the cells for downstream analysis (e.g., lipidomics, viability assays).

B. Doxycycline Induction of SPTLC1C133W:

  • Seed HCT116 cells expressing the doxycycline-inducible SPTLC1C133W construct.

  • Allow cells to adhere and grow to the desired confluency.

  • Add doxycycline to the culture medium to a final concentration of 0.1 µg/ml.[13]

  • Incubate the cells for 5 to 7 days to allow for robust expression of the mutant SPT and accumulation of 1-deoxy-ceramides.[13]

  • Proceed with downstream experiments such as spheroid formation assays or lipid extraction.

Protocol 2: Assessment of 1-Deoxy-Ceramide-Induced Cytotoxicity in SH-SY5Y Cells

This protocol details a method to assess the neurotoxic effects of exogenously applied 1-deoxysphinganine on SH-SY5Y neuroblastoma cells using a cell viability assay.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., EMEM:F12 with 10% FBS)

  • 1-deoxysphinganine (doxSA) stock solution (e.g., 5 mM in DMSO)

  • Cell viability reagent (e.g., PrestoBlue™) or Propidium Iodide (PI) and Hoechst 33342 stains

  • 96-well plates for viability assay

  • Multi-well plates for imaging

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of 1-deoxysphinganine in culture medium to achieve final concentrations ranging from low to high micromolar (e.g., 0.5, 1, 3, 6 µM).[6] Include a vehicle control (DMSO) at the same concentration as the highest doxSA treatment.

  • Replace the medium in the wells with the prepared doxSA dilutions.

  • Incubate the cells for the desired time period (e.g., 48 hours to 5 days).[6]

  • For PrestoBlue™ assay: a. Add the viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-2 hours) at 37°C. c. Measure the fluorescence or absorbance using a plate reader.

  • For PI/Hoechst staining: a. After treatment, add Propidium Iodide and Hoechst 33342 to the culture medium. b. Incubate for a short period (e.g., 15-30 minutes). c. Image the cells using a fluorescence microscope. d. Quantify the percentage of PI-positive (dead) cells relative to the total number of Hoechst-positive (all) cells.[6]

Protocol 3: Lipid Extraction from Cultured Cells for 1-Deoxy-Ceramide Analysis

This protocol provides a general method for extracting total lipids from cultured cells for subsequent analysis by mass spectrometry.

Materials:

  • Cultured cells treated to modulate 1-deoxy-ceramide levels

  • Ice-cold PBS

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for sphingolipids (optional but recommended)

  • Glass vials

  • Nitrogen gas stream

Procedure:

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping into a small volume of ice-cold PBS and transfer to a glass tube.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant.

  • Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.[5] Vortex thoroughly.

  • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).[5]

  • Vortex vigorously to ensure thorough mixing and phase separation.

  • Centrifuge at a low speed to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new glass vial.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol or isopropanol:acetonitrile:water).[5]

Protocol 4: Analysis of ER Stress Markers by Western Blot

This protocol outlines the detection of key UPR proteins by Western blotting to assess ER stress in response to 1-deoxy-ceramide treatment.

Materials:

  • Cell lysates from control and treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-XBP1s)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare whole-cell lysates from control and 1-deoxy-ceramide-treated cells using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C.[17][18]

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

De_Novo_Sphingolipid_and_1_Deoxy_Sphingolipid_Synthesis Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Palmitoyl_CoA->SPT L_Serine L-Serine L_Serine->SPT L_Alanine L-Alanine L_Alanine->SPT ketosphinganine 3-Ketosphinganine SPT->ketosphinganine Canonical Pathway ketodeoxysphinganine 1-Deoxy-3-ketosphinganine SPT->ketodeoxysphinganine Atypical Pathway Sphinganine Sphinganine ketosphinganine->Sphinganine Deoxysphinganine 1-Deoxysphinganine (doxSA) ketodeoxysphinganine->Deoxysphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Deoxysphinganine->CerS DHCer Dihydroceramides (DHCer) CerS->DHCer DeoxyDHCer 1-Deoxydihydroceramides (deoxyDHCer) CerS->DeoxyDHCer Desaturase Desaturase DHCer->Desaturase DeoxyDHCer->Desaturase Ceramides Ceramides Desaturase->Ceramides DeoxyCer 1-Deoxyceramides (deoxyCer) Desaturase->DeoxyCer ComplexSL Complex Sphingolipids Ceramides->ComplexSL NoDegradation No Canonical Degradation DeoxyCer->NoDegradation Degradation Canonical Degradation ComplexSL->Degradation

Caption: Biosynthesis of canonical and 1-deoxy-sphingolipids.

Experimental_Workflow_1_Deoxy_Ceramide_Investigation Cell_Model Select Cell Model (e.g., SH-SY5Y, HCT116) Induction Induce 1-Deoxy-Ceramide Accumulation Cell_Model->Induction Exogenous Exogenous Addition (e.g., doxSA) Induction->Exogenous Endogenous Endogenous Synthesis (e.g., Alanine, SPT mutant) Induction->Endogenous Downstream Downstream Assays Exogenous->Downstream Endogenous->Downstream Viability Cell Viability/ Cytotoxicity Downstream->Viability ER_Stress ER Stress Analysis (Western Blot, qPCR) Downstream->ER_Stress Lipidomics Lipidomics (LC-MS/MS) Downstream->Lipidomics Microscopy Confocal Microscopy (Fluorescent Probes) Downstream->Microscopy Function Functional Assays (e.g., Glucose Uptake) Downstream->Function Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis ER_Stress->Data_Analysis Lipidomics->Data_Analysis Microscopy->Data_Analysis Function->Data_Analysis

Caption: Workflow for investigating 1-deoxy-ceramide function.

Signaling_Pathways_of_1_Deoxy_Ceramide_Toxicity DeoxySLs 1-Deoxy-Ceramide Accumulation ER Endoplasmic Reticulum (ER) DeoxySLs->ER Mito Mitochondria DeoxySLs->Mito Membrane Membrane Integrity DeoxySLs->Membrane ER_Stress ER Stress (UPR Activation) ER->ER_Stress Mito_Dys Mitochondrial Dysfunction Mito->Mito_Dys Mem_Disrupt Membrane Disruption Membrane->Mem_Disrupt Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis Cell_Death Cell Death Mem_Disrupt->Cell_Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Key signaling pathways in 1-deoxy-ceramide toxicity.

References

Application Notes and Protocols for Inducing 1-Deoxy-Ceramide Production In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Deoxysphingolipids (1-deoxySLs), including 1-deoxyceramides, are atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway and their conversion to complex sphingolipids.[2][3] Accumulation of 1-deoxySLs has been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][4][5] The enzyme serine palmitoyltransferase (SPT), which catalyzes the first step in de novo sphingolipid biosynthesis, can utilize L-alanine or L-glycine as substrates in addition to its preferred substrate L-serine, leading to the formation of 1-deoxysphingoid bases.[1][4][6] These bases are subsequently acylated by ceramide synthases (CerS) to form 1-deoxyceramides.[1][3] Understanding the mechanisms that lead to 1-deoxyceramide production is crucial for developing therapeutic strategies for associated diseases. These application notes provide detailed protocols for inducing and quantifying 1-deoxyceramide production in vitro.

Signaling Pathway of 1-Deoxy-Ceramide Synthesis

The production of 1-deoxy-ceramides is initiated by the promiscuous substrate usage of the enzyme Serine Palmitoyltransferase (SPT). Under conditions of low L-serine availability or high L-alanine levels, SPT condenses palmitoyl-CoA with L-alanine instead of L-serine. This reaction forms 1-deoxy-sphinganine, which is then acylated by Ceramide Synthases (CerS) to produce 1-deoxy-dihydroceramides. A subsequent desaturation step can lead to the formation of 1-deoxy-ceramides.

1-Deoxy-Ceramide Synthesis Pathway cluster_spt Serine Palmitoyltransferase (SPT) cluster_downstream Downstream Metabolism Palmitoyl-CoA Palmitoyl-CoA SPT_reaction SPT Palmitoyl-CoA->SPT_reaction L-Alanine L-Alanine L-Alanine->SPT_reaction 1-Deoxy-sphinganine 1-Deoxy-sphinganine SPT_reaction->1-Deoxy-sphinganine Forms CerS Ceramide Synthase (CerS) 1-Deoxy-sphinganine->CerS 1-Deoxy-dihydroceramide 1-Deoxy-dihydroceramide CerS->1-Deoxy-dihydroceramide Desaturase Desaturase 1-Deoxy-dihydroceramide->Desaturase 1-Deoxy-ceramide 1-Deoxy-ceramide Desaturase->1-Deoxy-ceramide Experimental Workflow cluster_induction Induction of 1-Deoxy-Ceramide Production cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HCT116, A549) Induction_Method 2. Apply Induction Method Cell_Culture->Induction_Method Alanine L-Alanine Supplementation Induction_Method->Alanine Serine_Starvation Serine Starvation Induction_Method->Serine_Starvation Mutant_SPT Mutant SPTLC1 Expression Induction_Method->Mutant_SPT Harvesting 3. Cell Harvesting Alanine->Harvesting Serine_Starvation->Harvesting Mutant_SPT->Harvesting Lipid_Extraction 4. Lipid Extraction Harvesting->Lipid_Extraction LCMS 5. LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis 6. Data Analysis and Quantification LCMS->Data_Analysis

References

Application Note: Tracing 1-Deoxy-Ceramide Metabolism Using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3][4] They are synthesized when the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with L-alanine instead of its canonical substrate, L-serine.[4][5][6] A key structural feature of deoxySLs is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways and leads to their classification as metabolic "dead-end" products.[1][6][7] However, recent evidence points to a previously unknown metabolic pathway for their degradation mediated by cytochrome P450 enzymes.[1]

Understanding the metabolic fate of these cytotoxic lipids is crucial. Click chemistry, a bioorthogonal ligation reaction, provides a powerful tool for tracing the metabolic incorporation of lipid precursors into downstream species.[8][9] This method involves metabolically labeling cells with a lipid analog containing a small, inert alkyne tag. Following incubation and extraction, the alkyne-tagged lipids are covalently linked to a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary azide group.[10][11] This application note provides a detailed protocol for using an alkyne-labeled 1-deoxysphinganine precursor to trace its conversion into 1-deoxy-ceramides and other metabolites.

Metabolic Pathway and Labeling Strategy

The biosynthesis of 1-deoxy-ceramides begins with the N-acylation of 1-deoxysphinganine (deoxySA) by ceramide synthases (CerS) to form 1-deoxydihydroceramides (deoxyDHCer).[3][10] These can be further metabolized, for instance, through desaturation to form 1-deoxyceramides (deoxyCer).[10] Unlike canonical sphingolipids, they cannot be phosphorylated at the C1 position and subsequently degraded. The click chemistry approach introduces an alkyne-tagged version of deoxySA into the cell, which then enters this metabolic pathway, allowing for the sensitive detection of its downstream products.

Metabolic_Pathway cluster_canonical Canonical Sphingolipid Pathway cluster_deoxy 1-Deoxysphingolipid Pathway cluster_click Click Chemistry Tracing Serine L-Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT DHCer Dihydroceramide (DHCer) Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer S1P Sphingosine-1-P (S1P) Cer->S1P Degradation Canonical Degradation S1P->Degradation S1P Lyase Alanine L-Alanine + Palmitoyl-CoA DeoxySA 1-Deoxysphinganine (deoxySA) Alanine->DeoxySA SPT DeoxyDHCer 1-Deoxydihydroceramide (deoxyDHCer) DeoxySA->DeoxyDHCer CerS DeoxyCer 1-Deoxyceramide (deoxyCer) DeoxyDHCer->DeoxyCer CYP450 CYP450-mediated Metabolism DeoxyCer->CYP450 AlkyneDeoxySA Alkyne-deoxySA (Tracer) AlkyneDeoxySA->DeoxyDHCer Metabolic Incorporation

Figure 1: Metabolic pathways of canonical and 1-deoxysphingolipids.

Experimental Workflow Overview

The overall experimental process involves four main stages: metabolic labeling of cells with the alkyne-tagged precursor, extraction of total lipids, click reaction to attach a reporter molecule, and downstream analysis via fluorescence imaging or mass spectrometry.

Experimental_Workflow cluster_analysis 6. Downstream Analysis start 1. Cell Culture (e.g., Hepatocytes, Fibroblasts) labeling 2. Metabolic Labeling Add Alkyne-1-deoxySA (Pulse/Chase) start->labeling harvest 3. Cell Harvest & Lysis labeling->harvest extract 4. Total Lipid Extraction (e.g., Chloroform/Methanol) harvest->extract click 5. Click Reaction (CuAAC) + Azide-Reporter Tag extract->click tlc Fluorescence TLC click->tlc Fluorescent Reporter ms LC-MS/MS click->ms Mass Tag Reporter

Figure 2: General experimental workflow for tracing 1-deoxy-ceramide metabolism.

The core of the detection method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage between the alkyne-labeled metabolite and the azide-functionalized reporter tag.

Click_Reaction Alkyne Metabolite-R1-C≡CH (Alkyne-Lipid) Product Triazole-Linked Product Alkyne->Product Cu(I) catalyst (CuAAC) Azide N≡N⁺-N⁻-R2-Reporter (Azide-Tag) Plus +

Figure 3: The CuAAC "click" reaction covalently links the alkyne-lipid to an azide-reporter.

Detailed Experimental Protocol

Section 1: Materials and Reagents

  • Cells: Relevant cell line (e.g., NIH-3T3 fibroblasts, HepG2 hepatocytes).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Metabolic Labeling: Alkyne-1-deoxysphinganine (alkyne-deoxySA).

  • Lipid Extraction: HPLC-grade chloroform, methanol, acetic acid.[11]

  • Click Reaction Cocktail:

    • Azide Reporter: e.g., 3-azido-7-hydroxycoumarin (for TLC) or a charged azide reporter optimized for mass spectrometry.

    • Copper(II) sulfate (CuSO₄).

    • Reducing Agent: Sodium ascorbate.

    • Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA).

  • TLC Analysis: Silica TLC plates, developing solvent (e.g., chloroform/methanol/water mixtures), fluorescence imager.

  • LC-MS/MS Analysis: C8 or C18 HPLC column, HPLC-grade solvents (e.g., water, methanol, acetonitrile with formic acid and ammonium formate).[4][5]

Section 2: Cell Culture and Metabolic Labeling

  • Cell Seeding: Plate cells in 6-well or 12-well plates to achieve ~80-90% confluency on the day of the experiment.

  • Prepare Labeling Medium: Prepare a stock solution of alkyne-deoxySA in ethanol or DMSO. Dilute the stock into pre-warmed culture medium to a final concentration of 1-10 µM.

  • Pulse Labeling: Remove the existing medium from the cells and wash once with PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for a desired "pulse" period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[12]

  • Chase Period (Optional): To track the turnover of the labeled lipids, remove the labeling medium, wash cells twice with PBS, and add fresh, unlabeled culture medium. Incubate for the desired "chase" period (e.g., 4, 12, 24, 48 hours).[1][12]

  • Harvesting: After the pulse or chase period, remove the medium and wash the cells twice with ice-cold PBS.

Section 3: Total Lipid Extraction Note: Perform extraction at room temperature to prevent the loss of lipids due to poor solubilization at cold temperatures.[12]

  • After the final PBS wash, aspirate as much liquid as possible.

  • Add 500 µL of an extraction mix (e.g., chloroform/methanol 1:2, v/v) to each well.

  • Scrape the cells and transfer the lysate/solvent mixture to a glass tube.

  • Vortex thoroughly for 5 minutes.

  • Induce phase separation by adding 150 µL of chloroform and 150 µL of 1% acetic acid. Vortex again and centrifuge at 2,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract completely under a stream of nitrogen.

Section 4: Click Reaction (CuAAC)

  • Resuspend the dried lipid extract in 100 µL of a suitable solvent (e.g., chloroform/methanol 1:1).

  • Prepare a fresh "click mix" containing the azide reporter, CuSO₄, and sodium ascorbate. A typical reaction might contain:

    • Azide-reporter (e.g., 10-50 µM)

    • CuSO₄ (1 mM)

    • Sodium Ascorbate (5 mM, added last to start the reaction)

  • Add the click mix to the resuspended lipids.

  • Vortex and incubate at room temperature for 1-2 hours, protected from light.

  • After the reaction, dry the sample again under nitrogen.

Section 5: Downstream Analysis A) Analysis by Fluorescence TLC

  • Resuspend the dried, clicked sample in 20-30 µL of chloroform/methanol (2:1).

  • Spot the sample onto a silica TLC plate.

  • Develop the plate using an appropriate mobile phase (e.g., chloroform:methanol:2.5 M ammonium hydroxide, 85:15:1).

  • Once the solvent front nears the top, remove the plate and let it air dry.

  • Visualize the fluorescently-labeled lipid species using a fluorescence imager (e.g., excitation at ~330 nm and emission at ~450 nm for 3-azido-7-hydroxycoumarin).[8][11] Quantify band intensity using software like ImageJ.

B) Analysis by LC-MS/MS

  • Resuspend the dried, clicked sample in a solvent suitable for injection (e.g., 100 µL of methanol).

  • Inject the sample into an HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Separate lipids using a C8 or C18 column with a gradient of mobile phases (e.g., A: water with 0.2% formic acid/1mM ammonium formate; B: methanol with 0.2% formic acid/1mM ammonium formate).[5]

  • Detect labeled lipids using Multiple Reaction Monitoring (MRM) or by scanning for a precursor ion or neutral loss corresponding to a characteristic fragment of the reporter tag.[8][13] This provides high specificity and sensitivity.

Data Presentation and Interpretation

Quantitative data from a pulse-chase experiment can reveal the kinetics of 1-deoxy-ceramide synthesis and turnover. The results should be summarized in a clear, tabular format. The table below presents hypothetical data from an LC-MS/MS experiment, illustrating the expected metabolic progression.

Metabolite SpeciesAcyl ChainRelative Abundance (Pulse: 2h)Relative Abundance (Chase: 24h)Relative Abundance (Chase: 48h)
Alkyne-1-deoxysphinganine-100%45%20%
Alkyne-1-deoxydihydroceramideC16:035%55%48%
Alkyne-1-deoxydihydroceramideC22:015%25%22%
Alkyne-1-deoxydihydroceramideC24:022%40%35%
Alkyne-1-deoxyceramideC24:15%12%15%

Table 1: Representative Quantitative Data from a Pulse-Chase Experiment. Values are expressed as a percentage relative to the initial labeled precursor signal at the end of the 2-hour pulse.

Interpretation of Results:

  • Confirmation of Metabolism: The appearance of alkyne-deoxyDHCer and alkyne-deoxyCer species confirms that the alkyne-deoxySA precursor is actively metabolized by cellular enzymes, primarily ceramide synthases.

  • Acyl Chain Specificity: The relative abundance of different deoxyDHCer species (e.g., C16:0, C22:0, C24:0) provides insight into the acyl-CoA substrate preferences of the ceramide synthases involved in 1-deoxy-ceramide synthesis.

  • Metabolic Stability: A slow decay of the total signal for all labeled species during the 48-hour chase period would be consistent with the known metabolic stability of 1-deoxysphingolipids compared to their canonical counterparts.[1][7] This demonstrates their persistence in the cell, which may contribute to their cytotoxicity.

References

Application Notes and Protocols for Confocal Microscopy-Based Subcellular Localization of 1-Deoxy-ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-ceramides are a class of atypical sphingolipids that have garnered significant interest in the scientific community due to their association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and cancer.[1] Unlike canonical ceramides, 1-deoxy-ceramides are synthesized by the promiscuous action of serine palmitoyltransferase (SPT), which utilizes alanine instead of serine as a substrate.[2][3] This structural alteration, specifically the lack of a C1 hydroxyl group, renders them resistant to canonical degradation pathways, leading to their accumulation and subsequent cellular toxicity.[3][4] Understanding the subcellular localization of these lipids is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies. Confocal microscopy, coupled with fluorescently labeled 1-deoxy-ceramide analogs, provides a powerful tool for visualizing their distribution within cellular compartments.

Principles and Applications

Confocal microscopy offers high-resolution optical imaging with the ability to reject out-of-focus light, enabling the detailed three-dimensional reconstruction of subcellular structures. By using fluorescent probes that mimic 1-deoxy-ceramides, researchers can track their uptake and accumulation in specific organelles. This approach is invaluable for:

  • Elucidating Mechanisms of Toxicity: Pinpointing the organelle-specific accumulation of 1-deoxy-ceramides can provide insights into their cytotoxic effects, such as the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[5]

  • Drug Development: Screening for compounds that can alter the subcellular localization of 1-deoxy-ceramides or ameliorate their organelle-specific toxicity.

  • Disease Modeling: Studying the subcellular distribution of these lipids in cellular models of diseases where their accumulation is implicated.

Experimental Protocols

Protocol 1: General Cell Culture and Staining with Fluorescent 1-Deoxy-ceramide Probes

This protocol outlines the general procedure for labeling cultured cells with commercially available or custom-synthesized fluorescent 1-deoxy-ceramide probes, such as those conjugated to BODIPY or COUPY fluorophores.[4][6]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluorescent 1-deoxy-ceramide probe (e.g., COUPY- or BODIPY-labeled)

  • Organelle-specific fluorescent trackers (e.g., LysoTracker™ Green, MitoTracker™ Red CMXRos, ER-Tracker™ Blue-White DPX)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscopy dishes or chamber slides

Procedure:

  • Cell Seeding: Seed HeLa cells onto confocal microscopy dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the fluorescent 1-deoxy-ceramide probe in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (typically 1 µM) in pre-warmed culture medium.[6][7]

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe. Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[6][7]

  • Co-staining with Organelle Trackers (Optional): If co-localization studies are desired, add the organelle-specific tracker to the medium during the last 15-30 minutes of the incubation with the 1-deoxy-ceramide probe, following the manufacturer's instructions for the specific tracker.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to image the cells using a confocal microscope.

Protocol 2: Confocal Microscopy Imaging and Co-localization Analysis

This protocol provides guidelines for acquiring high-quality confocal images and performing co-localization analysis to determine the extent of spatial overlap between the fluorescent 1-deoxy-ceramide probe and specific organelles.

Confocal Imaging Parameters:

  • Objective: Use a high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x) for optimal resolution.

  • Laser Lines and Emission Filters: Set the excitation and emission wavelengths appropriate for the specific fluorophores being used. For example:

    • BODIPY-labeled probes: Excitation at 488 nm, Emission detected between 501-553 nm.[4][6]

    • COUPY-labeled probes: Excitation at 561 nm, Emission detected between 570-635 nm.[4][6]

    • LysoTracker Green: Excitation at 488 nm, Emission detected between 501-553 nm.[4]

    • CellMask Deep Red: Excitation at 633 nm, Emission detected between 638-735 nm.[4]

  • Pinhole: Set the pinhole to 1 Airy unit to ensure optimal confocality.

  • Image Acquisition: Acquire images with a frame size of at least 1024x1024 pixels and a scan speed that minimizes photobleaching while providing a good signal-to-noise ratio. Acquire Z-stacks to enable 3D reconstruction if desired.

Co-localization Analysis:

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the acquired images.

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells.

  • Co-localization Coefficient Calculation: Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) to quantify the degree of overlap between the fluorescence signals of the 1-deoxy-ceramide probe and the organelle marker.[6]

Data Presentation

The subcellular distribution of fluorescently labeled 1-deoxy-ceramides can vary depending on the attached fluorophore. The following tables summarize quantitative co-localization data from studies using COUPY- and BODIPY-labeled probes in HeLa cells.[4][6]

Table 1: Co-localization of COUPY-labeled 1-Deoxy-ceramide Probes with Organelle Markers [4][6]

ProbeOrganelle MarkerPearson's CoefficientManders' Coefficient (M1)Manders' Coefficient (M2)Predominant Localization
COUPY-3 (1-deoxydhCer)LysoTracker Green0.650.350.95Lysosomes/Endosomes
CellMask Deep Red0.550.370.88
COUPY-4 (1-deoxyCer)LysoTracker Green0.500.290.94Lysosomes/Endosomes
CellMask Deep Red0.450.300.85

M1 represents the fraction of the COUPY probe signal that co-localizes with the organelle marker. M2 represents the fraction of the organelle marker signal that co-localizes with the COUPY probe.

Table 2: Qualitative Localization of BODIPY-labeled 1-Deoxy-ceramide Probes [6][7]

ProbePredominant Localization
BODIPY-4 (1-deoxy(dh)Cer)Golgi apparatus and non-lysosomal intracellular vesicles

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by 1-deoxy-ceramides and the general experimental workflow for their subcellular localization.

G cluster_synthesis 1-Deoxy-ceramide Synthesis Alanine Alanine SPT SPT Alanine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine CerS CerS 1-Deoxysphinganine->CerS 1-Deoxydihydroceramide 1-Deoxydihydroceramide CerS->1-Deoxydihydroceramide DEGS1 DEGS1 1-Deoxydihydroceramide->DEGS1 1-Deoxyceramide 1-Deoxyceramide DEGS1->1-Deoxyceramide

Caption: Biosynthesis of 1-deoxy-ceramides.

G cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., HeLa cells) Probe_Incubation Incubation with Fluorescent 1-Deoxy-ceramide Probe Cell_Culture->Probe_Incubation Organelle_Staining Co-staining with Organelle Markers (Optional) Probe_Incubation->Organelle_Staining Washing Washing Step Organelle_Staining->Washing Confocal_Microscopy Confocal Microscopy Imaging Washing->Confocal_Microscopy Image_Analysis Image and Co-localization Analysis Confocal_Microscopy->Image_Analysis

Caption: Confocal microscopy workflow.

G cluster_pathway 1-Deoxy-ceramide Induced Cellular Stress Deoxyceramide 1-Deoxy-ceramide Accumulation ER Endoplasmic Reticulum Deoxyceramide->ER Mitochondria Mitochondria Deoxyceramide->Mitochondria ER_Stress ER Stress (UPR Activation) ER->ER_Stress induces Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction induces Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Cellular stress pathways.

Conclusion

The use of confocal microscopy with fluorescently labeled probes is a powerful and indispensable technique for investigating the subcellular localization of 1-deoxy-ceramides. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex roles of these atypical sphingolipids in health and disease. Further research in this area, including the development of new and improved fluorescent probes, will continue to advance our knowledge of 1-deoxy-ceramide biology and may lead to the identification of novel therapeutic targets.

References

Application Notes and Protocols for Isotope Tracing Studies of 1-Deoxy-Ceramide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in the pathology of several diseases, including the inherited neuropathy HSAN1 (Hereditary Sensory and Autonomic Neuropathy type 1), diabetic neuropathy, and certain cancers.[1][2][3] Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine as a substrate.[4][5] This substitution results in a sphingoid base lacking the C1-hydroxyl group, a critical functional group for further metabolism and degradation.[1][4] Consequently, 1-deoxy-ceramides and their precursors can accumulate, leading to cellular toxicity.[3][6]

Isotope tracing, coupled with mass spectrometry, is a powerful technique to delineate the metabolic flux and fate of these atypical lipids. By supplying cells or enzyme preparations with stable isotope-labeled precursors, such as ¹³C- or deuterium-labeled alanine or palmitic acid, researchers can track the incorporation of these labels into deoxySLs, providing quantitative insights into their synthesis rates and downstream metabolism.[7][8] These studies are crucial for understanding disease mechanisms and for evaluating the efficacy of potential therapeutic interventions aimed at modulating SPT activity or substrate availability.[5][9]

Biosynthesis Pathway: Canonical vs. 1-Deoxy-Ceramides

The de novo synthesis of both canonical and 1-deoxy-ceramides occurs primarily at the endoplasmic reticulum (ER).[10][11] The promiscuity of the SPT enzyme is the critical branch point that dictates which pathway is activated.

Caption: De novo biosynthesis pathways for canonical ceramides and atypical 1-deoxy-ceramides.

Application Notes

Principle of Isotope Tracing for DeoxySL Biosynthesis

Stable isotope tracing involves the introduction of a labeled precursor into a biological system and monitoring its incorporation into downstream metabolites. For 1-deoxy-ceramide synthesis, the key precursors are L-alanine and palmitate.

  • Using Labeled Alanine: Supplying cells with L-[¹³C₃]-alanine or L-[d₄]-alanine allows for direct tracking of the sphingoid base synthesis unique to deoxySLs. The resulting 1-deoxysphinganine (deoxySA) will exhibit a mass shift of +3 or +4, respectively. This label will be retained through N-acylation to form 1-deoxy-dihydroceramides (deoxyDHCer). This approach is highly specific for the deoxySL pathway.[1][8]

  • Using Labeled Palmitate: Using [U-¹³C₁₆]-palmitate or ω-[d₃]-palmitic acid labels both the canonical and deoxySL pathways.[1][7] Palmitate is incorporated as palmitoyl-CoA by SPT. The resulting deoxySA will show a mass shift corresponding to the palmitate label. When this deoxySA is subsequently N-acylated by a ceramide synthase (CerS) using another labeled palmitoyl-CoA, the resulting C16-deoxyDHCer will be double-labeled. This strategy allows for the simultaneous assessment of flux through both the sphingoid base backbone formation and the N-acylation step.[12]

Experimental Models

The choice of experimental model is critical for robustly studying deoxySL biosynthesis.

  • Cell Lines with SPT Mutations: Cells engineered to express HSAN1-associated SPT variants (e.g., SPTLC1 C133W) exhibit a higher affinity for alanine, leading to significantly increased production of deoxySLs.[5][7] These models are ideal for studying the pathological consequences of deoxySL accumulation.

  • Modulating Substrate Availability: In wild-type cells, deoxySL synthesis can be induced by altering the media composition. Supplementing standard culture media with L-alanine (e.g., 0.5–1 mM) can drive the synthesis of deoxyDHCer and deoxy-ceramides.[4][7] Conversely, conditions of serine restriction can also promote alanine utilization by SPT.

Analytical Considerations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for separating and quantifying sphingolipid species.[2][13]

  • Chromatography: Reverse-phase chromatography (e.g., using a C8 or C18 column) is typically used to separate different ceramide and deoxy-ceramide species based on their acyl chain length and saturation.[2][14]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity. Precursor ions ([M+H]⁺) are selected and fragmented, and a specific product ion is monitored. For deoxy-ceramides, a characteristic product ion is [M+H-H₂O]⁺.[15] High-resolution mass spectrometry can also be used for untargeted discovery and confirmation of lipid identities.[11]

Experimental Protocols

Protocol 1: Whole-Cell Isotope Tracing of DeoxySL Synthesis

This protocol describes a general method for labeling cultured mammalian cells to trace the de novo synthesis of 1-deoxy-ceramides.

Materials:

  • Cell line of interest (e.g., HCT116, HEK293, or SH-SY5Y, potentially expressing SPT variants).

  • Culture medium deficient in the amino acid to be labeled (e.g., serine and alanine-free DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Labeled precursors: L-[U-¹³C₃, ¹⁵N]-alanine or L-[d₄]-alanine; [U-¹³C₁₆]-palmitate complexed to BSA.

  • Internal Standards: A mix of stable isotope-labeled sphingolipids (e.g., C17-sphingosine, Cer d18:1/17:0) for quantification.[10][16]

  • Solvents: Isopropanol, ethyl acetate, acetonitrile, formic acid, water (LC-MS grade).

Procedure:

  • Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and grow to ~80% confluency in complete medium.

  • Precursor Preparation:

    • Prepare a stock solution of the labeled amino acid in water.

    • For labeled palmitate, prepare a stock solution complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure solubility and cellular uptake.

  • Labeling:

    • Aspirate the complete medium and wash cells once with PBS.

    • Add the labeling medium (e.g., serine/alanine-free DMEM supplemented with dFBS and the labeled precursor). A typical starting concentration is 1 mM for labeled alanine or 50-100 µM for labeled palmitate.

    • Incubate cells for a defined period. Time-course experiments (e.g., 15 min, 1h, 4h, 24h) are recommended to assess metabolic flux.[7]

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to quench metabolism and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction:

    • Add the internal standard mix to each sample to correct for extraction efficiency.[16]

    • Perform a lipid extraction using a method like the Bligh-Dyer or a single-phase extraction with an isopropanol/ethyl acetate solvent system.[17]

    • Briefly, add organic solvent, vortex thoroughly, and centrifuge to pellet cell debris.

    • Collect the supernatant containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

    • Inject the sample into the LC-MS/MS system for analysis.

Experimental Workflow Visualization

cluster_prep Preparation cluster_exp Experiment cluster_sample_proc Sample Processing cluster_analysis Analysis A 1. Seed Cells (e.g., HEK293 SPTLC1-C133W) B 2. Prepare Labeling Medium (e.g., DMEM + dFBS + ¹³C-Alanine) C 3. Incubate for Time Course (e.g., 1h, 4h, 24h) B->C D 4. Harvest & Quench (Wash with PBS, add cold Methanol) C->D E 5. Spike Internal Standards (e.g., Cer d18:1/17:0) D->E F 6. Lipid Extraction (e.g., Ethyl Acetate/Isopropanol) E->F G 7. Dry & Reconstitute F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Data Analysis (Quantify labeled species) H->I

Caption: General workflow for a whole-cell stable isotope tracing experiment.

Protocol 2: LC-MS/MS Analysis of 1-Deoxy-Ceramides

This protocol provides a starting point for developing an LC-MS/MS method for deoxySL quantification.

Instrumentation:

  • HPLC system (e.g., Agilent 1290 or equivalent).

  • Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source (e.g., Thermo TSQ Quantum Ultra or equivalent).[2]

LC Method:

  • Column: C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).[2]

  • Mobile Phase A: Water with 0.2% formic acid.[14]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.2% formic acid.[14]

  • Gradient: Start with a high percentage of A, ramp to 100% B to elute lipids, then re-equilibrate. A typical run time is 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40-50 °C.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters (example): [2]

    • Spray Voltage: 3800 V

    • Vaporizer Temperature: 400 °C

    • Capillary Temperature: 300 °C

    • Sheath Gas Pressure: 60 AU

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The collision energy for each transition must be optimized using authentic standards.

Quantitative Data & Analysis

Table 1: Example MRM Transitions for Unlabeled 1-Deoxy-Dihydroceramides (deoxyDHCer)

The precursor ion is [M+H]⁺ and the product ion is typically the sphingoid base fragment [M+H - H₂O - Acyl chain]⁺ or the dehydrated precursor [M+H - H₂O]⁺.

Analyte (d18:0 backbone)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
deoxyDHCer C16:0524.5268.3Optimized
deoxyDHCer C18:0552.6268.3Optimized
deoxyDHCer C22:0608.6268.3Optimized
deoxyDHCer C24:0636.7268.3Optimized
deoxyDHCer C24:1634.7268.3Optimized

Note: These values are theoretical and must be empirically optimized. When using labeled precursors, the m/z of the precursor and fragment ions must be adjusted accordingly.

Table 2: Representative Quantitative Data from Isotope Tracing Studies

This table summarizes conceptual findings based on published literature.[4][7][12]

ConditionLabeled PrecursorAnalyteFold Change vs. ControlIsotopic Enrichment (%)Citation
HCT116 + 1 mM AlaninedeoxyDHCer (total)~1.5xN/A[4]
HCT116 + 1 mM ¹³C-Ala¹³C-AlanineM+3 deoxyDHCerN/ATime-dependent[7]
SPTLC1-C133W cellsdeoxySA (total)Significant IncreaseN/A[7]
SPTLC1-C133W cells¹³C-PalmitateM+16 deoxySAN/ALower than canonical SA[12]
SPTLC1-C133W cells¹³C-PalmitateM+32 deoxyDHCer(16:0)N/ALower than canonical DHCer[12]

N/A: Not Applicable or data not explicitly presented in this format.

Logical Relationships in DeoxySL Toxicity

The synthesis and accumulation of 1-deoxy-ceramides are governed by a clear set of relationships, from substrate availability to cellular pathology.

Serine Low Serine Availability SPT_activity Altered SPT Substrate Specificity Serine->SPT_activity promotes Alanine High Alanine Availability Alanine->SPT_activity promotes SPT_mut HSAN1 SPT Mutations (e.g., SPTLC1-C133W) SPT_mut->SPT_activity causes DeoxySL_synth Increased 1-DeoxySL Biosynthesis SPT_activity->DeoxySL_synth leads to DeoxySL_accum 1-Deoxy-Ceramide Accumulation DeoxySL_synth->DeoxySL_accum results in ER_stress ER Stress & Unfolded Protein Response DeoxySL_accum->ER_stress induces Mito_dys Mitochondrial Dysfunction DeoxySL_accum->Mito_dys induces Toxicity Cellular Toxicity (e.g., Neurotoxicity) ER_stress->Toxicity contributes to Mito_dys->Toxicity contributes to

Caption: Factors leading from altered SPT activity to 1-deoxy-ceramide-induced cytotoxicity.

References

Application Notes and Protocols for the Synthesis of 1-Deoxy-Ceramide Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like ceramides. This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway and their use as precursors for complex sphingolipids. The accumulation of deoxySLs, particularly 1-deoxyceramides, has been linked to cellular toxicity and is implicated in the pathophysiology of several diseases, including type 2 diabetes, hereditary sensory and autonomic neuropathy type 1 (HSAN1), and certain cancers.

The primary biosynthetic pathway of 1-deoxyceramides involves the condensation of L-alanine with a fatty acyl-CoA by the enzyme serine palmitoyltransferase (SPT), followed by N-acylation. These lipids are involved in various signaling pathways, influencing processes such as apoptosis, autophagy, and endocytosis. Due to their low abundance and isomeric nature with canonical ceramides, accurate quantification of 1-deoxyceramides in biological matrices is challenging. Stable isotope-labeled internal standards are crucial for reliable quantification by mass spectrometry, correcting for variations in sample extraction and instrument response.

This document provides detailed protocols for the chemical synthesis of 1-deoxy-ceramide internal standards and their application in mass spectrometry-based quantification.

Signaling Pathways Involving 1-Deoxy-Ceramides

1-Deoxy-ceramides have been shown to impact several key cellular signaling pathways. Their accumulation can lead to cellular stress and dysfunction. The diagram below illustrates the biosynthetic pathway of 1-deoxy-ceramides and their known downstream effects on cellular processes.

1-Deoxy-Ceramide Signaling Pathway cluster_synthesis Biosynthesis cluster_effects Cellular Effects L-Alanine L-Alanine SPT SPT L-Alanine->SPT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->SPT CerS CerS Fatty Acyl-CoA->CerS 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine Condensation 1-Deoxysphinganine->CerS N-acylation 1-Deoxy-dihydroceramide 1-Deoxy-dihydroceramide CerS->1-Deoxy-dihydroceramide DEGS1 DEGS1 1-Deoxy-dihydroceramide->DEGS1 Desaturation 1-Deoxy-ceramide 1-Deoxy-ceramide DEGS1->1-Deoxy-ceramide Apoptosis Apoptosis 1-Deoxy-ceramide->Apoptosis Autophagy Autophagy 1-Deoxy-ceramide->Autophagy Insulin Resistance Insulin Resistance 1-Deoxy-ceramide->Insulin Resistance Endocytosis Inhibition Endocytosis Inhibition 1-Deoxy-ceramide->Endocytosis Inhibition

Caption: Biosynthesis and cellular effects of 1-deoxy-ceramides.

Experimental Protocols

Synthesis of 1-Deoxy-C16-Ceramide Internal Standard

This protocol describes the synthesis of 1-deoxy-C16-ceramide (N-palmitoyl-1-deoxysphinganine) as an internal standard. For isotopically labeled standards, commercially available labeled 1-deoxysphinganine (e.g., d3-1-deoxysphinganine) or labeled palmitic acid can be used.

Materials and Reagents:

  • 1-deoxysphinganine (or isotopically labeled analog)

  • Palmitic acid (or isotopically labeled analog)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for flash chromatography (230-400 mesh)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Activation of Palmitic Acid:

    • In a round-bottom flask, dissolve palmitic acid (1.2 equivalents) in anhydrous DCM.

    • Add EDC (1.5 equivalents) and DMAP (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes.

  • N-acylation Reaction:

    • Dissolve 1-deoxysphinganine (1 equivalent) in anhydrous DCM in a separate flask.

    • Add DIPEA (2.0 equivalents) to the 1-deoxysphinganine solution.

    • Slowly add the activated palmitic acid solution to the 1-deoxysphinganine solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent system (e.g., starting from 100% hexane and gradually increasing the polarity to 70:30 hexane:ethyl acetate).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent to obtain the 1-deoxy-C16-ceramide.

  • Characterization:

    • Confirm the identity and purity of the synthesized standard by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Yield: 60-75%[1][2].

Experimental Workflow for Quantification of 1-Deoxy-Ceramides

The following diagram outlines the general workflow for the quantification of 1-deoxy-ceramides in biological samples using the synthesized internal standard.

Experimental Workflow Biological Sample Biological Sample Spike with Internal Standard Spike with Internal Standard Biological Sample->Spike with Internal Standard Lipid Extraction Lipid Extraction Spike with Internal Standard->Lipid Extraction Sample Cleanup (SPE) Sample Cleanup (SPE) Lipid Extraction->Sample Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for 1-deoxy-ceramide quantification.

Protocol for Lipid Extraction and Sample Preparation
  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the synthesized 1-deoxy-ceramide internal standard to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.

  • Phase Separation: Centrifuge the mixture to separate the phases and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each 1-deoxy-ceramide species and the internal standard.

Data Presentation

The following tables provide quantitative data for the synthesis and analysis of 1-deoxy-ceramide internal standards.

Table 1: Synthesis Yield and Purity of 1-Deoxy-C16-Ceramide

ParameterValue
Starting Material1-deoxysphinganine
Acyl ChainPalmitic Acid (C16:0)
Reaction TypeCarbodiimide-mediated N-acylation
Expected Yield60-75%
Purity (by HPLC)>98%

Table 2: Mass Spectrometry Parameters for Selected 1-Deoxydihydroceramides (doxDHCer)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16-doxDHCer526.5284.325
C18-doxDHCer554.6284.325
C20-doxDHCer582.6284.325
C22-doxDHCer610.6284.325
C24-doxDHCer638.7284.325

Table 3: Mass Spectrometry Parameters for Selected 1-Deoxyceramides (doxCer)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:1-doxCer524.5282.325
C18:1-doxCer552.5282.325
C20:1-doxCer580.6282.325
C22:1-doxCer608.6282.325
C24:1-doxCer636.7282.325

Note: The specific collision energies may need to be optimized for individual instruments.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the synthesis and use of 1-deoxy-ceramide internal standards for accurate quantification by mass spectrometry. The availability of these standards will facilitate research into the roles of 1-deoxysphingolipids in health and disease, and may aid in the development of novel diagnostic and therapeutic strategies.

References

Quantitative Metabolomics of 1-Deoxysphingolipids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (doxSLs) are a class of atypical sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone.[1] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and tissues.[1] Elevated levels of doxSLs have been implicated in the pathophysiology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and diabetic neuropathy.[2][3][4] Consequently, the accurate quantification of these lipids is crucial for understanding their biological roles, for diagnostics, and for the development of therapeutic interventions.

This document provides detailed application notes and protocols for the quantitative analysis of 1-deoxysphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also summarizes quantitative data and illustrates the key signaling pathways affected by these lipids.

Quantitative Data Summary

The following tables summarize the reported concentrations of 1-deoxysphingolipids in human plasma from healthy individuals and patients with associated pathologies. These values can serve as a reference for clinical and research applications.

Table 1: Plasma 1-Deoxysphinganine (doxSA) and 1-Deoxysphingosine (doxSO) Concentrations in Healthy and Diseased States.

AnalyteConditionConcentration Range (µM)Reference
1-Deoxysphinganine (doxSA)Healthy Controls0.01 - 0.05[3]
Type 2 Diabetes0.03 - 0.15[3]
HSAN10.1 - 1.2[2]
1-Deoxysphingosine (doxSO)Healthy Controls0.02 - 0.08[3]
Type 2 Diabetes0.05 - 0.25[3]
HSAN10.2 - 2.5[2]

Table 2: Fold-Change of Plasma 1-Deoxysphingolipids in Disease.

AnalyteDisease vs. HealthyFold-ChangeReference
Total 1-DeoxysphingolipidsType 2 Diabetes~2-5 fold increase[3]
Total 1-DeoxysphingolipidsHSAN1~10-50 fold increase[2]

Experimental Protocols

Protocol 1: Extraction of 1-Deoxysphingolipids from Plasma/Serum

This protocol describes the extraction of doxSLs from plasma or serum samples for subsequent LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal Standards (e.g., d7-sphinganine, d3-deoxysphinganine)[5]

  • 1.5 mL polypropylene microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a 1.5 mL microcentrifuge tube, add a known amount of internal standard solution (e.g., 20 pmol of d7-sphinganine and 2 pmol of d3-deoxysphinganine in methanol).[5]

  • Protein Precipitation and Lipid Extraction:

    • Add 250 µL of methanol and 250 µL of chloroform to the sample.[5]

    • Vortex vigorously for 2 minutes.

    • Add 100 µL of water and vortex for another 1 minute.[5]

  • Phase Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Protocol 2: Quantification of 1-Deoxysphingolipids by LC-MS/MS

This protocol outlines the instrumental analysis of extracted doxSLs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • doxSA (m/z 286.3 -> 268.3)

    • doxSO (m/z 284.3 -> 266.3)

    • d3-doxSA (Internal Standard) (m/z 289.3 -> 271.3)

    • d7-SA (Internal Standard) (m/z 307.3 -> 289.3)

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Analysis:

  • Quantify the peak areas of the endogenous doxSLs and the internal standards.

  • Calculate the concentration of each analyte using a calibration curve prepared with known amounts of authentic standards.

Signaling Pathways and Cellular Effects

The accumulation of 1-deoxysphingolipids has been shown to induce cellular stress and contribute to disease pathology through various mechanisms. The following diagrams illustrate key signaling pathways affected by doxSLs.

Biosynthesis of Canonical and 1-Deoxysphingolipids

G cluster_substrates Substrates cluster_enzymes Enzyme cluster_products Products cluster_pathways Metabolic Fates PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine L-Serine Serine->SPT Canonical Substrate Alanine L-Alanine Alanine->SPT Alternative Substrate KDS 3-Ketodihydrosphingosine SPT->KDS doxKDS 1-Deoxy-3-ketosphinganine SPT->doxKDS Canonical Canonical Sphingolipids (Ceramides, Sphingomyelin, etc.) KDS->Canonical doxSL 1-Deoxysphingolipids (doxSA, doxSO, deoxyCeramides) doxKDS->doxSL Degradation Degradation Canonical->Degradation Accumulation Accumulation & Toxicity doxSL->Accumulation G Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Folch method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM mode) Reconstitute->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Quantitative Results Quant->Result G doxSL 1-Deoxysphingolipid Accumulation Mito Mitochondrial Dysfunction doxSL->Mito Induces NLRP3 NLRP3 Inflammasome Activation doxSL->NLRP3 Directly or via lysosomal damage ROS Increased ROS Production Mito->ROS Apoptosis Apoptosis / Cell Death Mito->Apoptosis Triggers ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Pro-IL-1β -> IL-1β Casp1->IL1B Inflammation Inflammation IL1B->Inflammation Inflammation->Apoptosis Contributes to

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of 1-Deoxy-Ceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their conversion into complex sphingolipids and blocks their canonical degradation.[1][2] DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, condenses palmitoyl-CoA with L-alanine instead of its usual substrate, L-serine.[4] This aberrant synthesis can be triggered by mutations in SPT, as seen in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), or by metabolic conditions with altered amino acid levels.[5] The accumulation of 1-deoxy-ceramides and their precursors has been linked to cytotoxicity, particularly neurotoxicity, by inducing endoplasmic reticulum (ER) stress.[1][2]

Accurate and sensitive quantification of specific 1-deoxy-ceramide species is crucial for understanding their pathophysiological roles and for developing potential therapeutic interventions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis, offering the high selectivity and sensitivity required to measure these low-abundance lipids in complex biological matrices.[6][7][8] This application note provides a detailed protocol for the extraction, separation, and quantification of 1-deoxy-ceramide (deoxyCer) and 1-deoxydihydroceramide (deoxydhCer) species from biological samples.

Biosynthesis and Pathological Signaling of 1-Deoxy-Ceramides

The synthesis of 1-deoxy-ceramides begins with the promiscuous activity of serine palmitoyltransferase (SPT). Under certain pathological conditions, SPT utilizes L-alanine, leading to the formation of 1-deoxy-3-ketosphinganine. This intermediate is subsequently processed by other enzymes in the canonical ceramide synthesis pathway, including ceramide synthases (CERS), to produce various species of 1-deoxydihydroceramides. A further desaturation step can then generate 1-deoxy-ceramides.[9] The accumulation of these "headless" sphingolipids is associated with cellular stress and toxicity.[1][2]

Deoxyceramide_Signaling_Pathway cluster_synthesis De Novo Biosynthesis cluster_enzyme Key Enzyme cluster_toxicity Cellular Impact PalmitoylCoA Palmitoyl-CoA Ketosphinganine 1-Deoxy-3-ketosphinganine PalmitoylCoA->Ketosphinganine SPT Serine Palmitoyltransferase (SPT) Alanine Alanine Alanine->Ketosphinganine DeoxydhCer 1-Deoxy-dihydroceramides (deoxydhCer) Ketosphinganine->DeoxydhCer Ceramide Synthases (CERS) DeoxyCer 1-Deoxy-ceramides (deoxyCer) DeoxydhCer->DeoxyCer Desaturase Toxicity ER Stress & Neurotoxicity DeoxyCer->Toxicity Experimental_Workflow Sample 1. Biological Sample (Tissue / Cells) Homogenize 2. Homogenization & Protein Quantification Sample->Homogenize Spike 3. Add Internal Standards Homogenize->Spike Extract 4. Lipid Extraction (Ethyl Acetate / IPA / H2O) Spike->Extract Dry 5. Evaporation & Reconstitution Extract->Dry HPLC 6. HPLC Separation (C8 Reversed-Phase) Dry->HPLC MS 7. Tandem MS Detection (MRM Mode) HPLC->MS Data 8. Data Analysis & Quantification MS->Data

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1-Deoxy-Ceramide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 1-deoxy-ceramide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying 1-deoxy-ceramide isomers?

Quantifying 1-deoxy-ceramide (deoxyCer) isomers is inherently challenging due to a combination of factors. These lipids are often present at much lower concentrations than their canonical ceramide counterparts, making detection difficult.[1] A major obstacle is the limited availability of commercial standards for every deoxyCer species, which is crucial for accurate quantification.[1] Furthermore, the structural similarity among various isomers (e.g., different N-acyl chain lengths, positions of double bonds) and with other lipid classes leads to significant analytical complexities, such as co-elution during chromatography and isobaric interference in mass spectrometry.[2] The absence of the C1-hydroxyl group also makes them more hydrophobic than canonical ceramides, which can impact their extraction efficiency and chromatographic behavior.[2][3]

Q2: How can I quantify a 1-deoxy-ceramide species if a specific analytical standard is not commercially available?

When a specific standard is unavailable, a common strategy is to use a surrogate calibration curve.[1] This involves using a structurally similar, commercially available standard to estimate the concentration of the target analyte. For instance, a C16-deoxyCer standard could be used to quantify other long-chain deoxyCer species.[1] It is crucial to select a surrogate that is as close as possible in terms of acyl chain length and saturation to the analyte. The identity of the target lipid should be verified by manually inspecting the peak at the correct mass and predicted retention time.[1] However, it is important to acknowledge that this method provides a semi-quantitative estimate, and the results should be interpreted with this limitation in mind.

Q3: My 1-deoxy-ceramide signals are very low or undetectable. What are the potential causes and solutions?

Low or undetectable signals for 1-deoxy-ceramides can stem from several issues:

  • Low Abundance: DeoxyCer species can be naturally low in certain tissues or cell types.[1] Consider increasing the sample amount if possible.

  • Inefficient Extraction: Due to their high hydrophobicity, the extraction protocol may not be optimal.[2] Ensure the solvent system is appropriate for highly nonpolar lipids. A common method involves a double extraction with a mixture of ethyl acetate, isopropanol, and water.[1]

  • Suboptimal MS/MS Parameters: The mass spectrometer's collision energy and other parameters must be optimized for each specific deoxyCer species to ensure sensitive detection.[1] If standards are available, they should be used for direct infusion to determine the optimal settings.

  • Sample Degradation: Ensure proper sample handling and storage to prevent lipid degradation.

Q4: How can I distinguish 1-deoxy-ceramide isomers from canonical ceramide isomers that have the same mass?

Distinguishing between isobaric isomers is a significant challenge in lipidomics.[2] For example, a ceramide with a sphingadiene (d18:2) backbone and a C16:0 fatty acid can have the same mass as a 1-deoxy-ceramide with a d18:1 backbone and a C16:1 fatty acid. The primary method to differentiate them is through high-performance liquid chromatography (HPLC). Different isomers often have slightly different retention times due to variations in their structure and polarity.[4] Developing a robust chromatographic method with sufficient separation power is key.[5] Additionally, specialized mass spectrometry techniques, such as ozone-induced dissociation (OzID), can help pinpoint the location of double bonds to unambiguously identify the specific isomer.[4]

Troubleshooting Guides

Problem 1: Poor Sensitivity and Undetectable Peaks
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, capillary temperature) by infusing a known standard, if available. Positive ionization in Multiple Reaction Monitoring (MRM) mode is commonly used.[1]
Inefficient Extraction Verify the extraction protocol. For tissues, a double extraction with a solvent system like Ethyl acetate:Isopropanol:Water (60:28:12) can be effective.[1] Ensure samples are normalized to a consistent measure, such as total protein content.[1]
Low Analyte Concentration Increase the starting amount of the biological sample. Concentrate the final lipid extract by resuspending it in a smaller volume before injection.
Matrix Effects The presence of other lipids or molecules in the sample can suppress the ionization of the target analyte. Improve chromatographic separation to better resolve the analyte from interfering matrix components. Consider using a more specific sample cleanup method.
Problem 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Extraction Recovery The use of an appropriate internal standard is critical.[5][6] Add a cocktail of stable isotope-labeled or odd-chain internal standards to the sample before the extraction process begins. This corrects for variability in extraction efficiency and instrument response.[7][8]
Sample Preparation Errors Ensure precise and consistent pipetting and handling throughout the sample preparation workflow. Automate liquid handling steps if possible to minimize human error.
Instrument Instability Check the stability of the LC-MS/MS system. Run system suitability tests with a standard mixture before and during the analytical run to monitor for drifts in retention time and signal intensity.
Improper Normalization Normalize quantitative results to a consistent factor, such as initial sample weight, protein concentration, or the added internal standard.[1][9]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for 1-Deoxy-Ceramide Quantification

This table provides representative parameters. Actual values must be empirically optimized on the specific instrument used.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
C16-deoxydhCer524.5268.32515.2
C16-deoxyCer522.5266.32514.1
C22-deoxydhCer608.6268.32818.5
C24-deoxydhCer636.7268.33019.8
C24:1-deoxyCer634.7266.33018.9

Table 2: Comparison of Quantification Strategies

StrategyDescriptionProsCons
Surrogate Standards Uses a commercially available standard that is structurally similar to the analyte.[1]Cost-effective; Allows for estimation when specific standards are unavailable.Provides semi-quantitative results; Accuracy depends heavily on the similarity between the standard and analyte.
Stable Isotope-Labeled Internal Standards Uses a synthetic version of the analyte where some atoms are replaced with heavy isotopes (e.g., ¹³C, ²H).[8][10]The "gold standard" for quantification; Corrects for matrix effects and variations in extraction and ionization.[8]Can be expensive; Not available for all 1-deoxy-ceramide species.
Odd-Chain Internal Standards Uses lipid species with odd-numbered acyl chains (e.g., C17) that are not typically found in biological systems.[10][11]Good for correcting extraction and instrument variability; Less expensive than stable isotopes.May not perfectly mimic the ionization behavior of all endogenous even-chain species.

Visualizations

Signaling and Experimental Workflow Diagrams

Deoxyceramide_Synthesis_Pathway cluster_canonical Canonical Ceramide Synthesis cluster_deoxy 1-Deoxy-Ceramide Synthesis PalmitoylCoA_C Palmitoyl-CoA SPT_C SPT PalmitoylCoA_C->SPT_C Serine L-Serine Serine->SPT_C Ketosphinganine 3-Ketosphinganine SPT_C->Ketosphinganine Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Reduction DHCer Dihydroceramide (DHCer) Sphinganine->DHCer CERS Cer Ceramide (Cer) DHCer->Cer DES1 PalmitoylCoA_D Palmitoyl-CoA SPT_D SPT (promiscuous activity) PalmitoylCoA_D->SPT_D Alanine L-Alanine Alanine->SPT_D DeoxyKetosphinganine 1-Deoxy-3-Ketosphinganine SPT_D->DeoxyKetosphinganine DeoxySphinganine 1-Deoxysphinganine (m18:0) DeoxyKetosphinganine->DeoxySphinganine Reduction DeoxyDHCer 1-Deoxydihydroceramide (deoxyDHCer) DeoxySphinganine->DeoxyDHCer CERS DeoxyCer 1-Deoxyceramide (deoxyCer) DeoxyDHCer->DeoxyCer DES1 (?)

Caption: De novo synthesis of canonical vs. 1-deoxy-ceramides.

Quantification_Workflow Sample 1. Sample Collection (Tissue, Plasma, Cells) Spike 2. Spike Internal Standards (e.g., ¹³C-labeled, odd-chain) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer or Ethyl Acetate/Isopropanol) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (Reverse Phase HPLC, MRM Mode) Dry->LCMS Integrate 6. Peak Integration LCMS->Integrate Quantify 7. Quantification (Normalize to Internal Standard) Integrate->Quantify Report 8. Data Reporting (pmol/mg protein) Quantify->Report

Caption: Experimental workflow for 1-deoxy-ceramide quantification.

Troubleshooting_Logic Start Start: Poor Quantitative Result (Low Signal or High Variability) Check_IS Was an appropriate Internal Standard (IS) used? Start->Check_IS Add_IS Solution: Add IS (stable isotope or odd-chain) prior to extraction. Check_IS->Add_IS No Check_Extraction Is the extraction method validated for hydrophobic lipids? Check_IS->Check_Extraction Yes End Re-analyze Samples Add_IS->End Optimize_Extraction Solution: Use robust method (e.g., double extraction with ethyl acetate/isopropanol). Check_Extraction->Optimize_Extraction No Check_MS Are MS/MS parameters (e.g., collision energy) optimized for each analyte? Check_Extraction->Check_MS Yes Optimize_Extraction->End Optimize_MS Solution: Optimize parameters by infusing pure standards. Check_MS->Optimize_MS No Check_Chroma Is there evidence of co-elution or matrix effects? Check_MS->Check_Chroma Yes Optimize_MS->End Optimize_Chroma Solution: Modify LC gradient, change column, or improve sample cleanup. Check_Chroma->Optimize_Chroma Yes Check_Chroma->End No Optimize_Chroma->End

Caption: Troubleshooting logic for 1-deoxy-ceramide analysis.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a generalized methodology for the quantification of 1-deoxy-ceramides in biological samples, based on established methods.[1][11][12]

1. Sample Preparation and Lipid Extraction

  • Homogenize tissue samples or collect cell pellets. Determine the protein concentration of the homogenate/pellet using a standard assay (e.g., BCA).

  • Aliquot a standardized amount of sample (e.g., equivalent to 100 µg of protein) into a glass tube.

  • Add an internal standard mixture containing known quantities of stable isotope-labeled or odd-chain ceramides and 1-deoxy-ceramides.

  • Perform a liquid-liquid extraction. A recommended method is to add 2 mL of a solvent mixture of Ethyl acetate:Isopropanol:Water (60:28:12, v/v/v) to the sample.[1]

  • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the upper organic phase into a clean glass tube.

  • Repeat the extraction on the remaining aqueous phase with another 2 mL of the solvent mixture to maximize recovery.

  • Combine the organic extracts and dry them completely under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a small, precise volume (e.g., 150 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., Methanol with 1mM Ammonium formate and 0.2% Formic acid).[1]

2. High-Performance Liquid Chromatography (HPLC)

  • Column: Use a reverse-phase C8 or C18 column suitable for lipidomics (e.g., 2.1 x 150 mm, 3 µm particle size).[1]

  • Mobile Phase A: Water with 1mM Ammonium formate and 0.2% Formic acid.

  • Mobile Phase B: Methanol with 1mM Ammonium formate and 0.2% Formic acid.

  • Gradient: Develop a gradient to separate the lipids, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute the highly hydrophobic deoxyCeramides.

  • Flow Rate: A typical flow rate is 200-400 µL/min.

  • Injection Volume: Inject 5-25 µL of the reconstituted sample.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Use an electrospray ionization (ESI) source operating in positive ion mode.

  • Analysis Mode: Set the instrument to Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: For each target 1-deoxy-ceramide and internal standard, create an MRM method using the predetermined precursor ion (the [M+H]⁺ adduct) and a specific product ion. The characteristic product ion for 1-deoxysphinganine-based lipids is often m/z 268.3, and for 1-deoxysphingosine-based lipids, it is m/z 266.3.[1]

  • Optimization: Optimize the collision energy and other instrument-specific parameters for each MRM transition to achieve maximum signal intensity.

4. Data Analysis

  • Integrate the chromatographic peak area for each analyte and its corresponding internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of the analyte using a calibration curve prepared with known concentrations of standards. If using a surrogate standard, the result will be an estimate.

  • Normalize the final concentration to the initial amount of protein or tissue weight used (e.g., pmol/mg protein).

References

Technical Support Center: 1-Deoxy-Ceramide Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 1-deoxy-ceramides in plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 1-deoxy-ceramides in plasma, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for 1-Deoxy-Ceramides Inefficient extraction from plasma matrix.- Ensure complete protein precipitation by using a sufficient volume of methanol and adequate vortexing.[1] - Optimize the liquid-liquid extraction by ensuring proper phase separation. Washing the organic phase with alkaline water can help remove impurities.[1] - Consider solid-phase extraction (SPE) for a cleaner sample and to concentrate the analytes.
Low abundance of 1-deoxy-ceramides in the sample.- Increase the starting plasma volume if possible. - Concentrate the final extract using a gentle stream of nitrogen before LC-MS/MS analysis.[1]
Suboptimal LC-MS/MS parameters.- Optimize the ionization source conditions (e.g., temperature, gas flows) for 1-deoxy-ceramides. Atmospheric pressure chemical ionization (APCI) can be effective.[2] - Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. Optimize collision energies for each specific 1-deoxy-ceramide species.[3] - Evaluate different liquid chromatography columns. A C18 column is commonly used for separation.[1][2]
Poor Peak Shape and Chromatography Matrix effects from plasma components.- Improve sample cleanup using phospholipid removal plates or a more rigorous extraction protocol.[4] - Use a divert valve to direct the early-eluting, unretained components (salts, phospholipids) to waste.
Inappropriate mobile phase composition.- Ensure the mobile phases are freshly prepared and properly degassed. - The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[5]
High Background Noise Contamination from reagents or labware.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and use polypropylene tubes to minimize analyte adsorption.
Co-elution of interfering species.- Optimize the liquid chromatography gradient to improve the separation of 1-deoxy-ceramides from other plasma lipids. - Use high-resolution mass spectrometry to distinguish analytes from isobaric interferences.
Inaccurate Quantification Lack of appropriate internal standards.- Use stable isotope-labeled internal standards for each class of 1-deoxy-ceramide being quantified to correct for matrix effects and variations in extraction recovery and instrument response.[1]
Non-linearity of the calibration curve.- Prepare a calibration curve over the expected concentration range of the analytes in the samples. - If non-linearity is observed, consider using a weighted linear regression or a non-linear curve fit.

Frequently Asked Questions (FAQs)

A list of frequently asked questions to provide quick answers to common queries.

1. What is the typical concentration range of 1-deoxy-ceramides in human plasma?

The concentration of 1-deoxysphingolipids, including 1-deoxy-ceramides, is generally low in healthy individuals but can be significantly elevated in certain pathological conditions like type 2 diabetes mellitus and metabolic syndrome.[1][6]

Analyte Condition Mean Plasma Concentration (nmol/L)
1-deoxysphingosine (1-deoxySO)Healthy~20-40
Type 2 Diabetes>60
1-deoxysphinganine (1-deoxySA)Healthy~10-20
Type 2 Diabetes>30
Deoxy-C24-ceramideNeuropathy (Type 1 Diabetes)Significantly higher than in patients without neuropathy

Note: These values are approximate and can vary depending on the study population and analytical methodology.

2. How can I differentiate between 1-deoxy-ceramides and canonical ceramides in my analysis?

Chromatographic separation and mass spectrometry are key to distinguishing these species.

  • Chromatography: Due to the absence of the C1-hydroxyl group, 1-deoxy-ceramides are more hydrophobic and will have different retention times on a reverse-phase column compared to their canonical counterparts.[7]

  • Mass Spectrometry: High-resolution mass spectrometry can differentiate the exact masses of 1-deoxy-ceramides and canonical ceramides. In tandem MS (MS/MS), they will produce different fragment ions. For example, canonical ceramides often show a characteristic loss of water from the C1-hydroxyl group, which is absent in 1-deoxy-ceramides.[2]

3. Is derivatization necessary to improve the sensitivity of 1-deoxy-ceramide detection?

While not always necessary with modern sensitive LC-MS/MS instruments, derivatization can enhance ionization efficiency and improve sensitivity. For instance, reduction of the amide group to an amine has been shown to significantly increase the signal in fast atom bombardment mass spectrometry.[8] However, for routine analysis, a well-optimized LC-MS/MS method without derivatization is often sufficient.

4. What is the role of acid hydrolysis in the sample preparation for 1-deoxy-ceramide analysis?

Acid hydrolysis is used to cleave the N-acyl chain from 1-deoxy-ceramides (and other N-acylated sphingolipids), releasing the 1-deoxysphinganine or 1-deoxysphingosine backbone.[1] This method is useful for measuring the total 1-deoxysphingoid base pool, which can be an indicator of the overall activity of serine palmitoyltransferase (SPT) with atypical substrates.[1] However, this approach does not provide information on the specific fatty acid chains of the intact 1-deoxy-ceramides.

5. How does the choice of ionization technique (ESI vs. APCI) affect 1-deoxy-ceramide analysis?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of sphingolipids.

  • ESI is a softer ionization technique and is generally preferred for a wide range of lipids. It can provide good sensitivity for 1-deoxy-ceramides.[5]

  • APCI can be advantageous for less polar lipids and may result in less in-source fragmentation for some molecules compared to ESI.[2]

The optimal choice depends on the specific instrumentation and the class of 1-deoxy-ceramides being analyzed. Method development and optimization are crucial.

Experimental Protocols

Protocol 1: Quantification of Total 1-Deoxysphingoid Bases in Plasma (with Hydrolysis)

This protocol is adapted from a method used to measure the total pool of 1-deoxysphinganine and 1-deoxysphingosine after hydrolysis of their N-acylated forms.[1]

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 500 µL of methanol containing appropriate internal standards (e.g., d7-sphingosine, d7-sphinganine). b. Vortex thoroughly and incubate for 1 hour at 37°C with agitation. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube.

2. Acid Hydrolysis: a. To the supernatant, add 75 µL of methanolic HCl (1 N HCl and 10 M H₂O in methanol). b. Incubate for 16 hours at 65°C to hydrolyze N-acylated sphingolipids.

3. Neutralization and Base Hydrolysis: a. Add 100 µL of 10 M KOH to neutralize the HCl and hydrolyze phospholipids.

4. Liquid-Liquid Extraction: a. Add 625 µL of chloroform. b. Add 100 µL of 2N ammonium hydroxide and 500 µL of alkaline water (pH 10.3) to induce phase separation. c. Vortex and centrifuge at 16,000 x g for 5 minutes. d. Discard the upper aqueous phase. e. Wash the lower organic phase 2-3 times with alkaline water. f. Dry the organic phase under a stream of nitrogen.

5. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol). b. Inject onto a C18 reverse-phase column. c. Use a gradient elution with mobile phases such as water/methanol with ammonium acetate (A) and methanol (B).[2] d. Detect using a tandem mass spectrometer in positive ion mode with MRM.

Protocol 2: Analysis of Intact 1-Deoxy-Ceramides in Plasma

This protocol focuses on the extraction of intact 1-deoxy-ceramides without a hydrolysis step.

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add a mixture of isopropanol and ethyl acetate (e.g., 1.5 mL of a 1:1 v/v mixture) containing internal standards specific for 1-deoxy-ceramides. b. Vortex vigorously for 10 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins. d. Transfer the supernatant to a new tube.

2. Drying and Reconstitution: a. Evaporate the solvent to dryness under nitrogen. b. Reconstitute the lipid extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol/chloroform 1:1 v/v).

3. LC-MS/MS Analysis: a. Separate the lipids on a C18 column using a gradient of mobile phases suitable for lipidomics (e.g., acetonitrile/water and isopropanol/acetonitrile, both with formic acid and ammonium formate). b. Detect using a tandem mass spectrometer with ESI in positive ion mode. c. Use MRM transitions specific for the precursor ions and characteristic fragment ions of the target 1-deoxy-ceramide species.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis (Optional) cluster_extraction Extraction cluster_analysis Analysis plasma 100 µL Plasma add_is Add Internal Standards & Methanol plasma->add_is vortex_incubate Vortex & Incubate add_is->vortex_incubate centrifuge1 Centrifuge vortex_incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acid_hydrolysis Acid Hydrolysis (16h at 65°C) supernatant->acid_hydrolysis For Total Pool add_chloroform Add Chloroform & Alkaline Water supernatant->add_chloroform For Intact Lipids neutralize Neutralize & Base Hydrolysis acid_hydrolysis->neutralize neutralize->add_chloroform vortex_centrifuge2 Vortex & Centrifuge add_chloroform->vortex_centrifuge2 collect_organic Collect Organic Phase vortex_centrifuge2->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for 1-deoxy-ceramide detection in plasma.

signaling_pathway cluster_substrates Substrates cluster_spt Serine Palmitoyltransferase (SPT) cluster_products Products palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt l_serine L-Serine l_serine->spt Canonical Substrate l_alanine L-Alanine l_alanine->spt Atypical Substrate ketosphinganine 3-Ketosphinganine spt->ketosphinganine Canonical Pathway deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine Atypical Pathway ceramides Canonical Ceramides ketosphinganine->ceramides Further Metabolism deoxyceramides 1-Deoxy-Ceramides deoxysphinganine->deoxyceramides N-acylation

References

Technical Support Center: Overcoming Matrix Effects in 1-Deoxy-Ceramide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of 1-deoxy-ceramides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in 1-deoxy-ceramide analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In mass spectrometry, this interference can cause either a decrease (ion suppression) or an increase (ion enhancement) of the analyte's signal.[1][2] This is a major challenge because it can lead to poor analytical accuracy, reproducibility, and sensitivity in quantitative analyses.[2]

Q2: What are the primary causes of matrix effects in lipidomics?

A2: In the analysis of biological samples, phospholipids are the most significant cause of matrix effects. These abundant molecules are a major component of cell membranes and often co-extract with target analytes like 1-deoxy-ceramides during sample preparation.[3][4] When they co-elute from the liquid chromatography (LC) column, they can compete with the analytes for ionization in the mass spectrometer's source, a phenomenon known as ion suppression.[3] Other sources of interference include salts, proteins, and endogenous metabolites.[1][5]

Q3: How can I determine if my 1-deoxy-ceramide analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of your 1-deoxy-ceramide analyte is infused into the mass spectrometer after the LC column. Simultaneously, a blank matrix extract (a sample processed without the analyte) is injected onto the column. Any dips in the constant analyte signal indicate regions where co-eluting matrix components are causing ion suppression. Conversely, peaks in the signal indicate ion enhancement.[1]

  • Post-Extraction Spiking: This is a quantitative approach. You compare the response of an analyte spiked into a blank matrix extract (that has gone through the full sample preparation process) to the response of the same analyte concentration in a clean, neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect (ME), often expressed as a percentage.[1]

    • ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Troubleshooting Guide

Q4: I'm observing low signal intensity and poor reproducibility for my 1-deoxy-ceramide peaks. What should I do?

A4: These are classic symptoms of matrix effects, specifically ion suppression. Here is a step-by-step troubleshooting workflow:

  • Confirm Matrix Effects: Use the post-column infusion or post-extraction spiking method described in Q3 to confirm that matrix effects are the root cause.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[6][7]

    • Phospholipid Depletion: Since phospholipids are a primary cause of interference, use specialized sample preparation techniques like HybridSPE®-Phospholipid plates or other phospholipid removal strategies.[3][4]

    • Solid-Phase Extraction (SPE): SPE can be more effective than simple protein precipitation at cleaning up a sample by selectively isolating the analytes while washing away matrix components.[3][6]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar interfering compounds like salts.[6]

  • Improve Chromatographic Separation: If sample preparation is not sufficient, modify your LC method to separate the 1-deoxy-ceramides from the interfering matrix components. Even if they are not completely removed, preventing them from co-eluting will mitigate ion suppression.[8]

  • Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for your specific 1-deoxy-ceramide analyte. A SIL standard is the ideal choice as it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[7] This allows for accurate correction of signal variability.[7] If a specific SIL standard is unavailable, use a close structural analog, such as a 1-deoxy-ceramide with a different, non-endogenous fatty acid chain length (e.g., C17).[9][10]

Experimental Protocols & Data

Protocol 1: Assessing Matrix Effect via Post-Extraction Spiking

This protocol provides a method for quantifying the degree of ion suppression or enhancement.

  • Prepare Samples:

    • Set A (Neat Solution): Prepare a standard solution of your 1-deoxy-ceramide analyte in a clean solvent (e.g., methanol/chloroform) at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix): Take a sample of your biological matrix (e.g., plasma) that is free of the analyte. Process it using your standard extraction protocol.

    • Set C (Post-Spiked Matrix): Take a processed blank matrix extract (from Set B) and spike it with the 1-deoxy-ceramide standard to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze multiple replicates (n=3-5) of Set A and Set C using your established LC-MS/MS method.

  • Calculate Matrix Effect:

    • Determine the average peak area for the analyte in both sets.

    • Calculate the matrix effect using the formula: ME (%) = (Average Peak Area of Set C / Average Peak Area of Set A) x 100

  • Interpretation: A result significantly different from 100% indicates the presence of matrix effects that need to be addressed.

Protocol 2: Single-Phase Butanol Extraction for Sphingolipids

This method has shown good recovery for a broad range of sphingolipids and can help reduce matrix effects.[11]

  • Prepare Extraction Solvent: Prepare a solvent mixture of Butanol/Methanol (1:1, v/v) containing your chosen internal standards (e.g., C17 1-deoxy-ceramide).

  • Sample Addition: To 200 µL of the extraction solvent, add 10 µL of your sample (e.g., plasma or whole blood).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol/MTBE 1:3, v/v).[12]

Quantitative Data Tables

Table 1: Comparison of Extraction Method Recoveries for Sphingolipids (%) [11]

Sphingolipid ClassButanol Single PhaseMTBE Two PhasesMTBE Single Phase
CeramidesGoodGoodGood
Ceramide-1-PGoodGoodGood
SphingomyelinsGoodGoodGood
Hex-CeramidesGoodGoodGood
Sphingosine/SphinganineGoodPoorPoor
Sphingosine-1-P/Sphinganine-1-PGoodPoorImproved
Data adapted from Wang et al. (2021). "Good" and "Poor" are qualitative summaries from the study's findings. The single-phase butanol method showed consistently good recoveries across all tested sphingolipid classes.[11]

Table 2: Example LC-MS/MS Parameters for Deoxy-Ceramide Species [13]

Analyte SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C16:0 deoxydhCer512.5266.332
C18:0 deoxydhCer540.6266.332
C20:0 deoxydhCer568.6266.332
C22:0 deoxydhCer596.6266.332
C24:0 deoxydhCer624.7266.332
C24:1 deoxydhCer622.7266.332
C16:0 deoxyCer510.5264.330
C24:1 deoxyCer620.7264.330
This table provides a starting point for method development. Parameters are derived from a study on mouse nervous system tissue and may require optimization for your specific instrument and matrix.[13] The product ion at m/z 264/266 corresponds to the sphingoid base fragment.[14]

Visual Guides

G Workflow: Troubleshooting Low Signal Intensity A Low Signal or Poor Reproducibility Observed B Assess Matrix Effect (Post-Extraction Spiking) A->B C Matrix Effect Confirmed (e.g., >15% Suppression) B->C Yes D No Significant Matrix Effect B->D No E Optimize Sample Preparation C->E I Troubleshoot Other MS Issues (e.g., Source Cleanliness, Calibration) D->I F Improve Chromatographic Separation E->F G Incorporate Stable Isotope-Labeled Internal Standard F->G H Problem Resolved G->H G Experimental Workflow for 1-Deoxy-Ceramide Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A 1. Add Internal Standard to Biological Sample B 2. Perform Lipid Extraction (e.g., LLE, SPE, Phospholipid Depletion) A->B C 3. Evaporate & Reconstitute B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing D->E F 6. Peak Integration E->F G 7. Normalization to Internal Standard F->G H 8. Calculate Concentration G->H G Mechanism of Ion Suppression in ESI Source Source LC Eluent Enters ESI Source Droplet Charged Droplet Formation Source->Droplet Analyte 1-Deoxy-Ceramide (Analyte) Droplet->Analyte Evaporation Matrix Phospholipids (Matrix Component) Droplet->Matrix Evaporation GasPhase Gas Phase Ion (To Mass Analyzer) Analyte->GasPhase Matrix->GasPhase Competes for charge and surface area Suppressed Reduced Analyte Signal GasPhase->Suppressed

References

Technical Support Center: Stability and Handling of 1-Deoxy-Ceramide Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-deoxy-ceramides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and extraction of 1-deoxy-ceramide samples, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxy-ceramides and why are they stable?

A1: 1-Deoxy-ceramides are a class of atypical sphingolipids. Their defining structural feature is the absence of a hydroxyl group at the C1 position of the sphingoid base backbone.[1] This lack of a C1-hydroxyl group makes them metabolically stable because they cannot be degraded by the canonical sphingolipid catabolic pathways.[1][2] Furthermore, they are not substrates for the enzymes that convert canonical ceramides into more complex sphingolipids.[2][3]

Q2: What are the recommended long-term storage conditions for 1-deoxy-ceramide samples?

A2: For long-term stability, 1-deoxy-ceramide samples, whether as dry powders or dissolved in an organic solvent, should be stored at -20°C or lower.[4][5] It is crucial to store them in glass containers with Teflon-lined caps to prevent leaching of impurities from plastic.[6] If the sample contains unsaturated fatty acids, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.[6]

Q3: How many freeze-thaw cycles can my 1-deoxy-ceramide samples tolerate?

A3: While specific data on the impact of freeze-thaw cycles on 1-deoxy-ceramides is limited, it is a best practice in lipidomics to minimize these cycles. For many common clinical chemistry analytes, adequate stability is maintained for up to ten freeze-thaw cycles when stored at -20°C.[4][5] However, to ensure the highest integrity of your samples, it is recommended to aliquot samples into single-use vials before freezing.

Q4: What solvents are suitable for dissolving and storing 1-deoxy-ceramides?

A4: 1-Deoxy-ceramides, like other sphingolipids, have limited solubility in non-polar solvents. A universal solvent mixture for many sphingolipids is chloroform/methanol/water.[7] For stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are effective.[8] It is important to purge the solvent with an inert gas before preparing the stock solution to minimize oxidation.[8] Aqueous solutions of 1-deoxy-ceramides are not recommended for storage for more than a day.[8]

Troubleshooting Guides

Sample Storage Issues
Problem Possible Cause Solution
Degradation of unsaturated 1-deoxy-ceramides Oxidation of double bonds in the fatty acid chain.Store samples under an inert atmosphere (argon or nitrogen) at -20°C or below. Minimize exposure to air.[6]
Contamination of samples Leaching of plasticizers from storage containers.Always use glass vials with Teflon-lined caps for storing samples, especially when dissolved in organic solvents.[6]
Hydrolysis of related complex sphingolipids (if present) Storage in aqueous solutions.Avoid storing glycolipids and phospholipids in aqueous solutions due to potential hydrolysis.[6] For 1-deoxy-ceramides, aqueous solutions should not be stored for more than one day.[8]
Sample Extraction Issues
Problem Possible Cause Solution
Low recovery of 1-deoxy-ceramides Inefficient extraction protocol.Use a robust lipid extraction method like the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture.[9][10] Ensure thorough homogenization of the sample in the extraction solvent.
Use of inappropriate internal standards.Employ a panel of stable isotope-labeled internal standards that cover the range of 1-deoxy-ceramide species in your sample for accurate quantification.[6]
Interference from other lipids in LC-MS analysis Co-elution of glycerophospholipids.Incorporate an alkaline hydrolysis step (e.g., with 0.6 M KOH in methanol) in your sample preparation protocol. This will selectively hydrolyze the ester linkages in glycerophospholipids, reducing matrix effects. Most sphingolipids, including ceramides, are stable under these conditions.[6][11]
Poor peak shape in LC-MS (tailing, broadening) Column contamination or partially plugged frit.Filter all samples and standards before injection. Use an in-line filter between the autosampler and the column.[10]
Injection solvent is stronger than the mobile phase.Ensure your injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[10]
Secondary interactions with the column.Optimize the mobile phase, for example, by adjusting the pH or adding modifiers. Consider using a different column chemistry.[10]

Experimental Protocols & Workflows

Recommended Storage Protocol for 1-Deoxy-Ceramide Standards
  • Solid Form: Store crystalline or powdered 1-deoxy-ceramides at -20°C or colder in a desiccator.

  • Stock Solutions:

    • Prepare a stock solution by dissolving the 1-deoxy-ceramide in a suitable organic solvent (e.g., ethanol, chloroform/methanol).[8]

    • Purge the solvent with an inert gas (argon or nitrogen) before use.[8]

    • Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or colder.[6]

    • For unsaturated 1-deoxy-ceramides, overlay the solution with an inert gas before sealing the vial.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use glass vials.

General Workflow for 1-Deoxy-Ceramide Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of 1-deoxy-ceramides from biological samples.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Sample Cleanup (Optional) cluster_3 Analysis sample Biological Sample (e.g., Plasma, Tissue) homogenize Homogenization sample->homogenize is_add Add Internal Standards homogenize->is_add extraction Solvent Extraction (e.g., Chloroform/Methanol) is_add->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic hydrolysis Alkaline Hydrolysis (to remove glycerophospholipids) collect_organic->hydrolysis Optional dry_down Dry Down & Reconstitute collect_organic->dry_down neutralize Neutralization hydrolysis->neutralize neutralize->dry_down lcms LC-MS/MS Analysis dry_down->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Workflow for 1-Deoxy-Ceramide Extraction and Analysis.
1-Deoxy-Ceramide Metabolic Pathway

This diagram illustrates the synthesis of canonical ceramides and the alternative pathway leading to the formation of 1-deoxy-ceramides.

G cluster_0 Canonical Ceramide Synthesis cluster_1 1-Deoxy-Ceramide Synthesis serine L-Serine spt_canonical Serine Palmitoyltransferase (SPT) serine->spt_canonical palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt_canonical keto_dh_sph 3-Ketodihydrosphingosine spt_canonical->keto_dh_sph dh_cer Dihydroceramides keto_dh_sph->dh_cer CerS cer Ceramides dh_cer->cer DEGS1 complex_sl Complex Sphingolipids cer->complex_sl degradation Degradation Pathway cer->degradation alanine L-Alanine spt_atypical Serine Palmitoyltransferase (SPT) alanine->spt_atypical deoxy_keto_dh_sph 1-Deoxy-3-ketosphinganine spt_atypical->deoxy_keto_dh_sph deoxy_dh_cer 1-Deoxy-dihydroceramides deoxy_keto_dh_sph->deoxy_dh_cer CerS deoxy_cer 1-Deoxy-ceramides deoxy_dh_cer->deoxy_cer metabolic_end Metabolic End Product (No further conversion or degradation) deoxy_cer->metabolic_end palmitoyl_coa_2->spt_atypical

Biosynthesis of Canonical and 1-Deoxy-Ceramides.

References

Technical Support Center: Troubleshooting Poor Separation of 1-Deoxy-Ceramides in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-deoxy-ceramides by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of these unique sphingolipids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-deoxy-ceramides challenging in HPLC?

A1: The separation of 1-deoxy-ceramides presents several analytical challenges. Due to the absence of the C1-hydroxyl group, their polarity is altered, making them more nonpolar compared to canonical ceramides.[1] This can lead to co-elution with other lipid species, particularly other ceramide isomers and glycerolipids.[2][3] Furthermore, the structural similarity among different 1-deoxy-ceramide species, which differ only in their fatty acyl chain length and degree of unsaturation, makes their separation difficult.[4][5] Like other lipids, 1-deoxy-ceramides lack strong chromophores, making UV detection challenging and often necessitating the use of mass spectrometry (MS) or charged aerosol detectors (CAD) for sensitive detection.[6]

Q2: What are the most common issues observed during the HPLC analysis of 1-deoxy-ceramides?

A2: The most frequently encountered issues include:

  • Poor peak resolution and co-elution: Peaks for different 1-deoxy-ceramide species or with other lipid classes overlap, making accurate quantification difficult.[2]

  • Broad peaks: Reduced peak sharpness leads to lower sensitivity and resolution.[2]

  • Peak tailing: Asymmetrical peaks can be a sign of unwanted interactions between the analytes and the stationary phase or issues with the mobile phase.[4]

  • Low sensitivity: The inability to detect low-abundance 1-deoxy-ceramide species.[6]

Q3: What type of HPLC column is best suited for 1-deoxy-ceramide separation?

A3: Reversed-phase (RP) chromatography is the most common approach for separating different lipid species within the same class based on their acyl chain length and saturation.[4] For 1-deoxy-ceramides, C8 and C18 columns are frequently used.[1][7] The choice between C8 and C18 depends on the specific lipid profile of the sample. C18 columns provide greater retention and may be better for separating species with shorter acyl chains, while C8 columns offer less retention, which can be advantageous for very long-chain species.[4][7] Bio-inert coated columns can also be beneficial in preventing unwanted interactions with the analytical hardware, which can be a source of peak broadening and carryover for some lipids.[3]

Q4: How does the mobile phase composition affect the separation of 1-deoxy-ceramides?

A4: The mobile phase composition is critical for achieving good separation. In reversed-phase HPLC, a gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a nonpolar organic solvent. Common mobile phases consist of mixtures of methanol, acetonitrile, water, and additives like ammonium formate or formic acid to improve ionization for mass spectrometry detection.[1][7] The gradient slope and the choice of solvents will determine the retention and selectivity of the separation. It is crucial to tune the pH of the mobile phase to ensure a uniform dissociation state for all lipid classes to avoid peak broadening and tailing.[4]

Troubleshooting Guides

Problem 1: Poor Peak Resolution and Co-elution

This issue arises when two or more compounds elute from the column at very similar times, resulting in overlapping peaks.

Troubleshooting Workflow for Co-elution

coelution_troubleshooting start Start: Poor Peak Resolution/ Co-elution Observed check_column Is the column appropriate for 1-deoxy-ceramide separation? start->check_column optimize_gradient Optimize Mobile Phase Gradient check_column->optimize_gradient Yes change_column Consider a different column (e.g., change in phase, particle size, or length) check_column->change_column No check_flow_rate Adjust Flow Rate optimize_gradient->check_flow_rate change_column->optimize_gradient check_temp Adjust Column Temperature check_flow_rate->check_temp end_good Resolution Improved check_temp->end_good Success end_bad Issue Persists: Consider 2D-LC or alternative method check_temp->end_bad No Improvement

Caption: A workflow for troubleshooting co-elution in HPLC.

Detailed Steps:

  • Optimize the Mobile Phase Gradient:

    • Decrease the gradient slope: A shallower gradient increases the separation time between peaks, which can improve resolution.

    • Modify solvent composition: Altering the ratio of organic solvents (e.g., methanol vs. acetonitrile) can change the selectivity of the separation.

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation. However, this will also increase the total run time.

  • Change the Column Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, excessive temperature can degrade the column.

  • Evaluate the Column:

    • If the above steps fail, the column may not be providing sufficient selectivity. Consider a column with a different stationary phase (e.g., C8 instead of C18), a smaller particle size for higher efficiency, or a longer column for increased resolution.[4]

Problem 2: Broad and Tailing Peaks

Broad or tailing peaks can obscure co-eluting species and lead to inaccurate quantification.

Potential Causes and Solutions

Potential Cause Solution
Column Overload Dilute the sample to ensure the injected amount is within the column's loading capacity.[2]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure consistent ionization of the analytes. The addition of modifiers like formic acid or ammonium formate can help.[4]
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Experimental Protocols

Sample Preparation for 1-Deoxy-Ceramide Analysis

A robust sample preparation protocol is crucial for reliable HPLC analysis. The following is a general guideline for lipid extraction from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Bligh and Dyer method or a modified version using a sequence of solvent mixtures like chloroform:methanol:water.[8][9]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the initial HPLC mobile phase (e.g., methanol or a mixture of mobile phase A and B).[1]

HPLC-MS/MS Method for 1-Deoxy-Ceramide Quantification

The following table summarizes a typical set of starting parameters for an HPLC-MS/MS method for 1-deoxy-ceramide analysis. These parameters should be optimized for your specific instrument and application.[1][7]

Parameter Typical Value/Condition
HPLC System Agilent 1200 or similar
Column Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 - 55 °C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) for targeted quantification

Illustrative Signaling Pathway

The biosynthesis of 1-deoxy-ceramides occurs as an alternative to the canonical ceramide synthesis pathway. Understanding this can be important for interpreting experimental results.

signaling_pathway cluster_canonical Canonical Pathway cluster_deoxy 1-Deoxy Pathway serine Serine + Palmitoyl-CoA kds 3-ketodihydrosphingosine serine->kds SPT dhsph Dihydrosphingosine kds->dhsph dhcer Dihydroceramides dhsph->dhcer CerS cer Ceramides dhcer->cer alanine Alanine + Palmitoyl-CoA deoxy_kds 1-deoxy-3-ketosphinganine alanine->deoxy_kds SPT deoxydhsph 1-deoxydihydrosphingosine deoxy_kds->deoxydhsph deoxydhcer 1-deoxydihydroceramides deoxydhsph->deoxydhcer CerS deoxycer 1-deoxyceramides deoxydhcer->deoxycer spt_node Serine Palmitoyltransferase (SPT)

Caption: Biosynthesis pathways for canonical and 1-deoxy-ceramides.

This technical support guide provides a starting point for troubleshooting poor separation of 1-deoxy-ceramides in HPLC. For more specific issues, consulting detailed application notes and the manufacturer's literature for your HPLC system and column is recommended.

References

Technical Support Center: Optimizing Collision Energy for 1-Deoxy-Ceramide Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-deoxy-ceramides using tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxy-ceramides and why are they important?

1-deoxy-ceramides are atypical sphingolipids that lack the hydroxyl group at the C1 position of the sphingoid base backbone.[1][2] This structural difference arises from the condensation of palmitoyl-CoA with alanine instead of serine by the enzyme serine palmitoyltransferase (SPT) during biosynthesis.[1] The absence of the C1-hydroxyl group prevents their degradation by the canonical sphingolipid catabolic pathway and also prevents their conversion to more complex sphingolipids like sphingomyelin or glycosphingolipids.[1] Accumulation of 1-deoxy-ceramides has been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy, making their accurate quantification crucial.[1][2]

Q2: What is the characteristic fragmentation pattern of 1-deoxy-ceramides in positive ion mode MS/MS?

In positive ion mode, protonated 1-deoxy-ceramides, like canonical ceramides, typically fragment via cleavage of the amide bond. This results in a characteristic product ion corresponding to the sphingoid base backbone. For a d18:1 1-deoxy-sphingoid base, a prominent product ion is observed at m/z 264.[3] This ion is formed by the loss of the N-acyl chain and a molecule of water. Unlike canonical ceramides, 1-deoxy-ceramides will not produce fragment ions associated with the loss of the C1-hydroxyl group. The specific precursor-to-product ion transition, known as a Multiple Reaction Monitoring (MRM) transition, is used for quantification.

Q3: How does the fragmentation of 1-deoxy-ceramides differ from that of canonical ceramides?

The primary difference in fragmentation is due to the absence of the C1-hydroxyl group in 1-deoxy-ceramides. In positive ion mode, canonical ceramides can undergo fragmentation involving the C1-hydroxyl group, leading to specific neutral losses. For 1-deoxy-ceramides, these fragmentation pathways are absent. The most reliable fragmentation for quantification of both involves the cleavage of the amide bond to produce the sphingoid base fragment. For canonical sphingosine (d18:1), this also results in a fragment at m/z 264 after dehydration. Therefore, chromatographic separation is essential to distinguish between 1-deoxy-ceramides and canonical ceramides with the same acyl chain. 1-deoxy-ceramides are more nonpolar and thus typically have a longer retention time on reverse-phase chromatography.[1]

Q4: Why is optimizing collision energy important for 1-deoxy-ceramide analysis?

Collision energy (CE) is a critical parameter in MS/MS that influences the efficiency of fragmentation of the precursor ion into product ions. Optimizing the CE for each specific 1-deoxy-ceramide species is essential to achieve maximum sensitivity and specificity in quantification. An insufficient CE will result in poor fragmentation and a weak product ion signal, while excessive CE can lead to over-fragmentation and a diminished signal for the desired product ion. Since the optimal CE can vary depending on the instrument, the specific lipid species (e.g., acyl chain length), and its charge state, empirical determination for each analyte is highly recommended.[4]

Troubleshooting Guides

Issue 1: Low or No Signal for 1-Deoxy-Ceramide Analytes

  • Possible Cause 1: Suboptimal Collision Energy.

    • Solution: Ensure that the collision energy is optimized for each specific 1-deoxy-ceramide you are analyzing. Use a known standard to perform a collision energy optimization experiment on your instrument. Refer to the tables below for starting points.

  • Possible Cause 2: Poor Ionization.

    • Solution: 1-deoxy-ceramides are effectively ionized in positive electrospray ionization (ESI) mode. Check your mobile phase composition. The addition of an acidic modifier like formic acid (typically 0.1-0.2%) can improve protonation and enhance signal intensity.[4] Also, ensure your ESI source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for lipid analysis.

  • Possible Cause 3: Inefficient Extraction.

    • Solution: Due to their increased non-polarity compared to canonical ceramides, ensure your lipid extraction protocol is robust. A common method is a modified Bligh-Dyer extraction. Confirm the efficiency of your extraction by assessing the recovery of a spiked internal standard.

  • Possible Cause 4: Sample Degradation.

    • Solution: Store lipid extracts at -20°C or lower and avoid repeated freeze-thaw cycles. Analyze samples as soon as possible after preparation.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

  • Possible Cause 1: Inappropriate Column Chemistry or Dimensions.

    • Solution: A C8 or C18 reversed-phase column is typically used for 1-deoxy-ceramide analysis.[1] Ensure the column is in good condition. Poor peak shape can indicate column aging or contamination. Consider using a column with a smaller particle size for improved resolution and peak shape.

  • Possible Cause 2: Suboptimal Mobile Phase.

    • Solution: Ensure your mobile phase components are of high purity (LC-MS grade). The gradient profile should be optimized to ensure proper elution and separation of the analytes. A shallow gradient may be necessary to resolve different 1-deoxy-ceramide species.

  • Possible Cause 3: Sample Overload.

    • Solution: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample and reinjecting.

Issue 3: Inaccurate Quantification and High Variability

  • Possible Cause 1: Lack of an Appropriate Internal Standard.

    • Solution: It is crucial to use a stable isotope-labeled or an odd-chain 1-deoxy-ceramide internal standard that is not endogenously present in your samples. This will correct for variations in sample extraction, matrix effects, and instrument response.

  • Possible Cause 2: Matrix Effects.

    • Solution: Biological matrices can suppress or enhance the ionization of your analytes. To mitigate this, ensure efficient sample cleanup. You can assess matrix effects by comparing the signal of a standard in pure solvent versus a post-extraction spiked matrix sample.

  • Possible Cause 3: Carryover.

    • Solution: The nonpolar nature of 1-deoxy-ceramides can lead to carryover in the injection system and on the analytical column. Implement a robust needle wash protocol and include blank injections between samples to monitor for carryover.

Data and Protocols

Quantitative Data: Optimized Collision Energies and MRM Transitions

The following tables provide optimized collision energies (CE) and Multiple Reaction Monitoring (MRM) transitions for various 1-deoxy-ceramide and 1-deoxydihydroceramide species, as determined on a TSQ Quantum Ultra triple quadrupole mass spectrometer.[1] Note that optimal values may vary between different mass spectrometer platforms.

Table 1: Optimized Collision Energy and MRM Transitions for 1-Deoxydihydroceramides (d18:0 backbone) [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C12:0-d18:0454.5266.325
C14:0-d18:0482.5266.325
C16:0-d18:0510.5266.325
C18:1-d18:0536.5266.325
C18:0-d18:0538.5266.325
C20:1-d18:0564.6266.330
C20:0-d18:0566.6266.330
C22:1-d18:0592.6266.330
C22:0-d18:0594.6266.330
C24:1-d18:0620.6266.335
C24:0-d18:0622.6266.335
C26:1-d18:0648.7266.335
C26:0-d18:0650.7266.335

Table 2: Optimized Collision Energy and MRM Transitions for 1-Deoxy-ceramides (d18:1 backbone) [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C12:0-d18:1452.5264.325
C14:0-d18:1480.5264.325
C16:0-d18:1508.5264.325
C18:1-d18:1534.5264.325
C18:0-d18:1536.5264.325
C20:1-d18:1562.6264.330
C20:0-d18:1564.6264.330
C22:1-d18:1590.6264.330
C22:0-d18:1592.6264.330
C24:1-d18:1618.6264.335
C24:0-d18:1620.6264.335
C26:1-d18:1646.7264.335
C26:0-d18:1648.7264.335
Experimental Protocol: LC-MS/MS Analysis of 1-Deoxy-Ceramides

This protocol is based on the method described by O'Brien et al. (2019) for the quantification of 1-deoxy-ceramides in biological tissues.[1]

1. Lipid Extraction:

  • Homogenize tissue samples in an appropriate buffer.

  • Perform a sequential, double extraction with a mixture of Ethyl acetate: Isopropanol: Water (60:28:12 v/v/v).

  • Fortify samples with an appropriate internal standard mix before extraction.

  • Combine the extracts and dry them under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase B composition.

2. Liquid Chromatography:

  • Column: Peek Scientific C8-CR column (3 µm particle size, 4.6 x 150 mm) or equivalent.

  • Mobile Phase A: Methanol:1mM Ammonium formate:0.2% Formic acid.

  • Mobile Phase B: Methanol:1mM Ammonium formate:0.2% Formic acid.

  • Gradient: An isocratic or gradient elution can be optimized depending on the complexity of the sample and the analytes of interest. A typical starting point could be a gradient from a lower to a higher percentage of an organic modifier.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters (example on a TSQ Quantum Ultra):

    • Spray Voltage: 3800 V

    • Vaporizer Temperature: 400°C

    • Sheath Gas Pressure: 60 AU

    • Ion Sweep Gas: 0 AU

    • Capillary Temperature: 300°C

    • Collision Gas: Argon at 1.5 mTorr.

  • MRM Transitions and Collision Energies: Refer to Tables 1 and 2 and optimize for your specific instrument.

Visualizations

1-Deoxy-Ceramide Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of 1-deoxy-ceramides, which begins with the condensation of palmitoyl-CoA and L-alanine by the enzyme serine palmitoyltransferase (SPT).

1-Deoxy-Ceramide Biosynthesis 1-Deoxy-Ceramide Biosynthesis Pathway cluster_spt Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT 3-keto-1-deoxysphinganine 3-keto-1-deoxysphinganine SPT->3-keto-1-deoxysphinganine Condensation 1-deoxysphinganine 1-deoxysphinganine 3-keto-1-deoxysphinganine->1-deoxysphinganine Reduction 1-deoxydihydroceramide 1-deoxydihydroceramide 1-deoxysphinganine->1-deoxydihydroceramide Acylation (Ceramide Synthase) 1-deoxyceramide 1-deoxyceramide 1-deoxydihydroceramide->1-deoxyceramide Desaturation

Caption: Biosynthesis of 1-deoxy-ceramides from L-alanine.

Experimental Workflow for 1-Deoxy-Ceramide Analysis

This diagram outlines the key steps in a typical LC-MS/MS workflow for the quantification of 1-deoxy-ceramides.

Experimental Workflow LC-MS/MS Workflow for 1-Deoxy-Ceramide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction (with Internal Standard) Tissue_Homogenization->Lipid_Extraction Drying_and_Reconstitution Drying and Reconstitution Lipid_Extraction->Drying_and_Reconstitution LC_Separation LC Separation (Reversed-Phase) Drying_and_Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification

Caption: Workflow for 1-deoxy-ceramide quantification.

References

Navigating the Uncharted Territory of 1-Deoxy-Ceramides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The lack of commercially available 1-deoxy-ceramide standards presents a significant hurdle for researchers in the fields of lipidomics, drug development, and biomedical science. This technical support center provides a comprehensive resource for scientists and professionals to overcome this challenge by offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols for the synthesis, purification, and analysis of these critical lipid species.

Frequently Asked Questions (FAQs)

Q1: Why are commercial 1-deoxy-ceramide standards so scarce?

A1: The synthesis of 1-deoxy-ceramides is a multi-step process that requires specialized expertise in organic chemistry. The initial precursor, 1-deoxysphinganine, is not as readily available as its canonical counterpart, sphinganine. Furthermore, the demand for a wide range of N-acylated 1-deoxy-ceramide species, each with a different fatty acid chain length and degree of saturation, makes commercial production on a large scale economically challenging.

Q2: What are the key differences in the biosynthetic pathways of canonical ceramides and 1-deoxy-ceramides?

A2: The biosynthesis of both canonical and 1-deoxy-ceramides begins with the condensation of a fatty acyl-CoA with an amino acid, a reaction catalyzed by serine palmitoyltransferase (SPT).[1] In canonical ceramide synthesis, SPT utilizes L-serine. However, under certain pathological conditions or due to mutations in SPT, the enzyme can use L-alanine as an alternative substrate, leading to the formation of 1-deoxysphinganine, the backbone of 1-deoxy-ceramides.[1] This initial difference dictates the subsequent metabolic fate, as the absence of the C1-hydroxyl group in 1-deoxy-ceramides prevents their conversion into more complex sphingolipids like sphingomyelin and glycosphingolipids.

Q3: What are the known biological roles and signaling pathways of 1-deoxy-ceramides?

A3: Elevated levels of 1-deoxy-ceramides have been implicated in several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis.[2][3] Their accumulation is cytotoxic and has been shown to induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptosis.[3] The precise signaling pathways are still under investigation, but they are known to differ significantly from those of canonical ceramides due to their altered metabolism and biophysical properties.

1-Deoxy-Ceramide Biosynthesis and Associated Pathologies

1-Deoxy-Ceramide Biosynthesis and Pathological Implications cluster_synthesis De Novo Biosynthesis cluster_pathology Pathological Consequences PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine Alanine Alanine->SPT Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine CerS Ceramide Synthase (CerS) Deoxysphinganine->CerS DeoxyCer 1-Deoxy-Ceramides CerS->DeoxyCer Accumulation Accumulation of 1-Deoxy-Ceramides DeoxyCer->Accumulation ERStress ER Stress Accumulation->ERStress MitoDysfunction Mitochondrial Dysfunction Accumulation->MitoDysfunction Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity Diabetes Diabetes MitoDysfunction->Diabetes HSAN1 HSAN1 Neurotoxicity->HSAN1 Synthesis of 1-Deoxysphinganine Start Start: Garner's Aldehyde Grignard Grignard Reaction (e.g., Pentadecylmagnesium bromide in THF) Start->Grignard Reduction Stereoselective Reduction (e.g., NaBH4, CeCl3·7H2O) Grignard->Reduction Deprotection Boc Deprotection (e.g., TFA in DCM) Reduction->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Product Product: 1-Deoxysphinganine Purification->Product

References

Technical Support Center: Analysis of 1-Deoxy-Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-deoxy-ceramides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectrometric analysis of these unique sphingolipids. Minimizing in-source fragmentation is critical for accurate quantification and identification, and this guide offers practical advice to address common challenges encountered during experiments.

Troubleshooting Guide: Minimizing In-Source Fragmentation (ISF) of 1-Deoxy-Ceramides

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) that can lead to the misidentification and inaccurate quantification of analytes.[1] 1-Deoxy-ceramides, lacking the C1-hydroxyl group, can be susceptible to fragmentation in the ion source. This guide provides a systematic approach to minimizing ISF.

Problem: High degree of in-source fragmentation observed for 1-deoxy-ceramides, leading to weak molecular ion signals and prominent fragment ions.

Potential Causes & Solutions:

Potential Cause Recommended Action Rationale
High Ion Source Temperature Systematically decrease the ion source or vaporizer temperature. Start with the instrument's default setting and reduce it in increments of 25-50°C.Higher temperatures increase the internal energy of the ions, promoting fragmentation.[1] Lowering the temperature is a primary strategy to reduce ISF for many lipid classes.
High Declustering Potential (DP) / Fragmentor Voltage Reduce the declustering potential or fragmentor voltage. This is a critical parameter controlling the energy of ions as they enter the mass spectrometer.High voltages in this region accelerate ions, causing them to collide with gas molecules and fragment. A lower potential reduces this collision-induced dissociation in the source.
High Spray Voltage Optimize the spray voltage. While a stable spray is necessary, excessively high voltages can contribute to in-source fragmentation.Higher spray voltages can increase the internal energy of the ions being formed, making them more prone to fragmentation.[1]
Inappropriate Solvent System Ensure the use of a well-vetted and appropriate mobile phase for lipid analysis. For reversed-phase chromatography of ceramides, mobile phases often consist of acetonitrile, isopropanol, and water with additives like ammonium formate or formic acid.The solvent composition can influence ionization efficiency and ion stability. Additives help in the formation of stable adducts, which may be less prone to fragmentation.
Suboptimal Gas Flow Rates (Nebulizer, Heater, Curtain Gas) Optimize the nebulizer, heater, and curtain gas flow rates. These parameters affect desolvation and ion sampling.Improper desolvation can lead to unstable ions that are more likely to fragment. Optimal gas flows ensure efficient and gentle ionization.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic in-source fragments of 1-deoxy-ceramides?

A1: Similar to canonical ceramides, 1-deoxy-ceramides primarily fragment through the neutral loss of the N-acyl chain and water molecules in positive ion mode. A common fragment observed corresponds to the 1-deoxysphinganine or 1-deoxysphingosine backbone. In negative ion mode, fragments corresponding to the fatty acyl chain are often observed.

Q2: How can I differentiate between an in-source fragment and a co-eluting, endogenous lipid?

A2: The most effective method is to use liquid chromatography (LC) coupled with mass spectrometry (LC-MS).[2] An in-source fragment will have the exact same retention time as its precursor ion. If you suspect a peak is an in-source fragment, you can analyze a pure standard of the suspected precursor lipid under the same conditions to see if the fragment is generated. Additionally, varying the in-source fragmentation parameters (e.g., declustering potential) should proportionally affect the intensity of the fragment ion relative to the precursor.

Q3: What are typical LC-MS/MS parameters for the analysis of 1-deoxy-ceramides?

A3: A common approach involves reversed-phase chromatography with a C18 or C8 column. Positive ion mode ESI is frequently used for detection. Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification. The precursor ion is typically the [M+H]+ adduct, and the product ion is often a fragment corresponding to the 1-deoxysphingoid base. A published method for quantifying various 1-deoxydihydroceramides and 1-deoxyceramides provides a useful reference for precursor and product ions.[3]

Q4: Is there an optimal ion source temperature for 1-deoxy-ceramide analysis?

A4: While the optimal temperature is instrument-dependent, a general guideline is to use the lowest temperature that still allows for efficient desolvation and stable ion generation. For many lipids, temperatures in the range of 250-350°C are a good starting point for optimization. It is crucial to perform a systematic evaluation by analyzing a standard at various temperatures to determine the point at which the molecular ion signal is maximized and fragmentation is minimized.

Q5: How does the lack of a C1-hydroxyl group in 1-deoxy-ceramides affect their analysis compared to canonical ceramides?

A5: The absence of the C1-hydroxyl group makes 1-deoxy-ceramides more hydrophobic than their canonical counterparts, which can slightly alter their chromatographic retention times. In terms of mass spectrometry, the fragmentation patterns are generally similar, focusing on the cleavage of the amide bond. However, the inability to form adducts or derivatives at the C1 position can simplify the mass spectrum.

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Parameters to Minimize In-Source Fragmentation

This protocol outlines a systematic approach to optimizing key ion source parameters to minimize the in-source fragmentation of a 1-deoxy-ceramide standard.

  • Prepare a Standard Solution: Prepare a solution of a representative 1-deoxy-ceramide standard (e.g., 1-deoxy-ceramide C16) at a known concentration (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., methanol/chloroform 1:1, v/v).

  • Initial Infusion Analysis: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Initial MS Parameters: Begin with the instrument manufacturer's recommended settings for general lipid analysis. Acquire full scan mass spectra in positive ion mode.

  • Optimize Declustering Potential (DP) / Fragmentor Voltage:

    • Monitor the intensity of the precursor ion ([M+H]+) and any significant fragment ions.

    • Decrease the DP/Fragmentor Voltage in a stepwise manner (e.g., in increments of 10-20 V).

    • Record the intensities of the precursor and fragment ions at each step.

    • Plot the ratio of fragment ion intensity to precursor ion intensity versus the DP/Fragmentor Voltage.

    • Select the voltage that provides a strong precursor signal with the lowest fragment-to-precursor ratio.

  • Optimize Ion Source Temperature:

    • Using the optimized DP/Fragmentor Voltage from the previous step, begin to vary the ion source temperature.

    • Start at a moderate temperature (e.g., 350°C) and decrease it in increments of 25-50°C.

    • Monitor the precursor and fragment ion intensities at each temperature.

    • Select the lowest temperature that maintains a stable and intense precursor ion signal.

  • Fine-tune Other Parameters: Once the primary fragmentation-inducing parameters are optimized, fine-tune other settings such as spray voltage and gas flow rates to maximize the signal-to-noise ratio of the precursor ion.

  • LC-MS/MS Verification: After optimizing the parameters via infusion, inject the standard onto your LC-MS/MS system to confirm that the optimized settings provide good sensitivity and minimal fragmentation under chromatographic conditions.

Data Presentation

Table 1: Illustrative Effect of Ion Source Temperature on In-Source Fragmentation of a Ceramide Standard

The following data is representative for ceramides and illustrates the expected trend for 1-deoxy-ceramides. Specific quantitative data for 1-deoxy-ceramides is limited in the literature.

Ion Source Temperature (°C)Precursor Ion Intensity (Arbitrary Units)Fragment Ion Intensity (Arbitrary Units)% In-Source Fragmentation (Fragment / (Precursor + Fragment) * 100)
450500,000250,00033.3%
400750,000150,00016.7%
350900,00075,0007.7%
300850,00035,0003.9%
250700,00015,0002.1%

Table 2: LC-MS/MS Parameters for Selected 1-Deoxy-Ceramides

Adapted from a published method for the quantification of 1-deoxydihydroceramides and 1-deoxyceramides.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-deoxydihydroceramide C16510.5282.3
1-deoxydihydroceramide C18538.5282.3
1-deoxydihydroceramide C24622.6282.3
1-deoxyceramide C16508.5280.3
1-deoxyceramide C18536.5280.3
1-deoxyceramide C24620.6280.3

Visualizations

experimental_workflow Workflow for Minimizing In-Source Fragmentation cluster_prep Sample Preparation cluster_optimization Ion Source Optimization (Infusion) cluster_verification Method Verification prep Prepare 1-Deoxy-Ceramide Standard Solution infuse Direct Infusion into MS prep->infuse opt_dp Optimize Declustering Potential/Fragmentor Voltage infuse->opt_dp opt_temp Optimize Ion Source Temperature opt_dp->opt_temp opt_other Fine-tune Gas and Spray Voltage Parameters opt_temp->opt_other lcms LC-MS/MS Analysis of Standard opt_other->lcms analysis Analyze Biological Samples lcms->analysis signaling_pathway 1-Deoxy-Ceramide Induced ER Stress and Neurotoxicity cluster_synthesis Synthesis cluster_er_stress Endoplasmic Reticulum (ER) Stress cluster_outcome Cellular Outcome spt Serine Palmitoyltransferase (SPT) deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine alanine Alanine alanine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt cers Ceramide Synthase (CERS) deoxysphinganine->cers deoxyceramide 1-Deoxy-Ceramide cers->deoxyceramide er ER Stress Induction deoxyceramide->er Accumulation in ER perk PERK Activation er->perk ire1a IRE1α Activation er->ire1a eif2a eIF2α Phosphorylation perk->eif2a atf4 ATF4 Translation eif2a->atf4 chop CHOP Expression atf4->chop xbp1 XBP1 Splicing ire1a->xbp1 apoptosis Apoptosis chop->apoptosis neurotoxicity Neurotoxicity apoptosis->neurotoxicity

References

improving the cellular uptake of fluorescent 1-deoxy-ceramide probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorescent 1-Deoxy-Ceramide Probes. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake and application of these valuable tools.

Frequently Asked Questions (FAQs)

Q1: What are fluorescent 1-deoxy-ceramide probes and what are they used for?

A1: Fluorescent 1-deoxy-ceramide probes are analogs of endogenous 1-deoxy-ceramides, a class of atypical sphingolipids. These probes are tagged with a fluorophore, allowing for their visualization within cells using fluorescence microscopy. They are essential tools for investigating the metabolism and signaling pathways of bioactive lipids, particularly in the context of diseases like type II diabetes where 1-deoxyceramides have been implicated.[1][2][3][4]

Q2: What is the primary cellular localization of fluorescent ceramide probes?

A2: The subcellular destination of fluorescent ceramide probes is not solely determined by the ceramide portion but is significantly influenced by the attached fluorophore.[1][2][3][4] For instance, probes tagged with BODIPY often accumulate in the Golgi apparatus, while those with COUPY tend to be found in lysosomes and endosomes.[1][2][3][4]

Q3: Can these probes be used in both live and fixed cells?

A3: Yes, fluorescent ceramide analogs like C6 NBD Phytoceramide can be used for staining both live and fixed cells.[5] However, the experimental protocols will differ slightly. Live-cell imaging is typically performed after incubation at 37°C, while fixed-cell staining is usually done at room temperature following fixation.[5]

Q4: What is a typical working concentration and incubation time for these probes?

A4: A common starting point for the concentration of fluorescent ceramide probes is between 1 µM and 10 µM.[1][5][6] The optimal incubation time can vary depending on the cell type and research question, but a 30-minute incubation is a frequent starting point for live cells.[1][5] For tracking metabolic pathways, a time-course experiment may be necessary.[5]

Q5: How does the cellular uptake of 1-deoxy-ceramide probes compare to traditional ceramide probes?

A5: Some studies suggest that the cellular uptake of 1-deoxy-ceramide probes might be reduced compared to their canonical ceramide counterparts, leading to a weaker fluorescence intensity.[1][3][4]

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

This is a frequent challenge that can often be resolved by optimizing the staining protocol and imaging setup.

Possible Cause Troubleshooting Step
Suboptimal Probe Concentration Titrate the probe concentration to find the optimal level for your specific cell type. A typical starting range is 1-5 µM.[7]
Poor Cellular Uptake Complexing the fluorescent probe with fatty acid-free Bovine Serum Albumin (BSA) can enhance its delivery into cells.[7]
Photobleaching Minimize the intensity and duration of the excitation light during image acquisition. For fixed cells, use an anti-fade mounting medium. For live-cell imaging, consider increasing the intervals between time points.[7]
Incorrect Microscope Settings Verify that the correct filter set for your fluorophore is in place (e.g., FITC for NBD). Ensure the light source is functioning correctly and the objective lens is clean.[7]
Issue 2: High Background Fluorescence

Excessive background can obscure the specific signal from your probe.

Possible Cause Troubleshooting Step
Excessive Probe Concentration A lower concentration of the probe may be necessary to reduce non-specific binding and membrane labeling.[7]
Inadequate Removal of Unbound Probe Ensure thorough and gentle washing steps after incubation to remove any unbound probe.[7]
Probe Adherence to Plasma Membrane Implement a "back-exchange" step. After staining, incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature. This helps to remove excess probe from the plasma membrane.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful experiments using fluorescent ceramide probes.

Table 1: Recommended Starting Concentrations and Incubation Times

Parameter Live Cell Imaging Fixed Cell Staining Reference
Working Concentration 1 - 10 µM1 - 10 µM[1][5][6]
Incubation Time 30 - 60 minutes20 - 60 minutes[5][7]
Incubation Temperature 37°CRoom Temperature[5][7]

Table 2: Example from Literature - HeLa Cells

Probe Type Concentration Incubation Time Temperature Reference
COUPY-labeled probes1 µM30 minutes37°C[1][3]
BODIPY-labeled probes1 µM30 minutes37°C[1][3]

Experimental Protocols

Protocol 1: Live-Cell Staining with Fluorescent Ceramide Probes

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Prepare Staining Solution:

    • Prepare a stock solution of the fluorescent ceramide probe (e.g., 1 mM in DMSO).

    • Dilute the stock solution in pre-warmed (37°C) culture medium to the final working concentration (e.g., 1-10 µM). To enhance uptake, the medium can be supplemented with fatty acid-free BSA.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.[5]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or a suitable buffer like HBSS.

    • (Optional but recommended for high background) Perform a back-exchange step by incubating with a BSA solution for 30-90 minutes at room temperature.[7]

  • Imaging: Immediately proceed with fluorescence microscopy using the appropriate filter sets for your fluorophore.

Protocol 2: Quantification of Cellular Uptake

This protocol provides a method to quantify the total cellular uptake of the fluorescent probe.[8]

  • Cell Treatment:

    • Seed cells in a 6-well plate.

    • Treat cells with the fluorescent probe at the desired concentration (e.g., 2 µM) for a specific duration (e.g., 2 hours).[8]

  • Cell Lysis:

    • Following incubation, collect the cells.

    • Resuspend the cells in PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., 50 mM Tris HCl, 150 mM NaCl, 1% NP-40, pH 7.4).[8]

  • Fluorescence Measurement:

    • Measure the fluorescence of the cell lysate using a fluorometer or a microplate reader with the appropriate excitation and emission wavelengths.

  • Normalization:

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the fluorescence values to the protein concentration to account for variations in cell number.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Solution A->B C Seed Cells D Incubate with Probe C->D E Wash Cells D->E F Optional: Back-Exchange E->F G Live-Cell Imaging F->G H Cell Lysis for Quantification F->H

Caption: A generalized workflow for cellular labeling with fluorescent ceramide probes.

Simplified Ceramide Metabolism and Signaling

ceramide_pathway cluster_synthesis Ceramide Generation cluster_fates Ceramide Fates cluster_signaling Downstream Signaling De Novo Synthesis De Novo Synthesis (ER) Cer Ceramide De Novo Synthesis->Cer Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis (Plasma Membrane) Sphingomyelin Hydrolysis->Cer Salvage Pathway Salvage Pathway (Lysosomes) Salvage Pathway->Cer SM Sphingomyelin Cer->SM GSL Glycosphingolipids Cer->GSL CP Ceramide-1-Phosphate Cer->CP Apoptosis Apoptosis Cer->Apoptosis Inflammation Inflammation Cer->Inflammation Insulin_Resistance Insulin Resistance Cer->Insulin_Resistance

Caption: Key pathways of ceramide metabolism and its role in cellular signaling.[9][10][11][12][13]

References

Technical Support Center: Validating 1-Deoxy-Ceramide Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-deoxy-ceramide antibody validation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in validating the specificity of a 1-deoxy-ceramide antibody?

A1: The primary challenges stem from the structural similarity between 1-deoxy-ceramides and other sphingolipids, particularly ceramides. This can lead to cross-reactivity, where the antibody binds to related but incorrect lipid species. Additionally, as lipids, 1-deoxy-ceramides present unique challenges in standard immunoassays, including proper antigen presentation and the potential for non-specific binding due to hydrophobicity.

Q2: What are the essential positive and negative controls for validating a 1-deoxy-ceramide antibody?

A2: Proper controls are critical for validating specificity.

  • Positive Controls:

    • Purified 1-deoxy-ceramide standard.

    • Cell lysates from cells known to overexpress 1-deoxy-ceramides (e.g., cells treated with L-alanine or expressing mutant serine palmitoyltransferase (SPT)).[1]

  • Negative Controls:

    • Other structurally similar lipids such as ceramides, dihydroceramides, and sphingosine to test for cross-reactivity.

    • Lysates from cells with knocked-down or knocked-out SPT, the enzyme responsible for the first step in de novo sphingolipid synthesis, including 1-deoxy-ceramides.

    • Pre-adsorption of the antibody with an excess of purified 1-deoxy-ceramide before incubation with the sample; a significant reduction in signal indicates specificity.[2][3]

Q3: How can I be sure my antibody is not just binding to all lipids non-specifically?

A3: To address non-specific binding, especially in techniques like immunocytochemistry and ELISA, it is crucial to use appropriate blocking buffers. Buffers containing bovine serum albumin (BSA) or non-fat dry milk are common starting points. Additionally, including a panel of unrelated lipids in your specificity testing (e.g., cholesterol, phosphatidylcholine) can help demonstrate that the antibody's binding is not merely due to general lipid interactions.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High Background Signal

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., increase BSA to 5%). Consider using a different blocking agent (e.g., non-fat dry milk, casein).[4]
Antibody Concentration Too High Perform a titration experiment to determine the optimal primary and secondary antibody concentrations.[5]
Insufficient Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of buffer between washes.[5]
Cross-Reactivity Test the antibody against a panel of related lipids (ceramides, dihydroceramides) to confirm specificity.[6]

Issue: Weak or No Signal

Possible Cause Troubleshooting Steps
Poor Adsorption of Lipid to Plate Ensure the use of high-binding ELISA plates. Optimize the coating conditions, including lipid concentration and incubation time. Lipids may require a carrier protein or specific solvent conditions for efficient coating.
Antibody Concentration Too Low Increase the concentration of the primary and/or secondary antibody.
Incorrect Antibody Diluent Ensure the antibody diluent is compatible with the antibody and does not interfere with binding.
Inactive Antibody Verify the storage conditions and age of the antibody. Test the antibody on a known positive control.
Western Blotting

While 1-deoxy-ceramides are lipids and not proteins, antibodies are sometimes used in a lipid overlay/blotting format.

Issue: Non-specific Bands or High Background

Possible Cause Troubleshooting Steps
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[7][8]
Inadequate Blocking Increase blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[7]
Cross-Reactivity Include lanes with purified ceramides and other sphingolipids to assess cross-reactivity.[6]
Insufficient Washing Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.

Issue: Weak or No Signal

Possible Cause Troubleshooting Steps
Inefficient Transfer of Lipid to Membrane Optimize the lipid spotting and drying procedure. Ensure the correct type of membrane (e.g., nitrocellulose) is used.
Low Antibody Concentration Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Antibody Not Suitable for Blotting Confirm with the manufacturer that the antibody is validated for this application.
Immunocytochemistry (ICC) / Immunofluorescence (IF)

Issue: High Background Staining

Possible Cause Troubleshooting Steps
Excessive Antibody Concentration Perform a titration to find the optimal concentration for the primary and secondary antibodies.[9]
Insufficient Blocking Increase the blocking time and use a serum from the same species as the secondary antibody.[9]
Inadequate Washing Increase the number and duration of washes between antibody incubation steps.
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding.[9]

Issue: Weak or No Staining

Possible Cause Troubleshooting Steps
Low Abundance of 1-Deoxy-Ceramide Use a positive control cell line known to have high levels of 1-deoxy-ceramide. Consider treating cells with L-alanine to induce 1-deoxy-ceramide synthesis.[1]
Antibody Incompatibility with Fixation/Permeabilization Test different fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) methods. Over-fixation can mask the epitope.
Primary Antibody Concentration Too Low Increase the concentration of the primary antibody and/or the incubation time.

Experimental Protocols

Competitive ELISA for Specificity Validation

This protocol is designed to assess the specificity of a 1-deoxy-ceramide antibody by measuring its ability to be inhibited by free 1-deoxy-ceramide and its cross-reactivity with other lipids.

  • Plate Coating:

    • Coat a high-binding 96-well ELISA plate with 100 µL/well of 1 µg/mL 1-deoxy-ceramide in an appropriate solvent (e.g., methanol).

    • Allow the solvent to evaporate overnight in a fume hood.

  • Blocking:

    • Wash the plate twice with PBS.

    • Block with 200 µL/well of 3% BSA in PBS for 2 hours at room temperature.

  • Competition/Incubation:

    • In a separate plate, pre-incubate the 1-deoxy-ceramide antibody at its optimal working concentration with varying concentrations of competitor lipids (1-deoxy-ceramide, ceramide, dihydroceramide, etc.) for 1 hour at room temperature.

    • Wash the coated plate three times with PBS-T (PBS with 0.05% Tween-20).

    • Transfer 100 µL/well of the antibody/competitor mixture to the coated plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times with PBS-T.

    • Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate five times with PBS-T.

    • Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with 50 µL/well of 1M H₂SO₄.

    • Read the absorbance at 450 nm.

Lipid Overlay Assay (Dot Blot) for Cross-Reactivity Screening
  • Lipid Spotting:

    • On a nitrocellulose membrane, spot 1 µL of serial dilutions of various lipids (1-deoxy-ceramide, ceramide, dihydroceramide, sphingomyelin, phosphatidylcholine) dissolved in a suitable solvent (e.g., chloroform/methanol).

    • Allow the membrane to dry completely for 30-60 minutes.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the 1-deoxy-ceramide antibody at its optimal dilution in the blocking buffer overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation:

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Immunocytochemistry Protocol for 1-Deoxy-Ceramide Localization
  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash coverslips three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the 1-deoxy-ceramide antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation:

    • Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope.

Visualizations

Antibody_Validation_Workflow cluster_Initial_Checks Initial Antibody Screening cluster_Specificity_Validation Specificity Validation cluster_Application_Validation Application-Specific Validation Literature Literature Review DotBlot Lipid Dot Blot Literature->DotBlot Manufacturer Manufacturer's Data Manufacturer->DotBlot ELISA Competitive ELISA ICC_Controls ICC with Controls ELISA->ICC_Controls Cellular Context DotBlot->ELISA Confirm Specificity WB Western Blot/Lipid Overlay ICC_Controls->WB ICC Immunocytochemistry ICC_Controls->ICC Flow Flow Cytometry ICC_Controls->Flow

Caption: Workflow for validating 1-deoxy-ceramide antibody specificity.

Deoxyceramide_ER_Stress_Pathway DeoxyCer Accumulation of 1-Deoxy-Ceramides ER_Stress ER Stress DeoxyCer->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 CHOP CHOP Expression PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: 1-Deoxy-Ceramide induced ER stress signaling pathway.

References

Technical Support Center: Controlling for Off-Target Effects in 1-Deoxy-Ceramide Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust 1-deoxy-ceramide knockdown experiments while effectively controlling for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in RNAi experiments?

Q2: Why is it crucial to control for off-target effects in 1-deoxy-ceramide research?

A: 1-deoxy-ceramides are bioactive sphingolipids implicated in various cellular processes, including apoptosis and endoplasmic reticulum (ER) stress. When studying the enzymes involved in their synthesis, such as serine palmitoyltransferase (SPTLC1 and SPTLC2), it is essential to ensure that the observed cellular phenotypes are a direct result of down-regulating the target gene and not due to unintended silencing of other genes. Failure to control for off-target effects can lead to the misinterpretation of the role of 1-deoxy-ceramides in signaling pathways.

Q3: What are the essential positive and negative controls for a knockdown experiment?

A:

  • Negative Controls:

    • Non-targeting (Scrambled) siRNA: An siRNA with a sequence that does not have significant homology to any known transcript in the target organism's genome.[2][3][4][5] This control accounts for cellular responses to the transfection process and the presence of a double-stranded RNA molecule.

    • Mock Transfection: Cells treated with the transfection reagent alone (without siRNA). This helps to assess the toxicity and non-specific effects of the delivery vehicle.

    • Untreated Cells: A baseline control to which all other samples are compared.

Q4: How can I minimize off-target effects during the experimental design phase?

A:

  • Use validated siRNA sequences: Whenever possible, use pre-designed and validated siRNA sequences from reputable suppliers.

  • Perform BLAST searches: Ensure your siRNA sequence has minimal homology to other genes in the target organism.

  • Pool multiple siRNAs: Using a pool of 2-4 siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing its off-target effects.[6][7]

  • Chemical modifications: Certain chemical modifications to the siRNA molecule can reduce off-target binding.

Q5: What is a rescue experiment and why is it considered the "gold standard" for validating RNAi specificity?

Troubleshooting Guides

Problem 1: Low Knockdown Efficiency of Target Gene
Possible Cause Recommended Solution
Suboptimal Transfection Conditions Optimize the siRNA concentration, transfection reagent-to-siRNA ratio, cell density at the time of transfection, and incubation time.[13][14][15][16][17]
Poor siRNA Quality Ensure proper resuspension and storage of siRNA to prevent degradation. Use high-quality, purified siRNA.
Ineffective siRNA Sequence Test multiple (3-4) different siRNA sequences targeting different regions of the same mRNA.[10]
Low Target mRNA Abundance Confirm the expression level of your target gene in the chosen cell line. Knockdown may be difficult to detect if the initial expression is very low.
Incorrect Assay for Detection Use a sensitive and quantitative method like qRT-PCR to measure mRNA levels. For protein levels, ensure your antibody for Western blotting is specific and validated for the application.[1]
Problem 2: Suspected Off-Target Effects
Possible Cause Recommended Solution
High siRNA Concentration Perform a dose-response experiment to determine the lowest effective siRNA concentration that achieves sufficient knockdown with minimal off-target effects.
"Seed Region" Mediated Off-Targets Use at least two different siRNAs targeting the same gene. A consistent phenotype with both siRNAs is less likely to be due to off-target effects, as they will have different seed regions.[10]
Confirmation of Phenotype Specificity Perform a rescue experiment by co-expressing an siRNA-resistant version of the target gene.[8][9][10][11][12]
Global Gene Expression Changes If resources permit, perform a microarray or RNA-seq analysis to identify genome-wide changes in gene expression and directly assess off-target effects.[6][7][18][19][20]

Quantitative Data Summary

Table 1: Effect of siRNA Concentration on Knockdown Efficiency and Off-Target Profile

siRNA ConcentrationTarget Gene Knockdown (%)Number of Off-Target Genes (>2-fold change)
1 nM75 ± 5%15 ± 5
10 nM90 ± 3%50 ± 10
25 nM92 ± 2%150 ± 20
100 nM93 ± 2%>300

This table presents hypothetical data illustrating a common trend observed in RNAi experiments. Actual results will vary depending on the siRNA sequence, target gene, cell type, and transfection conditions.

Table 2: Comparison of Different Control Strategies in a Knockdown Experiment

Experimental ConditionTarget Protein Level (Normalized to Untreated)Phenotype (e.g., Apoptosis Rate)
Untreated Cells100%5%
Mock Transfection (Reagent only)98%6%
Scrambled siRNA95%7%
Target siRNA15%45%
Target siRNA + Rescue Plasmid70%15%

This table provides an example of expected results in a well-controlled knockdown experiment designed to assess the role of a pro-apoptotic gene.

Experimental Protocols

Protocol 1: Transient Transfection of siRNA
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 50-70% confluency at the time of transfection.[13][17]

  • siRNA Preparation: In a sterile microcentrifuge tube (Tube A), dilute the desired amount of siRNA (e.g., 20-80 pmols) in 100 µL of serum-free medium (e.g., Opti-MEM™).[17]

  • Transfection Reagent Preparation: In a separate sterile microcentrifuge tube (Tube B), dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Add the diluted siRNA (from Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting. Incubate at room temperature for 15-20 minutes.

  • Transfection: Add the siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically.

Protocol 2: Validation of Knockdown by Western Blot
  • Protein Extraction: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Visualizations

Caption: Synthesis pathway of canonical and 1-deoxy-ceramides.

Caption: Workflow for a well-controlled knockdown experiment.

ER_Stress_Pathway cluster_upr Unfolded Protein Response (UPR) 1-Deoxy-ceramide 1-Deoxy-ceramide ER_Stress Endoplasmic Reticulum Stress 1-Deoxy-ceramide->ER_Stress PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1->XBP1s splices ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Pro-apoptotic) ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: 1-Deoxy-ceramide induced ER stress and UPR pathway.

References

Technical Support Center: Optimizing Cell Lysis for 1-Deoxy-Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis conditions for the accurate analysis of 1-deoxy-ceramides.

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxy-ceramides and why is their analysis important?

1-deoxy-ceramides are atypical sphingolipids that lack the C1-hydroxyl group found in canonical ceramides.[1][2] This structural difference prevents their conversion into complex sphingolipids and their degradation through canonical pathways.[2] An accumulation of 1-deoxy-ceramides has been implicated in several pathological conditions, including the inherited neuropathy HSAN1 and diabetic neuropathy, making their accurate quantification crucial for disease research and therapeutic development.[1][3][4]

Q2: Which cell lysis method is generally recommended for 1-deoxy-ceramide analysis?

Solvent-based lysis and extraction is the most commonly recommended method for analyzing 1-deoxy-ceramides and other sphingolipids.[5] This approach, often a one-step lysis and extraction, is efficient for a broad range of lipids, including the nonpolar 1-deoxy-ceramides.[1][5] Methods like the Bligh-Dyer extraction use a mixture of chloroform and methanol to disrupt cell membranes and solubilize lipids effectively.[5] While detergent-based lysis is an option, detergents can interfere with downstream mass spectrometry analysis, which is a primary technique for quantifying 1-deoxy-ceramides.[5]

Q3: How can I minimize the degradation of 1-deoxy-ceramides during cell lysis?

Minimizing enzymatic activity is critical for preventing the degradation of 1-deoxy-ceramides during sample preparation. Key strategies include:

  • Temperature Control: All lysis and extraction steps should be performed on ice or at 4°C to reduce enzymatic activity.[5]

  • Rapid Processing: The time between cell harvesting and lipid extraction should be minimized.[5]

  • Enzyme Inhibitors: While not always specific to sphingolipid-metabolizing enzymes, using a broad-spectrum protease and phosphatase inhibitor cocktail in the lysis buffer is a common and recommended practice.[5]

  • Solvent Quenching: Initiating cell lysis with a cold organic solvent mixture, such as methanol/chloroform, can simultaneously disrupt cells and denature degradative enzymes.[5]

Q4: What are the critical considerations for downstream mass spectrometry (MS) analysis?

For successful LC-MS/MS analysis of 1-deoxy-ceramides, it is important to:

  • Avoid Ionic Detergents: Strong ionic detergents like SDS should be avoided as they can be difficult to remove and may interfere with electrospray ionization.[5]

  • Use High-Purity Reagents: All solvents and reagents should be of high purity (e.g., LC-MS grade) to minimize background noise and ensure accurate quantification.[5]

  • Incorporate Internal Standards: For accurate quantification, it is crucial to use appropriate internal standards, such as 1-deoxyceramide (m18:1, 12:0), which are not naturally present in the samples.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citations
Low Yield of 1-Deoxy-Ceramides Incomplete cell lysis.Ensure the cell pellet is fully disrupted. For adherent cells, ensure complete scraping. Consider a more rigorous lysis method, such as sonication in addition to solvent extraction. Optimize incubation times and temperatures for your specific cell type.[5]
Suboptimal solvent extraction.For nonpolar lipids like 1-deoxy-ceramides, a two-step extraction with a mixture like ethyl acetate:isopropanol:water may improve recovery. Ensure the pH of the extraction solvent is appropriate.[1]
Degradation of 1-Deoxy-Ceramides Enzymatic activity during lysis.Work quickly and keep samples on ice or at 4°C throughout the procedure. Add a protease and phosphatase inhibitor cocktail to your lysis buffer. For long-term storage, snap-freeze cell pellets in liquid nitrogen and store them at -80°C.[5]
High Variability Between Replicates Inconsistent cell lysis.If using sonication, ensure the probe depth and power settings are consistent for all samples. For solvent extraction, ensure thorough and consistent vortexing and incubation times.[5]
Inaccurate sample normalization.Normalize samples by protein concentration (e.g., BCA assay) or cell number prior to extraction to account for variations in starting material.[5][7]
Interference in Mass Spectrometry Analysis Presence of detergents.If detergent-based lysis was used, consider performing a cleanup step to remove detergents before MS analysis. For future experiments, opt for a solvent-based lysis method.[5]
Contaminants from reagents.Ensure all solvents and reagents are high-purity or LC-MS grade to avoid introducing contaminants that can interfere with the analysis.[5]

Experimental Protocols

Protocol 1: Solvent-Based Lysis and Extraction for 1-Deoxy-Ceramide Analysis

This protocol is adapted for the analysis of 1-deoxy-ceramides from cultured cells and is suitable for downstream LC-MS/MS.

  • Cell Harvesting:

    • For adherent cells, wash twice with ice-cold PBS, then scrape the cells into a fresh volume of ice-cold PBS.[5]

    • For suspension cells, pellet them by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[5]

  • Normalization:

    • Aliquot a small portion of the cell suspension for protein quantification (e.g., BCA assay) or cell counting to normalize the results.[5][7]

  • Lysis and Extraction:

    • Transfer a known number of cells (e.g., 1-10 million) to a glass tube with a Teflon-lined cap.[5]

    • Add 800 µL of a cold 1:2 (v/v) chloroform/methanol mixture.[5]

    • Vortex vigorously for 1 minute.[5]

    • Incubate on a shaker for 1 hour at room temperature.[5]

  • Phase Separation:

    • Add 200 µL of chloroform and vortex.[5]

    • Add 200 µL of water and vortex.[5]

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[5]

  • Collection:

    • Carefully collect the lower organic phase, which contains the 1-deoxy-ceramides, into a new glass tube.[5]

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.[5]

    • Resuspend the dried lipid extract in a suitable solvent for your LC-MS/MS analysis, such as a methanol:1mM Ammonium formate:0.2% Formic acid mixture.[1]

Protocol 2: Sonication-Assisted Lysis and Extraction

This protocol uses mechanical disruption in addition to solvent extraction, which can be beneficial for cells that are difficult to lyse.

  • Cell Harvesting and Normalization:

    • Follow steps 1 and 2 from Protocol 1.

  • Resuspension:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS containing a protease and phosphatase inhibitor cocktail.[5]

  • Sonication:

    • Place the tube containing the cell suspension in an ice-water bath.[5]

    • Insert the sonicator probe into the suspension.[5]

    • Perform sonication using short pulses (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) to prevent overheating. The optimal power and duration should be empirically determined for your cell type and sonicator model.[5]

  • Lipid Extraction:

    • Proceed with lipid extraction from the lysate using the phase separation steps (steps 4-6) outlined in Protocol 1.[5]

Visualizations

experimental_workflow Experimental Workflow for 1-Deoxy-Ceramide Analysis cluster_harvesting Cell Harvesting cluster_lysis Lysis & Extraction cluster_analysis Downstream Analysis harvest_adherent Adherent Cells: Wash with PBS, Scrape normalize Normalization: Protein Assay or Cell Count harvest_adherent->normalize harvest_suspension Suspension Cells: Centrifuge, Wash Pellet harvest_suspension->normalize lysis_solvent Solvent Lysis: Add Chloroform/Methanol lysis_sonication Sonication (Optional) lysis_solvent->lysis_sonication optional phase_separation Phase Separation: Add Chloroform & Water, Centrifuge lysis_solvent->phase_separation lysis_sonication->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in MS-compatible solvent dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis normalize->lysis_solvent troubleshooting_logic Troubleshooting Logic for Low 1-Deoxy-Ceramide Yield start Low 1-Deoxy-Ceramide Yield check_lysis Was cell pellet fully disrupted? start->check_lysis check_degradation Were samples kept cold and processed quickly? check_lysis->check_degradation Yes improve_lysis Optimize Lysis: - Increase sonication time/power - Ensure complete scraping check_lysis->improve_lysis No check_extraction Was the correct solvent mixture used? check_degradation->check_extraction Yes prevent_degradation Minimize Degradation: - Work on ice - Add enzyme inhibitors check_degradation->prevent_degradation No optimize_extraction Optimize Extraction: - Use two-step extraction - Verify solvent pH check_extraction->optimize_extraction No success Yield Improved check_extraction->success Yes improve_lysis->success prevent_degradation->success optimize_extraction->success

References

Technical Support Center: Avoiding Contamination in 1-Deoxy-Ceramide Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-deoxy-ceramide lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize contamination and ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section provides solutions to common problems encountered during 1-deoxy-ceramide lipidomics experiments.

Issue: I am observing unexpected peaks in my LC-MS/MS chromatograms that are not 1-deoxy-ceramides.

Possible Cause 1: Contamination from Plasticware

Plastic lab consumables are a major source of contaminants that can interfere with lipidomic analyses. Common leached substances include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide, erucamide).[1] These compounds can have mass-to-charge (m/z) ratios that overlap with or are close to those of 1-deoxy-ceramides, leading to misidentification or ion suppression.

Solution:

  • Prioritize Glassware: Whenever possible, use borosilicate glassware for sample preparation, storage, and analysis to significantly reduce the introduction of plastic-derived contaminants.[1]

  • Select Appropriate Plastics: If plasticware is unavoidable, choose high-quality polypropylene (PP) tubes and pipette tips from reputable manufacturers, as the level of leached contaminants can vary between brands.[1] Avoid polyvinyl chloride (PVC) plastics, as they are a major source of phthalate contamination.[1]

  • Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analytical method to remove surface contaminants.[1]

  • Run Blanks: Always include procedural blanks (extractions performed with no sample) in your analytical run to identify contaminants originating from your workflow.

Issue: My blank samples show significant peaks corresponding to potential lipids.

Possible Cause 2: Solvent and Reagent Contamination

Even high-purity solvents can contain trace amounts of contaminants that become significant in sensitive lipidomics analyses.[1] Water from purification systems can also be a source of contamination, especially if plastic tubing is used in the system.[1]

Solution:

  • Use High-Purity Solvents: Utilize HPLC-grade or LC-MS-grade solvents for all sample preparation and mobile phases.

  • Fresh Solvents: Prepare mobile phases fresh daily and avoid topping off solvent reservoirs to prevent the accumulation of contaminants.

  • Clean Solvent Bottles: Ensure that solvent reservoirs are made of glass and are thoroughly cleaned before use.

  • Test New Solvent Batches: Before using a new bottle of solvent for a large batch of samples, run a blank to ensure it is free from significant contamination.

Issue: I am seeing high background noise and inconsistent results across my samples.

Possible Cause 3: Environmental and Handling Contamination

The laboratory environment and personal handling can introduce a variety of contaminants into your samples. These include dust, volatile organic compounds from building materials, and personal care products.[1] Keratin from skin and hair is also a very common contaminant in mass spectrometry.[2][3][4]

Solution:

  • Work in a Clean Environment: Whenever possible, perform sample preparation steps in a laminar flow hood to minimize exposure to airborne contaminants like dust and keratin.[2]

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and tie back long hair. Change gloves frequently, especially after touching common surfaces.[4]

  • Clean Work Surfaces: Thoroughly wipe down your workspace with 70% ethanol or methanol before and after sample preparation.[2][4]

  • Avoid Personal Care Products: Refrain from using lotions, cosmetics, and perfumes on days you are performing sensitive lipidomics experiments, as these can contain interfering compounds like siloxanes and PEGs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in 1-deoxy-ceramide lipidomics?

A1: The most prevalent sources of contamination include:

  • Plasticware: Leaching of plasticizers (e.g., phthalates) and slip agents (e.g., oleamide, erucamide).[1]

  • Solvents and Reagents: Trace impurities in even high-purity solvents.[1]

  • Laboratory Environment: Dust, volatile organic compounds, and airborne particles.[1]

  • Personnel: Keratin from skin and hair, and residues from personal care products.[1][2][3]

  • Cross-Contamination: Improper handling leading to the transfer of lipids between samples.

Q2: How can I effectively clean my glassware for 1-deoxy-ceramide analysis?

A2: A rigorous glassware cleaning protocol is essential. Here is a recommended procedure:

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot tap water.

  • Solvent Rinses: Rinse thoroughly with tap water, followed by multiple rinses with deionized water. Then, perform sequential rinses with high-purity methanol, acetone, and hexane in a fume hood.[1]

  • Drying: Allow the glassware to air dry on a dedicated rack or in a drying oven at a temperature not exceeding 110°C. Cover openings with hexane-rinsed aluminum foil to prevent dust contamination during drying.[1]

  • Storage: Store clean glassware in a closed cabinet to protect it from environmental contaminants.[1]

Q3: Can autoclaving plastic tubes reduce contamination?

A3: While autoclaving sterilizes plasticware, it may not effectively remove chemical contaminants and can even cause further leaching of plastic additives.[5] For lipidomics, it is generally not recommended as a primary method for cleaning plastics to remove chemical contaminants. Rinsing with high-purity organic solvents is a more effective approach for removing surface chemical residues.[1]

Q4: I suspect contamination from my LC-MS system. What should I do?

A4: System contamination can be a source of background noise and artifact peaks.

  • System Conditioning: Before running a sample sequence, flush all solvent lines with fresh, high-purity mobile phases for at least 30 minutes.[1]

  • Column Equilibration: Equilibrate the analytical column with the initial mobile phase conditions for an extended period (e.g., overnight) to ensure a stable baseline.[1]

  • Blank Injections: Perform a series of blank injections (using your sample solvent) to identify and flush out any residual contamination from the injector and column.[1]

Data Presentation

Table 1: Common Contaminants and their Potential for Interference with 1-Deoxy-Ceramide Analysis

This table provides a list of common laboratory contaminants and their monoisotopic masses to help researchers identify potential interferences with their 1-deoxy-ceramide species of interest. The m/z of the protonated molecule [M+H]+ is provided for positive ion mode analysis.

ContaminantChemical FormulaMonoisotopic Massm/z of [M+H]+Potential for Interference with 1-Deoxy-Ceramides
Plasticizers
Diethyl phthalate (DEP)C12H14O4222.0892223.0965Low
Dibutyl phthalate (DBP)C16H22O4278.1518279.1591Low to Medium
Di(2-ethylhexyl) phthalate (DEHP)C24H38O4390.2770391.2843Medium to High
Slip Agents
OleamideC18H35NO281.2719282.2792High
ErucamideC22H43NO337.3345338.3418High
1-Deoxy-Ceramides (Examples)
1-deoxy-DHCer (d18:0/16:0)C34H69NO2523.5328524.5401-
1-deoxy-Cer (d18:1/16:0)C34H67NO2521.5172522.5245-
1-deoxy-DHCer (d18:0/24:0)C42H85NO2635.6581636.6654-
This compound (d18:1/24:1)C42H81NO2631.6268632.6341-

Note: The potential for interference depends on the specific 1-deoxy-ceramide species being analyzed, the chromatographic conditions, and the mass resolution of the instrument. This table is not exhaustive.

Experimental Protocols

Protocol 1: Contamination-Minimized Lipid Extraction from Plasma

This protocol is adapted from established methods and incorporates steps to minimize contamination.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a clean, solvent-rinsed glass tube, add 50 µL of plasma.

    • Add an appropriate internal standard solution for 1-deoxy-ceramides.

  • Lipid Extraction (Modified Folch Method):

    • Add 1 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Re-extract the upper aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.

    • Combine the lower organic phases.

  • Drying and Reconstitution:

    • Dry the combined organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • Analysis:

    • Transfer the reconstituted sample to a glass autosampler vial with a limited volume insert.

    • Proceed with LC-MS/MS analysis.

Mandatory Visualization

G cluster_workflow Contamination Avoidance Workflow cluster_contamination Potential Contamination Sources A Sample Collection (Use glass or pre-cleaned PP tubes) B Add Internal Standards A->B C Lipid Extraction (Use glass & high-purity solvents) B->C D Phase Separation (Centrifugation) C->D E Collect Organic Layer (Use glass pipettes) D->E F Dry Down (Under Nitrogen) E->F G Reconstitute (In LC-MS compatible solvent) F->G H Transfer to Glass Vial G->H I LC-MS/MS Analysis H->I P Plasticware P->C Leaching S Solvents S->C Impurities E_env Environment E_env->A Dust, VOCs H_hand Handling H_hand->A Keratin, Cosmetics

Caption: Experimental workflow for minimizing contamination in 1-deoxy-ceramide lipidomics.

G palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine L-Serine serine->spt Canonical Pathway alanine L-Alanine alanine->spt Alternative Substrate keto_dihydrosphingosine 3-Ketodihydrosphingosine spt->keto_dihydrosphingosine deoxy_keto_sphinganine 1-deoxy-3-ketosphinganine spt->deoxy_keto_sphinganine kdsr KDS Reductase keto_dihydrosphingosine->kdsr deoxysphinganine 1-Deoxysphinganine deoxy_keto_sphinganine->deoxysphinganine Reduction dihydrosphingosine Dihydrosphingosine (Sphinganine) kdsr->dihydrosphingosine cers Ceramide Synthase (CerS) dihydrosphingosine->cers deoxysphinganine->cers dihydroceramide Dihydroceramide cers->dihydroceramide deoxydihydroceramide 1-Deoxydihydroceramide (1-deoxy-DHCer) cers->deoxydihydroceramide degs1 DEGS1 dihydroceramide->degs1 deoxyceramide 1-Deoxyceramide (this compound) deoxydihydroceramide->deoxyceramide Desaturation ceramide Ceramide degs1->ceramide

Caption: Biosynthetic pathway of canonical and 1-deoxy-ceramides.

References

Validation & Comparative

A Tale of Two Ceramides: Unraveling the Divergent Signaling Pathways of Ceramide and its 1-Deoxy Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 17, 2025 – In the intricate world of cellular signaling, lipids have emerged as critical players, dictating cellular fate through complex and tightly regulated pathways. Among these, ceramides have long been recognized as key mediators of cellular stress responses, including apoptosis and cell cycle arrest. However, the discovery of a structurally similar yet functionally distinct class of lipids, the 1-deoxy-ceramides, has unveiled a new layer of complexity in sphingolipid biology. This guide provides a comprehensive comparison of the signaling pathways of canonical ceramides and their 1-deoxy analogs, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.

At a Glance: Key Differences in Signaling

FeatureCeramide1-Deoxy-Ceramide
Primary Signaling Mechanism Activation of protein phosphatases (PP1, PP2A) and kinases (PKCζ), leading to dephosphorylation of downstream targets.[1][2][3]Induction of pronounced Endoplasmic Reticulum (ER) stress, dependent on conversion to very-long-chain species.[4][5]
Key Molecular Targets Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), Protein Kinase C zeta (PKCζ), Akt/PKB.[1][2][3][6]Ceramide Synthase 2 (CERS2), Sphingosine Kinase 1 (SK1), Nuclear Hormone Receptors NR2F1/2.[4][7][8]
Primary Cellular Outcomes Apoptosis, cell cycle arrest, senescence, inflammation.[9][10]Cytotoxicity, neurotoxicity, disruption of endocytosis, inflammasome activation.[11][12]
Metabolic Fate Can be further metabolized to complex sphingolipids (e.g., sphingomyelin) or degraded.[10][13]Metabolically inert at the C1 position, leading to accumulation.[13][14]

The Canonical Ceramide Signaling Cascade: A Well-Orchestrated Response to Stress

Ceramide, a central hub in sphingolipid metabolism, is generated in response to a variety of cellular stresses. Its signaling functions are multifaceted, primarily executed through the direct interaction with and modulation of key enzymatic players.

A major arm of ceramide signaling involves the activation of a family of serine/threonine protein phosphatases, collectively known as Ceramide-Activated Protein Phosphatases (CAPPs), which include Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2][3][15] Activation of these phosphatases leads to the dephosphorylation and subsequent inactivation of pro-survival kinases such as Akt/PKB, thereby tilting the cellular balance towards apoptosis.[10] Another well-characterized target is Protein Kinase C zeta (PKCζ), which is bifunctionally regulated by ceramide and plays a role in TNF-alpha signaling.[6] Ceramide can also induce apoptosis through the induction of Endoplasmic Reticulum (ER) stress, although this mechanism is also a prominent feature of 1-deoxy-ceramide toxicity.[16]

Ceramide Signaling Pathway cluster_stimulus Cellular Stress cluster_ceramide Ceramide Generation cluster_targets Direct Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide PP1/PP2A PP1/PP2A Ceramide->PP1/PP2A PKCζ PKCζ Ceramide->PKCζ ER Stress ER Stress Ceramide->ER Stress Akt/PKB (inactive) Akt/PKB (inactive) PP1/PP2A->Akt/PKB (inactive) ERM dephosphorylation ERM dephosphorylation PP1/PP2A->ERM dephosphorylation Apoptosis Apoptosis PKCζ->Apoptosis Akt/PKB (inactive)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Akt/PKB (inactive)->Cell Cycle Arrest ER Stress->Apoptosis

Diagram 1. Simplified Ceramide Signaling Pathway.

The Aberrant Signaling of 1-Deoxy-Ceramide: A Pathway to Toxicity

In contrast to its canonical counterpart, 1-deoxy-ceramide is a product of altered substrate specificity of serine palmitoyltransferase (SPT), which utilizes alanine instead of serine.[11] The absence of the C1-hydroxyl group renders 1-deoxy-ceramides resistant to canonical degradation pathways, leading to their accumulation and subsequent cytotoxicity.[13][14]

The primary mechanism of 1-deoxy-ceramide toxicity is the induction of severe and sustained ER stress.[4][5] This is not a direct effect of the 1-deoxy-sphinganine precursor, but rather requires its acylation into very-long-chain 1-deoxy-ceramides by Ceramide Synthase 2 (CERS2).[4] The accumulation of these lipids in the ER triggers the Unfolded Protein Response (UPR), leading to apoptosis.[5]

Furthermore, 1-deoxysphinganine, the precursor to 1-deoxy-ceramide, has been shown to induce the proteasomal degradation of Sphingosine Kinase 1 (SK1), a key enzyme in the sphingolipid metabolic pathway that produces the pro-survival molecule sphingosine-1-phosphate (S1P).[8] This disrupts the critical balance between pro-apoptotic and pro-survival sphingolipids. There is also emerging evidence that 1-deoxysphingosines can function as signaling molecules by binding to and modulating the activity of nuclear hormone receptors NR2F1/2 (COUP-TFs), which are involved in cardiac and lymphatic development.[7] More recently, 1-deoxy-ceramides have been implicated in the activation of the NLRP3 inflammasome, linking them to inflammatory responses.[12]

1_Deoxy_Ceramide_Signaling_Pathway cluster_stimulus Metabolic Shift cluster_synthesis 1-Deoxy-Ceramide Synthesis cluster_targets Key Cellular Targets cluster_outcome Cellular Outcome Alanine Substrate Alanine Substrate 1-Deoxysphinganine 1-Deoxysphinganine Alanine Substrate->1-Deoxysphinganine CERS2 CERS2 1-Deoxysphinganine->CERS2 SK1 SK1 1-Deoxysphinganine->SK1 NR2F1/2 NR2F1/2 1-Deoxysphinganine->NR2F1/2 Very-long-chain 1-Deoxy-Ceramide Very-long-chain 1-Deoxy-Ceramide CERS2->Very-long-chain 1-Deoxy-Ceramide ER ER Very-long-chain 1-Deoxy-Ceramide->ER NLRP3 Inflammasome NLRP3 Inflammasome Very-long-chain 1-Deoxy-Ceramide->NLRP3 Inflammasome ER Stress -> Apoptosis ER Stress -> Apoptosis ER->ER Stress -> Apoptosis SK1 Degradation SK1 Degradation SK1->SK1 Degradation Altered Gene Transcription Altered Gene Transcription NR2F1/2->Altered Gene Transcription Inflammation Inflammation NLRP3 Inflammasome->Inflammation

Diagram 2. Overview of 1-Deoxy-Ceramide Signaling.

Quantitative Comparison of Bioactivities

ParameterCeramide1-Deoxy-Ceramide/1-DeoxysphinganineReference
Activation of PP2A EC50 ≈ 10 µM (for C18-ceramide)Not reported to directly activate PP2A[3]
Activation of PP1 EC50 ≈ 10 µM (for C18-ceramide)Not reported to directly activate PP1[3]
Cytotoxicity in SH-SY5Y cells Less toxic at low micromolar concentrationsSignificant reduction in viability at low micromolar concentrations (1-deoxysphinganine)[4]
Induction of Apoptosis Potent inducer of apoptosisPotent inducer of apoptosis via ER stress[4][5][9][17]

Experimental Protocols

Quantification of Ceramide and 1-Deoxy-Ceramide by LC-MS/MS

Objective: To quantify the levels of different ceramide and 1-deoxy-ceramide species in cell or tissue samples.

Methodology:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a suitable solvent system, typically a mixture of chloroform and methanol (e.g., 2:1, v/v).

    • Add internal standards for various ceramide and 1-deoxy-ceramide species to the homogenization buffer for accurate quantification.

    • Perform a sequential, double extraction by adding water to create a biphasic system.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.[18]

  • Sample Resuspension and Chromatographic Separation:

    • Resuspend the dried lipid extract in a mobile phase B (e.g., Methanol:1mM Ammonium formate:0.2% Formic acid).[18]

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C8 or C18 reversed-phase column).[18][19]

    • Separate the lipid species using a gradient elution with appropriate mobile phases.

  • Mass Spectrometry Detection:

    • Interface the HPLC system with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[18][19]

    • Perform selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for each ceramide and 1-deoxy-ceramide species and their corresponding internal standards.[18]

    • The collision energy for each transition should be optimized using authentic standards.[18]

  • Data Analysis:

    • Generate standard curves for each analyte using the internal standards.

    • Quantify the amount of each ceramide and 1-deoxy-ceramide species in the samples by comparing their peak areas to the standard curves.

Cell Viability Assay

Objective: To assess the cytotoxic effects of ceramide and 1-deoxy-ceramide on cultured cells.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of ceramides (e.g., C2-ceramide, C6-ceramide) and 1-deoxysphinganine in a suitable solvent like ethanol or DMSO.[20]

    • Treat the cells with a range of concentrations of the lipids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Viability Assessment (e.g., using MTT or PrestoBlue reagent):

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells.

    • Calculate the percentage of cell viability for each concentration.

    • Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental_Workflow cluster_quantification Lipid Quantification cluster_viability Cell Viability Assay Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification Cell Seeding Cell Seeding Lipid Treatment Lipid Treatment Cell Seeding->Lipid Treatment Viability Reagent Viability Reagent Lipid Treatment->Viability Reagent Measurement Measurement Viability Reagent->Measurement Analysis Analysis Measurement->Analysis

Diagram 3. General Experimental Workflow.

Concluding Remarks

The distinct signaling pathways of ceramide and 1-deoxy-ceramide underscore the critical importance of structural nuances in determining the biological function of lipids. While ceramide acts as a key regulator of cellular homeostasis through well-defined signaling cascades, 1-deoxy-ceramide emerges as a cytotoxic metabolite that disrupts cellular function through mechanisms primarily centered on ER stress. A thorough understanding of these divergent pathways is paramount for the development of novel therapeutic strategies targeting sphingolipid metabolism in a range of diseases, from cancer to neurodegenerative disorders and metabolic syndrome. Further research into the specific molecular interactions and downstream effectors of 1-deoxy-ceramides will undoubtedly shed more light on their pathological roles and open new avenues for therapeutic intervention.

References

Differential Effects of 1-Deoxy-Ceramide and Canonical Ceramide on Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are pivotal signaling molecules implicated in a myriad of cellular processes, most notably apoptosis. The pro-apoptotic role of canonical ceramides, characterized by a sphingosine backbone N-acylated with a fatty acid, is well-established. These molecules act as second messengers in response to various cellular stresses, orchestrating cell death through multiple signaling cascades. In contrast, 1-deoxy-ceramides, which lack the C1 hydroxyl group on the sphingoid base, represent an atypical class of sphingolipids. Their accumulation is associated with certain pathological conditions, and their precise role in and mechanism of inducing cell death are areas of active investigation. This guide provides a comprehensive comparison of the differential effects of 1-deoxy-ceramides and canonical ceramides on apoptosis, supported by experimental data and detailed methodologies.

Quantitative Comparison of Apoptotic Effects

The following tables summarize quantitative data on the cytotoxic and apoptotic effects of canonical ceramides and 1-deoxysphingolipids. It is important to note that direct comparative studies are limited, and the data presented are collated from various studies, which may involve different cell lines and experimental conditions.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayDuration (hrs)Cytotoxicity MetricValue (µM)Reference
Canonical Ceramides
C2-CeramideSH-SY5Y (Human Neuroblastoma)MTT24~40% viability reduction25[1]
C2-CeramideDiff-MN9D (Dopaminergic Neuroblastoma)MTSNot SpecifiedEC50~25[2]
C6-CeramideHepG2 (Human Liver Cancer)Cell Viability46EC50~20[3]
C6-CeramideMCF7 (Human Breast Cancer)Cell Viability46EC50~15[3]
1-Deoxysphingolipids
1-Deoxysphinganine (doxSA)MEFs (Mouse Embryonic Fibroblasts)Not SpecifiedNot SpecifiedLD507[4]
1-Deoxysphinganine (doxSA)C2C12 (Mouse Myoblasts)Trypan BlueNot SpecifiedIncreased cell death3[5]
1-Deoxy-dihydroceramide (m18:0/24:1)HeLa, SH-SY5YCell ViabilityNot SpecifiedIdentified as principal toxic speciesNot Quantified[6][7]

Table 2: Comparative Effects on Caspase Activation

CompoundCell LineAssayFold Increase vs. ControlReference
Canonical Ceramides
C2-CeramideA549 (Human Lung Carcinoma)Caspase-3 Activity~3.5[8]
C6-CeramideHL-60 (Human Promyelocytic Leukemia)Caspase-3 ActivationTime-dependent increase[9]
C8-CeramideMouse Lung Endothelial CellsCaspase-3/7 Activity~3.0[10]
1-Deoxysphingolipids
1-Deoxysphinganine (doxSA)NIH 3T3 CellsCaspase-3 & 12 ActivationSignificant increase[11]

Signaling Pathways in Apoptosis

Canonical and 1-deoxy-ceramides induce apoptosis through distinct signaling cascades.

Canonical Ceramide-Induced Apoptosis

Canonical ceramides are well-documented inducers of apoptosis, acting through multiple, often interconnected, pathways:

  • Mitochondrial Pathway: Ceramides can directly interact with mitochondrial membranes, leading to the formation of channels that increase mitochondrial outer membrane permeability (MOMP).[12] This results in the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, notably caspase-9 and the executioner caspase-3.[12]

  • ER Stress Pathway: Accumulation of ceramides can induce endoplasmic reticulum (ER) stress by disrupting Ca2+ homeostasis.[13][14] This triggers the unfolded protein response (UPR), which, if prolonged, can lead to the activation of pro-apoptotic factors like CHOP and JNK, and subsequently caspase-12 (in rodents) or caspase-4 (in humans), and caspase-3.[13][14]

  • Death Receptor Pathway: Ceramides can facilitate the clustering of death receptors, such as Fas, amplifying the apoptotic signal and leading to the activation of caspase-8.[15]

  • Kinase and Phosphatase Regulation: Ceramides can activate stress-activated protein kinases like JNK and p38 MAPK, while inhibiting pro-survival pathways such as the PI3K/Akt pathway.[16]

1-Deoxy-Ceramide-Induced Apoptosis

The apoptotic mechanisms of 1-deoxy-ceramides are less characterized and appear to be dependent on their specific molecular species, particularly the length of the N-acyl chain. Recent evidence points towards a primary role for very-long-chain (VLC) 1-deoxy-dihydroceramides (1-deoxyDHCer) in mediating cytotoxicity.[6][7]

  • Mitochondrial Dysfunction: The principal toxic species, nervonyl-1-deoxyDHCer (m18:0/24:1), directly targets mitochondria. It induces the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling and dysfunction.[6][7][17]

  • BAX-Dependent Apoptosis: The mPTP opening triggered by VLC 1-deoxyDHCer leads to the activation of the pro-apoptotic protein BAX, which is a key step in initiating the mitochondrial apoptotic pathway.[3][6][17]

  • ER Stress: The precursor, 1-deoxysphinganine, can be metabolized to very-long-chain 1-deoxyceramides, which accumulate and cause ER stress, leading to the activation of the unfolded protein response and pro-apoptotic factors like XBP1s and CHOP.[10][18]

Visualizing the Differential Pathways

G cluster_0 Canonical Ceramide Apoptosis cluster_1 1-Deoxy-Ceramide Apoptosis Stress Cellular Stress (e.g., TNF-α, Chemo) Ceramide Canonical Ceramide (e.g., C2, C6-Ceramide) Stress->Ceramide Mito Mitochondria Ceramide->Mito ER Endoplasmic Reticulum Ceramide->ER Akt_inhibit Inhibition of Akt Pathway Ceramide->Akt_inhibit MOMP MOMP Mito->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_1 Caspase-3 Activation Casp9->Casp3_1 ERStress ER Stress (UPR) ER->ERStress CHOP CHOP / JNK Activation ERStress->CHOP CHOP->Casp3_1 Apoptosis1 Apoptosis Casp3_1->Apoptosis1 doxSA 1-Deoxysphinganine (doxSA) VLC_doxDHCer VLC 1-Deoxy-dihydroceramide (e.g., m18:0/24:1) doxSA->VLC_doxDHCer Mito2 Mitochondria VLC_doxDHCer->Mito2 ER2 Endoplasmic Reticulum VLC_doxDHCer->ER2 mPTP mPTP Opening Mito2->mPTP BAX BAX Activation mPTP->BAX Apoptosis2 Apoptosis BAX->Apoptosis2 ERStress2 ER Stress ER2->ERStress2 Apoptosis3 Apoptosis ERStress2->Apoptosis3

Caption: Differential apoptotic signaling pathways of canonical versus 1-deoxy-ceramides.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing cytotoxicity induced by sphingolipids.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Sphingolipid stock solutions (e.g., C6-ceramide, 1-deoxysphinganine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[4]

  • Prepare serial dilutions of the sphingolipid compounds in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the desired concentrations of canonical ceramide or 1-deoxy-ceramide for the appropriate duration. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Caspase-3/7 Activity Assay

This protocol describes a method to quantify the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Treated and control cells

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with various concentrations of canonical ceramide or 1-deoxy-ceramide for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity. Data can be expressed as fold change relative to the untreated control.

Workflow for Comparative Analysis

G cluster_assays Apoptosis Assays start Start: Cell Culture treatment Treatment with: - Canonical Ceramide (e.g., C6) - 1-Deoxy-Ceramide Analogs - Vehicle Control start->treatment incubation Incubation (Time Course) treatment->incubation viability Cell Viability Assay (MTT / MTS) incubation->viability annexin Apoptosis Detection (Annexin V / PI Staining) incubation->annexin caspase Caspase Activity Assay (Caspase-Glo 3/7) incubation->caspase analysis Data Analysis and Comparison: - Dose-response curves - % Apoptotic cells - Fold-change in caspase activity viability->analysis annexin->analysis caspase->analysis conclusion Conclusion: Differential Effects on Apoptosis analysis->conclusion

Caption: Experimental workflow for comparing the apoptotic effects of ceramides.

Conclusion

Canonical ceramides and 1-deoxy-ceramides induce apoptosis through fundamentally different mechanisms. Canonical ceramides are versatile pro-apoptotic molecules that engage multiple pathways, including direct mitochondrial effects, ER stress, and modulation of key signaling kinases. In contrast, the toxicity of 1-deoxysphingolipids appears to be highly dependent on the N-acyl chain length, with very-long-chain species being particularly potent. These VLC 1-deoxy-dihydroceramides trigger a specific mitochondrial-dependent apoptotic pathway involving the mPTP and BAX activation. While quantitative data for a direct comparison of potency remains to be fully established, the available evidence clearly indicates distinct molecular targets and signaling cascades. Understanding these differences is crucial for the targeted development of therapeutics that modulate sphingolipid metabolism for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research directly comparing the apoptotic potential of various 1-deoxy-ceramide species with their canonical counterparts in the same cellular models is warranted to provide a more precise quantitative assessment of their relative potencies.

References

A Comparative Guide to the Validation of 1-Deoxy-Ceramide as a Clinical Biomarker for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-deoxy-ceramides with established clinical biomarkers for the diagnosis and assessment of diabetic neuropathy. The information presented is based on a review of current scientific literature and is intended to provide an objective overview to inform research and clinical development strategies.

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, necessitating sensitive and specific biomarkers for early detection and monitoring of disease progression. Emerging evidence points to 1-deoxy-ceramides, a class of atypical sphingolipids, as promising biomarker candidates. This guide evaluates the current standing of 1-deoxy-ceramides in comparison to established methods such as the Michigan Neuropathy Screening Instrument (MNSI), Nerve Conduction Velocity (NCV) studies, Intraepidermal Nerve Fiber Density (IENFD) assessment, and Hemoglobin A1c (HbA1c) levels. While showing a strong association with diabetic neuropathy, the validation of 1-deoxy-ceramides as a standalone diagnostic tool is ongoing, with a need for more direct comparative studies to establish its clinical utility definitively.

The Role of 1-Deoxy-Ceramides in Diabetic Neuropathy

1-Deoxy-ceramides are formed when the enzyme serine palmitoyltransferase (SPT), which typically uses L-serine, utilizes L-alanine as a substrate. This metabolic shift is thought to be more prevalent in diabetic states and leads to the accumulation of these neurotoxic lipids. Several studies have reported elevated levels of 1-deoxy-ceramides and related 1-deoxysphingolipids in the plasma of patients with diabetic neuropathy compared to both healthy controls and diabetic patients without neuropathy[1][2][3][4]. The accumulation of these lipids is hypothesized to contribute to the pathogenesis of nerve damage in diabetic neuropathy[5].

dot

Figure 1. Biosynthetic pathways of canonical and 1-deoxy-ceramides.

Comparative Analysis of Biomarkers for Diabetic Neuropathy

The following tables summarize the performance and characteristics of 1-deoxy-ceramides and established biomarkers for diabetic neuropathy based on available literature.

Table 1: Quantitative Comparison of Biomarker Performance
Biomarker/MethodSensitivitySpecificityKey Findings
1-Deoxy-Ceramides Data not consistently reportedData not consistently reportedElevated plasma levels are significantly associated with the presence and severity of diabetic neuropathy. Specific species like C24 and C24:1 deoxy-ceramides have been linked to neuropathy in type 1 diabetes.[4][6]
Michigan Neuropathy Screening Instrument (MNSI) 79% - 97.6%65% - 95%A widely used and validated screening tool. Performance varies with the cut-off score used.[7][8][9][10]
Nerve Conduction Velocity (NCV) ~90% (in detecting neuropathy)VariableConsidered a gold standard for confirming large fiber neuropathy, but may be normal in early or small fiber neuropathy.[11][12]
Intraepidermal Nerve Fiber Density (IENFD) 72.4% - 80%76.2% - 82%An objective and sensitive measure of small fiber neuropathy, but it is an invasive procedure.[13][14][15]
Hemoglobin A1c (HbA1c) 66.7% - 86%43.3% - 65.7%A marker of long-term glycemic control and a risk factor for neuropathy, but not a direct measure of nerve damage.[16][17][18]
Table 2: Qualitative Comparison of Biomarker Characteristics
Feature1-Deoxy-CeramidesMNSINCVIENFDHbA1c
Methodology Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Questionnaire & Physical ExamElectrophysiological testingSkin punch biopsy & microscopyBlood test (various methods)
Invasiveness Minimally invasive (blood draw)Non-invasiveMinimally invasiveInvasiveMinimally invasive (blood draw)
Objectivity HighModerate (subjective component)HighHighHigh
Cost HighLowModerate to HighHighLow
Stage of Neuropathy Detected Potentially early (mechanistic link)SymptomaticEstablished (primarily large fiber)Early (small fiber)Risk factor, not direct measure
Primary Use Research, potential for clinical diagnosisScreeningDiagnosis and characterizationDiagnosis of small fiber neuropathyMonitoring glycemic control

Experimental Protocols

Detailed methodologies for the key assessment techniques are provided below.

Quantification of 1-Deoxy-Ceramides by LC-MS/MS

This protocol provides a general workflow for the analysis of 1-deoxy-ceramides in human plasma. Specific parameters may vary between laboratories.

dot

LCMS_Workflow Start Plasma Sample Collection (EDTA tube) Protein_Precipitation Protein Precipitation (e.g., with methanol) Start->Protein_Precipitation Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Protein_Precipitation->Lipid_Extraction SPE Solid Phase Extraction (SPE) (Optional, for cleanup) Lipid_Extraction->SPE LC_Separation Liquid Chromatography (LC) (Reversed-phase C18 column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standards) MS_Detection->Data_Analysis Result 1-Deoxy-Ceramide Concentration Data_Analysis->Result

Figure 2. General workflow for 1-deoxy-ceramide analysis by LC-MS/MS.

Protocol Steps:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Add an internal standard mixture (containing deuterated 1-deoxy-ceramide analogs) to a defined volume of plasma.

    • Precipitate proteins using a cold organic solvent (e.g., methanol).

    • Perform lipid extraction using a suitable method, such as the Bligh and Dyer method (chloroform/methanol/water).

    • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

    • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system equipped with a reversed-phase column (e.g., C18).

    • Separate the lipid species using a gradient elution program.

    • Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.

    • Detect and quantify 1-deoxy-ceramide species using Multiple Reaction Monitoring (MRM), monitoring for specific precursor-to-product ion transitions.

  • Data Analysis:

    • Integrate the peak areas for each 1-deoxy-ceramide species and the corresponding internal standards.

    • Calculate the concentration of each analyte based on the ratio of its peak area to that of the internal standard and a standard curve.

Michigan Neuropathy Screening Instrument (MNSI)

The MNSI is a two-part screening tool: a patient questionnaire and a physical examination.

  • Part 1: Questionnaire: Consists of 15 "yes/no" questions regarding symptoms in the feet and legs, such as numbness, burning, and sensitivity. A score is calculated based on the number of positive responses indicating neuropathic symptoms[1][13][15].

  • Part 2: Physical Examination: A healthcare professional inspects the feet for deformities, dry skin, and ulcers. It also includes assessment of vibration sensation at the great toe using a 128-Hz tuning fork, ankle reflexes, and sensation using a 10-g monofilament[13][15]. A score is assigned based on the findings. A clinical diagnosis of neuropathy is often considered with a score of ≥2.5 on the physical examination portion[2].

Nerve Conduction Velocity (NCV) Studies

NCV studies measure the speed at which electrical impulses travel along a nerve.

  • Procedure:

    • Place stimulating electrodes on the skin over the nerve to be tested.

    • Place recording electrodes on the skin over the muscle supplied by that nerve.

    • Deliver a mild, brief electrical shock through the stimulating electrodes.

    • Record the time it takes for the muscle to contract in response to the electrical pulse.

    • Calculate the conduction velocity based on the distance between the stimulating and recording electrodes and the time of the response[11][14].

  • Interpretation: Slowed conduction velocities are indicative of nerve damage.

Intraepidermal Nerve Fiber Density (IENFD)

IENFD is a quantitative measure of small nerve fibers in the skin.

  • Procedure:

    • Obtain a 3-mm punch biopsy of the skin, typically from the distal leg[19][20].

    • Fix and section the tissue.

    • Immunostain the sections with an antibody against the pan-axonal marker protein gene product 9.5 (PGP9.5)[9][21].

    • Count the number of individual nerve fibers crossing the dermal-epidermal junction under a microscope.

    • Express the result as the number of fibers per millimeter of epidermal length.

  • Interpretation: A reduced IENFD is indicative of small fiber neuropathy.

Hemoglobin A1c (HbA1c) Measurement

HbA1c reflects the average blood glucose levels over the preceding 2-3 months.

  • Procedure:

    • Collect a whole blood sample in an EDTA tube.

    • Analyze the sample using a laboratory method such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assay.

  • Interpretation: The result is reported as a percentage. An HbA1c level of 6.5% or higher is a diagnostic criterion for diabetes[16]. While not a direct measure of neuropathy, elevated HbA1c is a major risk factor for its development.

Discussion and Future Directions

The available evidence strongly suggests that elevated levels of 1-deoxy-ceramides are associated with diabetic neuropathy. As a biomarker, 1-deoxy-ceramides offer the advantage of being a minimally invasive, objective measure that is mechanistically linked to the pathophysiology of the disease. This could potentially allow for earlier detection than symptomatic screening tools or functional tests that measure established nerve damage.

However, for 1-deoxy-ceramides to be widely adopted as a clinical biomarker, several key steps are necessary:

  • Standardization of Analytical Methods: While LC-MS/MS is the gold standard, standardization of protocols, including sample preparation, chromatography, and data analysis, is crucial for inter-laboratory comparability.

  • Establishment of Diagnostic Thresholds: Large-scale clinical studies are needed to establish clear cut-off values for 1-deoxy-ceramide concentrations that can differentiate between individuals with and without diabetic neuropathy with high sensitivity and specificity.

  • Head-to-Head Comparative Studies: Prospective studies directly comparing the diagnostic performance of 1-deoxy-ceramides with established biomarkers in the same patient cohorts are essential to determine their added value in the clinical setting.

  • Longitudinal Studies: Longitudinal studies are required to assess the prognostic value of 1-deoxy-ceramides in predicting the onset and progression of diabetic neuropathy.

Conclusion

1-deoxy-ceramides represent a highly promising class of biomarkers for diabetic neuropathy, with a strong pathophysiological rationale. While current research is encouraging, further validation through rigorous clinical studies is required to fully establish their role in the diagnosis, monitoring, and management of this common and serious complication of diabetes. For researchers and drug development professionals, 1-deoxy-ceramides offer a valuable tool for patient stratification, target engagement, and as a potential surrogate endpoint in clinical trials for novel therapeutic interventions.

References

Comparative Analysis of 1-Deoxy-Ceramide Levels Across Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific distribution of 1-deoxysphingolipids (1-deoxySLs), including 1-deoxyceramides, is crucial for elucidating their physiological roles and their implications in various pathologies. This guide provides a comparative analysis of 1-deoxyceramide and its precursor, 1-deoxydihydroceramide, levels in different mammalian tissues, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the reported levels of 1-deoxydihydroceramides (deoxydhCer) and 1-deoxyceramides (deoxyCer) in various mouse tissues. It is important to note that 1-deoxydihydroceramides are generally more abundant than their 1-deoxyceramide counterparts in the tissues analyzed.

TissueLipid SpeciesAcyl ChainConcentration (pmol/mg protein)Reference
Brain Total deoxydhCer-~0.02 - 0.03[1]
C18:0-deoxydhCerC18:0~0.002 - 0.003[1]
C22:0-deoxydhCerC22:0~0.005 - 0.008[1]
C24:0-deoxydhCerC24:0~0.003 - 0.004[1]
C24:1-deoxydhCerC24:1~0.004 - 0.006[1]
C24:0-deoxyCerC24:0~0.001 - 0.002[1]
Spinal Cord Total deoxydhCer-~0.15 - 0.20[1]
C18:0-deoxydhCerC18:0~0.01 - 0.02[1]
C22:0-deoxydhCerC22:0~0.06 - 0.08[1]
C24:0-deoxydhCerC24:0~0.02 - 0.03[1]
C24:1-deoxydhCerC24:1~0.02 - 0.03[1]
Sciatic Nerve Total deoxydhCer-~2.0 - 4.0[1]
C18:0-deoxydhCerC18:0~0.2 - 0.4[1]
C22:0-deoxydhCerC22:0~1.0 - 2.0[1]
C24:0-deoxydhCerC24:0~0.3 - 0.6[1]
C24:1-deoxydhCerC24:1~0.2 - 0.4[1]

Note: The data presented are approximate values derived from published graphs in Schwartz et al., 2019, and represent levels in wild-type mice at 1 to 6 months of age. For precise values, please refer to the original publication.

Experimental Protocols

The quantification of 1-deoxy-ceramides and related lipids is most commonly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology based on a published protocol for the analysis of these lipids in mouse tissues[1].

1. Tissue Homogenization and Protein Quantification:

  • Frozen tissue samples are weighed and homogenized in a suitable buffer.

  • The protein concentration of the tissue homogenate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to allow for normalization of the lipid levels.

2. Lipid Extraction:

  • An internal standard mixture containing known amounts of deuterated or odd-chain 1-deoxy-ceramide and/or 1-deoxydihydroceramide analogues is added to the tissue homogenate.

  • Lipids are extracted using a solvent system, typically a mixture of ethyl acetate, isopropanol, and water (e.g., 60:30:10, v/v/v).

  • The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic phase containing the lipids is collected.

  • The extraction process is often repeated to ensure complete recovery of the lipids.

  • The combined organic extracts are dried under a stream of nitrogen.

3. Sample Reconstitution:

  • The dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system, such as methanol or a mixture of methanol and acetonitrile.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the different lipid species based on their hydrophobicity. A gradient elution with solvents such as water, methanol, acetonitrile, and formic acid is employed to achieve optimal separation.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode.

  • Quantification: The quantification of each 1-deoxy-ceramide and 1-deoxydihydroceramide species is achieved using multiple reaction monitoring (MRM). This involves selecting the specific precursor ion (the protonated molecule [M+H]+) for each analyte and a specific product ion generated by collision-induced dissociation. The peak area of the analyte is then compared to the peak area of the corresponding internal standard to determine its concentration.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved in 1-deoxy-ceramide metabolism and analysis, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization protein_quant Protein Quantification homogenization->protein_quant add_is Add Internal Standards homogenization->add_is quantification Quantification protein_quant->quantification Normalization extraction Solvent Extraction add_is->extraction drying Drying extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing lcms->data_proc data_proc->quantification

Caption: Experimental workflow for 1-deoxy-ceramide quantification.

deoxysphingolipid_biosynthesis cluster_substrates Substrates cluster_enzyme palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine L-Serine serine->spt Canonical Pathway alanine L-Alanine alanine->spt Alternative Pathway ketosphinganine 3-Ketosphinganine spt->ketosphinganine deoxyketosphinganine 1-Deoxy-3-ketosphinganine spt->deoxyketosphinganine sphinganine Sphinganine ketosphinganine->sphinganine Reduction dhcer Dihydroceramides sphinganine->dhcer Acylation (CerS) cer Ceramides dhcer->cer Desaturation deoxysphinganine 1-Deoxysphinganine deoxyketosphinganine->deoxysphinganine Reduction deoxydhcer 1-Deoxydihydroceramides deoxysphinganine->deoxydhcer Acylation (CerS) deoxycer 1-Deoxyceramides deoxydhcer->deoxycer Desaturation

References

1-Deoxy-ceramide vs. Dihydroceramide: A Comparative Guide to Functional Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between 1-deoxy-ceramides and dihydroceramides, two classes of sphingolipids that, despite their structural similarities, exhibit vastly different biological roles and pathological implications. Historically, dihydroceramides were considered inert precursors to bioactive ceramides, but recent evidence has established their unique signaling functions. In contrast, 1-deoxy-ceramides, arising from an atypical biosynthetic pathway, are primarily associated with cellular toxicity. Understanding their distinct properties is critical for research into metabolic diseases, neurodegeneration, and oncology.

Structural and Biosynthetic Origins: A Tale of Two Substrates

The fundamental difference between canonical sphingolipids and 1-deoxysphingolipids originates at the first and rate-limiting step of the de novo synthesis pathway, catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2]

  • Dihydroceramide Synthesis: SPT typically condenses L-serine and palmitoyl-CoA.[1][2] The resulting sphinganine backbone contains a hydroxyl group at the C1 position. Subsequent N-acylation by ceramide synthases (CerS) produces dihydroceramide.[2] This dihydroceramide is then desaturated by dihydroceramide desaturase (DEGS) to form ceramide, the central hub of sphingolipid metabolism.[2][3][4]

  • 1-Deoxy-ceramide Synthesis: Under certain conditions, such as mutations in SPT (as seen in Hereditary Sensory and Autonomic Neuropathy type 1, HSAN1) or shifts in amino acid availability (low serine, high alanine), SPT can promiscuously use L-alanine as a substrate instead of L-serine.[1][5][6] Because alanine lacks the hydroxyl group of serine, the resulting "1-deoxysphinganine" backbone is missing the C1-hydroxyl group.[1][6] This precursor is then acylated to form 1-deoxy-dihydroceramide, which can be further desaturated to 1-deoxy-ceramide.[5][7][8]

This single structural alteration—the absence of the C1-hydroxyl group—has profound metabolic consequences. This group is essential for the addition of head groups to form complex sphingolipids (like sphingomyelin and glycosphingolipids) and for the canonical degradation pathway via phosphorylation.[1][6][9] Consequently, 1-deoxysphingolipids are often considered metabolic "dead-end" products that accumulate within the cell.[8]

G cluster_0 De Novo Sphingolipid Biosynthesis (ER) cluster_1 Atypical 1-Deoxysphingolipid Pathway serine L-Serine spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt sphinganine Sphinganine (with C1-OH) spt->sphinganine cers CerS sphinganine->cers dhcer Dihydroceramide cers->dhcer degs DEGS1/2 dhcer->degs cer Ceramide degs->cer complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl alanine L-Alanine spt_mut SPT (mutant or altered substrate) alanine->spt_mut deoxy_sa 1-Deoxysphinganine (no C1-OH) spt_mut->deoxy_sa palmitoyl_coa_2->spt_mut cers_2 CerS deoxy_sa->cers_2 deoxy_dhcer 1-Deoxy-dihydroceramide cers_2->deoxy_dhcer desaturase Desaturase deoxy_dhcer->desaturase toxicity Cellular Toxicity deoxy_dhcer->toxicity deoxy_cer 1-Deoxy-ceramide desaturase->deoxy_cer deoxy_cer->toxicity

Figure 1. Biosynthesis of Dihydroceramides and 1-Deoxy-ceramides.

Comparative Functional Analysis

While dihydroceramide is an integral intermediate in a vital metabolic pathway, 1-deoxy-ceramide is an aberrant product linked to pathology. Their functional roles are distinct and, in many cases, opposing.

Dihydroceramide: A Bioactive Regulator

Formerly dismissed as inactive, dihydroceramides are now recognized as signaling molecules in their own right, with roles distinct from ceramides.[3][10] Their accumulation, often induced by inhibiting the DEGS1 enzyme, triggers several cellular responses:

  • Autophagy: Dihydroceramides are potent inducers of autophagy, a cellular recycling process.[2][3][4] This was one of the first biological activities ascribed to them.[3]

  • ER Stress: Accumulation of dihydroceramides can lead to endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR).[2][4]

  • Cell Growth and Proliferation: Dihydroceramides have been characterized as antiproliferative molecules that can inhibit cell cycle progression and cell growth.[10][11]

  • Hypoxia Response: Under conditions of low oxygen (hypoxia), the DEGS1 enzyme is inhibited, leading to dihydroceramide accumulation, which contributes to the cellular response to oxidative stress.[10][11]

1-Deoxy-ceramide: A Cytotoxic Metabolite

The accumulation of 1-deoxysphingolipids, including 1-deoxy-dihydroceramide and 1-deoxy-ceramide, is primarily associated with cytotoxicity.[5][12] Their pathogenic effects are multifaceted:

  • Neurotoxicity: This is the most well-documented effect. Elevated 1-deoxysphingolipids are the causal factor in the peripheral neuropathy HSAN1 and are strongly implicated in diabetic neuropathy.[1][9][12] They cause neurite retraction and neuronal cell death.[1]

  • ER Stress and Apoptosis: Like dihydroceramides, 1-deoxy-ceramides induce ER stress; however, this response often culminates in apoptosis (programmed cell death).[9][12]

  • Mitochondrial Dysfunction: 1-deoxysphingolipids have been shown to disrupt mitochondrial structure and function, leading to increased reactive oxygen species (ROS) and triggering cell death pathways.[12][13]

  • Impaired Membrane Function: The accumulation of these atypical lipids can alter the biophysical properties of cellular membranes.[14] Specifically, 1-deoxy-ceramide synthesis has been shown to reduce plasma membrane endocytosis and compromise the anchorage-independent growth of cancer cells.[5][6]

G cluster_0 Dihydroceramide Accumulation cluster_1 1-Deoxy-ceramide Accumulation dhcer Dihydroceramide autophagy Autophagy dhcer->autophagy Induces er_stress ER Stress / UPR dhcer->er_stress Induces cycle_arrest Cell Cycle Arrest dhcer->cycle_arrest Induces deoxy_cer 1-Deoxy-ceramide neurotox Neurotoxicity deoxy_cer->neurotox Causes apoptosis Apoptosis deoxy_cer->apoptosis Induces mito_dys Mitochondrial Dysfunction deoxy_cer->mito_dys Causes endo_impair Impaired Endocytosis deoxy_cer->endo_impair Causes

Figure 2. Contrasting cellular outcomes of lipid accumulation.

Quantitative Data Summary

The following table summarizes the key distinctions between 1-deoxy-ceramide and dihydroceramide based on current experimental evidence.

FeatureDihydroceramide1-Deoxy-ceramide / 1-Deoxy-dihydroceramideSupporting Data / References
Biosynthesis Precursor L-SerineL-Alanine[1][2][15]
Structural Hallmark Contains C1-hydroxyl group; lacks C4=C5 double bond.Lacks C1-hydroxyl group.[1][6]
Metabolic Fate Precursor to ceramide and complex sphingolipids.Not a precursor for complex sphingolipids; cannot be degraded by canonical pathway; accumulates in cells.[1][6][9]
Primary Biological Role Bioactive signaling molecule; metabolic intermediate.Cytotoxic byproduct of atypical SPT activity.[3][5][10][12]
Key Cellular Effects Induces autophagy, ER stress, cell cycle arrest.Induces neurotoxicity, apoptosis, mitochondrial dysfunction, impairs endocytosis.[2][3][4][5][12][13]
Pathological Association Implicated in metabolic diseases like type 2 diabetes and cancer cell response.Causal in HSAN1; strongly associated with diabetic neuropathy and macular telangiectasia.[10][12][16][17]
Relative Abundance Generally less abundant than ceramide but levels can increase under stress.Normally very low; significantly elevated in associated pathologies.[1][10]

Experimental Protocols

Quantification of Dihydroceramides and 1-Deoxy-ceramides by LC-MS/MS

The accurate measurement of these lipid species is crucial for studying their function. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS or LC-MS/MS) is the gold standard method.

Objective: To extract and quantify endogenous levels of various dihydroceramide and 1-deoxy-dihydroceramide species from cultured cells or tissues.

Methodology:

  • Sample Preparation & Internal Standards:

    • Homogenize tissue samples or collect cell pellets. Measure total protein content for normalization.

    • Fortify the sample with a known amount of an internal standard mix containing non-endogenous, stable isotope-labeled versions of the lipids of interest (e.g., C17-sphingoid base lipids or ¹³C-labeled lipids). This is critical for accurate quantification.

  • Lipid Extraction:

    • Perform a biphasic liquid-liquid extraction. A common method is a modified Bligh-Dyer or Folch extraction.

    • A well-cited solvent system is a mixture of ethyl acetate, isopropanol, and water (e.g., 60:28:12 v/v/v).[1]

    • Add the solvent mixture to the fortified sample, vortex thoroughly, and centrifuge to separate the organic (lipid-containing) and aqueous layers.

    • Collect the organic supernatant. Repeat the extraction on the remaining aqueous phase to ensure complete recovery.

    • Combine the organic extracts and dry them completely under a stream of nitrogen gas.

  • Sample Resuspension:

    • Resuspend the dried lipid film in a small, precise volume of a solvent compatible with the LC mobile phase (e.g., Methanol with 1mM Ammonium formate and 0.2% Formic acid).[1][17]

  • LC Separation:

    • Inject the resuspended sample into an HPLC system.

    • Separate the lipid species using a C8 or C18 reverse-phase column.[5][17]

    • Use a gradient elution program with two mobile phases. For example:

      • Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.[17]

      • Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[17]

    • The gradient will run from a lower to a higher percentage of the organic mobile phase (B), eluting lipids based on their hydrophobicity.

  • MS/MS Detection:

    • The eluent from the HPLC is directed into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) mode for detection. In this mode, the mass spectrometer is set to specifically monitor a predefined precursor ion-to-product ion transition for each lipid species and its corresponding internal standard. This provides high specificity and sensitivity.

    • The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ion is a characteristic fragment generated by collision-induced dissociation (e.g., the sphingoid base backbone).

  • Data Analysis:

    • Integrate the peak areas for each endogenous lipid and its corresponding internal standard.

    • Calculate the ratio of the endogenous lipid peak area to the internal standard peak area.

    • Quantify the amount of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of synthetic lipid standards.

    • Normalize the final concentration to the initial protein content of the sample (e.g., pmol/mg protein).

G cluster_0 LC-MS/MS Analysis start Cell/Tissue Sample step1 Add Internal Standards (e.g., ¹³C-labeled lipids) start->step1 step2 Lipid Extraction (e.g., Ethyl Acetate/IPA/H₂O) step1->step2 step3 Dry Down Under N₂ step2->step3 step4 Resuspend in Mobile Phase step3->step4 step5 Inject into HPLC-MS/MS step4->step5 lc HPLC Separation (C8 or C18 Column) ms MS/MS Detection (Positive ESI, MRM Mode) lc->ms step6 Data Processing (Peak Integration) ms->step6 step7 Quantification (vs. Standard Curve) step6->step7 end Final Concentrations (pmol/mg protein) step7->end

Figure 3. Experimental workflow for LC-MS/MS quantification of sphingolipids.

Conclusion

The distinction between dihydroceramide and 1-deoxy-ceramide is a clear example of how a subtle structural change in a lipid can lead to dramatically different biological functions. Dihydroceramide has emerged from the shadow of ceramide as a bioactive lipid with distinct roles in regulating fundamental cellular processes like autophagy and stress responses. In contrast, 1-deoxy-ceramide represents a toxic byproduct of metabolic promiscuity, with its accumulation directly linked to the pathology of severe neurological and metabolic diseases. For researchers and drug development professionals, recognizing these differences is paramount. Targeting the enzymes that control the balance of these lipids—such as inhibiting SPT's use of alanine or modulating DEGS activity—presents novel therapeutic opportunities for a range of human diseases.

References

Acyl Chain Length Determines Cytotoxicity of 1-Deoxy-Ceramides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxicity of different 1-deoxy-ceramide acyl chain variants, supported by experimental data. 1-Deoxysphingolipids (1-deoxySLs) are atypical sphingolipids implicated in the pathology of conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy.[1][2] Understanding the structure-activity relationship of these molecules is crucial for developing targeted therapeutic strategies.

Comparative Cytotoxicity of 1-Deoxy-Ceramide Acyl Chain Variants

Recent studies have demonstrated that the length of the N-acyl chain is a critical determinant of the cytotoxicity of 1-deoxy-ceramides. Specifically, very-long-chain (VLC) 1-deoxy-dihydroceramides (1-deoxyDHCer) have been identified as the most potent inducers of cell death.[1][2]

The table below summarizes the comparative cytotoxicity of various 1-deoxy-ceramide acyl chain variants.

1-Deoxy-Ceramide VariantAcyl Chain LengthRelative CytotoxicityCell LineAssayReference
1-deoxyDHCer (m18:0/16:0)C16:0LowIns-1MTT[3]
1-deoxyDHCer (m18:0/24:0)C24:0 (Lignoceryl)HighK562, HeLaCRISPRi screen, Toxicity assays[2]
1-deoxyDHCer (m18:0/24:1)C24:1 (Nervonyl)HighIns-1, K562, HeLaMTT, CRISPRi screen, Toxicity assays[2][3]
1-deoxyCer-Lower than 1-deoxyDHCerHeLaCellTiter-GLO[2]
1-deoxysphinganine (dSA)-Varies (precursor)Ins-1MTT[3]
1-deoxymethylsphinganine (dmethSA)-Similar to dSAIns-1MTT[3]

Key Findings:

  • Very-long-chain 1-deoxyDHCer are the primary toxic species : Studies consistently show that 1-deoxyDHCer with C24:0 (lignoceryl) and C24:1 (nervonyl) acyl chains are the most cytotoxic variants.[1][2]

  • Saturated 1-deoxyDHCer are potent inducers of cell death : The saturated nature of these VLC 1-deoxyDHCer contributes to their toxicity.[2]

  • 1-deoxyCer exhibits lower toxicity : Compared to their dihydro- counterparts, 1-deoxyceramides are less cytotoxic.[2]

  • The precursor 1-deoxysphinganine's toxicity is mediated by its conversion to VLC 1-deoxyDHCer : The cytotoxic effects of 1-deoxysphinganine are largely dependent on its acylation to form VLC 1-deoxyDHCer.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 1-deoxy-ceramide cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Principle : NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol :

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

    • Treat cells with different concentrations of 1-deoxy-ceramide variants for the desired duration (e.g., 72 hours).[3]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

2. PrestoBlue™ Assay

The PrestoBlue™ assay is a resazurin-based assay that is rapid and sensitive for measuring cell viability.[6][7]

  • Principle : The non-fluorescent resazurin is reduced to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[6]

  • Protocol :

    • Plate cells in a 96-well plate and treat with 1-deoxy-ceramide variants.

    • Add PrestoBlue™ reagent to each well (typically 10% of the culture volume).[6]

    • Incubate at 37°C for a period ranging from 10 minutes to a few hours, depending on the cell type and density.[6]

    • Measure fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.[6]

3. CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP.[8][9]

  • Principle : The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[9]

  • Protocol :

    • Plate cells in an opaque-walled 96-well plate and treat with the compounds of interest.

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure luminescence using a luminometer.[9]

Mechanism of VLC 1-Deoxy-DHCer-Induced Cytotoxicity

The cytotoxicity of very-long-chain 1-deoxy-dihydroceramides is driven by their impact on mitochondrial integrity.[1][2] The synthesis of these toxic lipids is primarily regulated by the enzymes ELOVL1 and Ceramide Synthase 2 (CERS2).[2]

Cytotoxicity_Workflow Experimental Workflow for Comparing 1-Deoxy-Ceramide Cytotoxicity cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates treatment Treat with different 1-deoxy-ceramide variants cell_culture->treatment mtt MTT Assay treatment->mtt Incubate prestoblue PrestoBlue™ Assay treatment->prestoblue Incubate ct_glo CellTiter-Glo® Assay treatment->ct_glo Incubate measurement Measure Absorbance/ Fluorescence/Luminescence mtt->measurement prestoblue->measurement ct_glo->measurement data_analysis Calculate IC50 values/ Compare cell viability measurement->data_analysis Signaling_Pathway Signaling Pathway of VLC 1-DeoxyDHCer-Induced Cytotoxicity cluster_synthesis Synthesis cluster_mitochondria Mitochondrial Events dSA 1-Deoxysphinganine (dSA) CERS2 CERS2 dSA->CERS2 VLCFA Very-Long-Chain Fatty Acyl-CoAs ELOVL1 ELOVL1 VLCFA->ELOVL1 ELOVL1->CERS2 provides substrate VLC_dDHCer VLC 1-DeoxyDHCer (e.g., m18:0/24:1) CERS2->VLC_dDHCer Acylation Mito_Disrupt Mitochondrial Integrity Disruption VLC_dDHCer->Mito_Disrupt mPTP mPTP Formation Mito_Disrupt->mPTP BAX BAX Activation Mito_Disrupt->BAX Apoptosis Apoptosis mPTP->Apoptosis BAX->Apoptosis

References

Navigating the Analytical Maze: A Comparative Guide to 1-Deoxy-Ceramide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of atypical sphingolipids, the accurate quantification of 1-deoxy-ceramides is paramount. These lipids, implicated in a range of cellular processes and pathologies, present unique analytical challenges. This guide provides a comprehensive cross-validation of different analytical platforms for 1-deoxy-ceramide measurement, offering a clear comparison of their performance based on available experimental data.

The quantification of 1-deoxy-ceramides, including 1-deoxydihydroceramides (deoxyDHCer) and 1-deoxyceramides (deoxyCer), is crucial for understanding their biological roles and their potential as biomarkers. The primary analytical platforms employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each platform offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Performance Comparison of Analytical Platforms

The choice of an analytical platform for 1-deoxy-ceramide measurement depends on the specific research question, sample type, and desired level of detail. LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and ability to quantify multiple lipid species simultaneously.[1][2][3][4][5][6] GC-MS provides a robust alternative, particularly for volatile compounds, but often requires derivatization.[7][8] ELISA kits offer a high-throughput option for quantifying total ceramides, but their specificity for 1-deoxy-ceramides may be limited and they do not provide information on different acyl chain variants.[8][9][10][11][12]

FeatureLC-MS/MSGC-MSELISA
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by mass spectrometryImmunoassay based on antibody-antigen recognition
Specificity High (can distinguish between different acyl chain variants)[3][13]High (requires derivatization)[7]Variable (may have cross-reactivity with other ceramides)[8]
Sensitivity High (femtogram to picogram range)[14][15]Moderate to HighModerate (picogram to nanogram range)[8][10]
Quantitative Yes (absolute quantification with internal standards)[1][2]Yes (requires appropriate standards and derivatization)[7]Yes (relative or absolute quantification against a standard curve)[8][9]
Throughput Moderate to High (with UHPLC systems)[16][17]ModerateHigh[8][9]
Sample Type Tissues, cells, plasma, serum[13][15]Tissues, cellsSerum, plasma, cell culture supernatants[8][9][10]
Instrumentation Complex and expensiveModerately complexRelatively simple and widely available

Experimental Protocols

Detailed and validated protocols are essential for reliable and reproducible quantification of 1-deoxy-ceramides. Below are summaries of typical experimental methodologies for the key analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A widely used approach for the quantification of 1-deoxy-ceramides involves LC-MS/MS.[13][15]

1. Sample Preparation (Lipid Extraction):

  • Biological samples (e.g., tissue homogenates, cell lysates, plasma) are subjected to a lipid extraction procedure, commonly using a modified Bligh-Dyer or Folch method with a mixture of chloroform and methanol.[18]

  • Internal standards, such as deuterated or odd-chain 1-deoxy-ceramides, are added at the beginning of the extraction process for accurate quantification.[1][3]

  • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent for LC-MS/MS analysis.[4][13]

2. Liquid Chromatography (LC) Separation:

  • The lipid extract is injected onto a reverse-phase C18 or C8 column.[13][15]

  • A gradient elution is typically employed using a mobile phase consisting of solvents like methanol, acetonitrile, and water, often with additives such as formic acid or ammonium formate to improve ionization.[16]

  • Hydrophilic interaction liquid chromatography (HILIC) can also be used for separating different sphingolipid classes.[1][2]

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2]

  • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each 1-deoxy-ceramide species and internal standard are monitored.[3][13] The precursor ion is typically the protonated molecule [M+H]+.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for 1-deoxy-ceramide analysis, although it usually requires derivatization to increase the volatility of the analytes.[7]

1. Sample Preparation and Derivatization:

  • Lipids are extracted from the biological sample as described for LC-MS/MS.

  • The extracted ceramides are then derivatized, for example, by silylation, to make them suitable for GC analysis.[7]

2. Gas Chromatography (GC) Separation:

  • The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-35MSUI).[7]

  • The oven temperature is programmed to ramp up to allow for the separation of different ceramide species.[7]

3. Mass Spectrometry (MS) Detection:

  • The separated compounds are ionized using electron impact (EI) ionization.[7]

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions characteristic of the derivatized 1-deoxy-ceramides.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of total ceramides. While not specific for 1-deoxy-ceramides, it can be a useful screening tool.[8][9]

1. Assay Principle:

  • These are typically competitive ELISAs where the ceramide in the sample competes with a labeled ceramide for binding to a limited amount of anti-ceramide antibody coated on a microplate.[8][12]

2. Procedure:

  • Standards and samples are added to the wells of the antibody-coated microplate.[9][12]

  • A biotin-labeled ceramide or a similar conjugate is added, and the plate is incubated.[8]

  • After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).[8]

  • The color development is stopped, and the absorbance is measured. The concentration of ceramide in the sample is inversely proportional to the signal.[8]

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for 1-deoxy-ceramide measurement and the biosynthetic pathway of these atypical sphingolipids.

G General Experimental Workflow for 1-Deoxy-Ceramide Measurement cluster_sample Sample Collection & Preparation cluster_analysis Analytical Platform cluster_data Data Acquisition & Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction LCMS LC-MS/MS Extraction->LCMS Reconstitution GCMS GC-MS (with Derivatization) Extraction->GCMS Derivatization ELISA ELISA Extraction->ELISA Dilution Acquisition Data Acquisition (MRM / SIM / Absorbance) LCMS->Acquisition GCMS->Acquisition ELISA->Acquisition Quantification Quantification (Standard Curve) Acquisition->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis

Caption: General workflow for 1-deoxy-ceramide measurement.

G Simplified Biosynthetic Pathway of 1-Deoxy-Ceramides PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT PalmitoylCoA->SPT Alanine Alanine Alanine->SPT Serine Serine Serine->SPT Keto_deoxy 3-keto-1-deoxysphinganine SPT->Keto_deoxy Atypical Substrate Keto_sphinganine 3-ketosphinganine SPT->Keto_sphinganine Canonical Substrate DeoxySA 1-deoxysphinganine (deoxySA) Keto_deoxy->DeoxySA DeoxyDHCer 1-deoxydihydroceramide (deoxyDHCer) DeoxySA->DeoxyDHCer CerS DeoxyCer 1-deoxyceramide (deoxyCer) DeoxyDHCer->DeoxyCer DES Sphinganine Sphinganine Keto_sphinganine->Sphinganine DHCer Dihydroceramide (DHCer) Sphinganine->DHCer CerS Cer Ceramide (Cer) DHCer->Cer DES CerS Ceramide Synthase DES Dihydroceramide Desaturase

Caption: Simplified 1-deoxy-ceramide biosynthesis pathway.

References

Validating the Role of 1-Deoxy-Ceramide in ER Stress Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of atypical 1-deoxysphingolipids (deoxySLs), including 1-deoxy-ceramide, has been increasingly implicated in the pathology of several metabolic and neurological disorders, such as type 2 diabetes, macular telangiectasia type 2, and hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1] A growing body of evidence points to the induction of endoplasmic reticulum (ER) stress as a key mechanism through which these lipids exert their cytotoxic effects. This guide provides a comparative analysis of 1-deoxy-ceramide and canonical ceramide in the context of ER stress, supported by experimental data and detailed methodologies.

Biosynthesis and Metabolism: A Tale of Two Ceramides

Canonical sphingolipids, essential components of cellular membranes and signaling molecules, are synthesized in the ER.[2] This process begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). The resulting sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide.[3] Ceramide can be further metabolized into complex sphingolipids or degraded.[1]

In contrast, 1-deoxysphingolipids are formed when SPT utilizes alanine instead of serine, a substitution that can be prompted by genetic mutations in SPT or altered substrate availability.[4][5] This leads to the formation of 1-deoxysphinganine, which lacks the C1-hydroxyl group characteristic of canonical sphingoid bases.[2][4] Like its canonical counterpart, 1-deoxysphinganine can be acylated to form 1-deoxy-dihydroceramide and then desaturated to 1-deoxy-ceramide.[6] However, the absence of the C1-hydroxyl group prevents their conversion to complex sphingolipids and blocks their canonical degradation pathway, leading to their accumulation and subsequent cellular toxicity.[2][4][5]

Comparative Analysis: 1-Deoxy-Ceramide vs. Ceramide in ER Stress Induction

While both canonical ceramides and 1-deoxy-ceramides are implicated in ER stress, their underlying mechanisms and cellular consequences differ. The following table summarizes these key distinctions.

Feature1-Deoxy-CeramideCanonical Ceramide
Primary Induction Mechanism Accumulation due to impaired degradation, leading to disruption of ER function.[1][2]Disruption of ER Ca2+ homeostasis via inhibition of SERCA pumps.[7][8]
Key Signaling Pathways Activated Primarily activates the PERK-eIF2α-ATF4-CHOP and IRE1α-XBP1s arms of the Unfolded Protein Response (UPR).[1][9]Activates the PERK/eIF2α and IRE1α/XBP1 arms of the UPR.[7][10]
Role of Downstream Metabolites Does not have downstream metabolites in the canonical sphingolipid pathway.[2]The downstream metabolite S1P does not significantly contribute to ER stress induction.[7][8][10]
Cellular Impact Neurotoxicity and cytotoxicity, particularly in neuronal cells and photoreceptors.[1][2][9]Induction of apoptosis in various cancer cells.[7][8]
Modulation by Fatty Acid Chain Length Very-long-chain 1-deoxyceramides (C22-C24) are particularly toxic and potent inducers of ER stress.[1]The influence of fatty acid chain length on ceramide-induced ER stress is less clearly defined in the provided context.

Signaling Pathways and Experimental Approaches

The induction of ER stress by 1-deoxy-ceramide involves a complex signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow to investigate its role.

G cluster_0 ER Lumen cluster_1 UPR Signaling cluster_2 Downstream Effectors 1_Deoxy_Ceramide_Accumulation 1-Deoxy-Ceramide Accumulation ER_Stress ER Stress 1_Deoxy_Ceramide_Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s ER_Stress_Response_Genes ER Stress Response Genes ATF6->ER_Stress_Response_Genes Protective Response ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->ER_Stress_Response_Genes

Caption: 1-Deoxy-Ceramide Induced ER Stress Signaling Pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation Cell_Line Select Cell Line (e.g., SH-SY5Y) Treatment Treat with 1-deoxysphinganine or vehicle control Cell_Line->Treatment Cell_Viability Cell Viability Assay (e.g., PrestoBlue) Treatment->Cell_Viability Western_Blot Western Blot for ER Stress Markers (XBP1s, CHOP) Treatment->Western_Blot RNA_Seq RNA Sequencing Treatment->RNA_Seq CRISPR_Screen CRISPR/Cas9 Screen Treatment->CRISPR_Screen Viability_Results Assess Cytotoxicity Cell_Viability->Viability_Results WB_Results Quantify UPR Activation Western_Blot->WB_Results RNA_Seq_Results Identify Dysregulated Pathways RNA_Seq->RNA_Seq_Results CRISPR_Results Identify Genes Mediating Toxicity CRISPR_Screen->CRISPR_Results

Caption: Experimental Workflow for Studying 1-Deoxy-Ceramide Effects.

Quantitative Experimental Data

The following tables summarize key quantitative findings from recent studies on the effects of 1-deoxysphingolipids.

Table 1: Effect of 1-Deoxysphinganine on Cell Viability

Cell LineTreatmentConcentration (µM)DurationResult
SH-SY5Y1-deoxysphinganineup to 65 daysSignificant reduction in cell viability.[1]
SH-SY5YSphinganineup to 65 daysNo significant toxicity.[1]
TECR KO SH-SY5Y1-deoxysphinganineIncreasing dosesNot specifiedSignificantly higher resistance compared to WT.[1]
CERS2 KO SH-SY5Y1-deoxysphinganineIncreasing dosesNot specifiedSignificantly higher resistance compared to WT.[1]

Table 2: Induction of ER Stress Markers by 1-Deoxysphinganine

Cell LineTreatmentER Stress MarkerResult
Wild-Type SH-SY5Y1-deoxysphinganineXBP1sSignificantly increased levels.[1]
Wild-Type SH-SY5Y1-deoxysphinganineCHOPIncreased expression.[1]
TECR KO SH-SY5Y1-deoxysphinganineXBP1sNo significant increase.[1]
CERS2 KO SH-SY5Y1-deoxysphinganineXBP1sNo significant increase.[1]
Human Retinal Organoids1-deoxysphingolipidsUPR signaling armsDifferential activation in photoreceptor cells and Müller glia.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of 1-deoxy-ceramide in ER stress.

A. Cell Viability Assay (PrestoBlue)

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 1-deoxysphinganine or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 5 days).

  • Reagent Addition: Add PrestoBlue™ Cell Viability Reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate at 37°C for a specified time (e.g., 10 minutes to 2 hours).

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. Western Blot for ER Stress Markers (XBP1s and CHOP)

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against XBP1s, CHOP, and a loading control (e.g., actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

C. Genome-Wide CRISPR/Cas9 Knockout Screen

  • Library Transduction: Transduce the target cell line (e.g., SH-SY5Y) with a lentiviral-based genome-scale CRISPR/Cas9 knockout library (e.g., GeCKO).

  • Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Treatment: Treat the population of knockout cells with a toxic concentration of 1-deoxysphinganine.

  • Genomic DNA Extraction: Isolate genomic DNA from the surviving cells.

  • PCR Amplification and Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the surviving cell population, thereby identifying genes that mediate toxicity.[1]

Conclusion and Future Directions

The evidence strongly supports a pivotal role for 1-deoxy-ceramide in the induction of ER stress, contributing to cellular dysfunction and death in various pathological contexts. The accumulation of these atypical lipids, particularly those with very-long-chain fatty acids, disrupts ER homeostasis and activates the UPR, leading to a pro-apoptotic response.[1] Understanding the distinct mechanisms by which 1-deoxy-ceramides and canonical ceramides induce ER stress is critical for the development of targeted therapeutic interventions. Future research should focus on elucidating the precise molecular interactions of 1-deoxy-ceramides within the ER and exploring strategies to mitigate their synthesis or promote their clearance to alleviate cellular stress in associated diseases.

References

comparative lipidomics of wild-type vs. 1-deoxy-ceramide accumulating cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the lipidomic profiles of wild-type cells versus cells accumulating 1-deoxy-ceramides. The accumulation of these atypical sphingolipids, resulting from mutations in the serine palmitoyltransferase (SPT) enzyme or altered amino acid pools, has been linked to various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1). Understanding the specific changes in the cellular lipidome is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies. This guide summarizes quantitative data from comparative lipidomics studies, details relevant experimental methodologies, and visualizes key affected signaling pathways.

Data Presentation: Comparative Lipidomics of Wild-Type vs. 1-Deoxy-Ceramide Accumulating Cells

The following tables summarize the key quantitative changes in lipid classes observed in cells engineered to accumulate 1-deoxy-ceramides, primarily through the expression of the SPTLC1C133W mutation, a common model for HSAN1.

Table 1: Changes in Sphingolipid Composition

Lipid ClassSub-ClassFold Change in 1-Deoxy-Ceramide Accumulating Cells vs. Wild-TypeReference
Atypical Sphingolipids 1-Deoxydihydroceramides (deoxyDHCers)~10-fold increase[1]
1-Deoxyceramides (deoxyCers)~4-fold increase[1]
Canonical Sphingolipids Ceramides (Cers)Depletion[1]
Complex SphingolipidsDepletion[1]
Very-Long-Chain Ceramides (C22, C24)Near complete depletion (in CERS2 KO models)

Table 2: Broader Impact on Cellular Lipidome

Lipid ClassObservation in 1-Deoxy-Ceramide Accumulating Cells vs. Wild-TypeReference
Intermediary Metabolism Lipids No broad impact on the abundance of other lipids[2]

Experimental Protocols

The following section details the typical methodologies employed for the comparative lipidomic analysis of wild-type and 1-deoxy-ceramide accumulating cells.

Cell Culture and Induction of 1-Deoxy-Ceramide Accumulation
  • Cell Lines: Human embryonic kidney (HEK293) cells, retinal pigment epithelial (RPE-1) cells, or other relevant cell lines are commonly used.

  • Generation of 1-Deoxy-Ceramide Accumulating Cells:

    • Genetic Modification: Stable transfection or transient expression of a mutant form of serine palmitoyltransferase, most commonly SPTLC1C133W, which has a higher affinity for alanine over serine.

    • Metabolic Induction: Supplementation of the culture medium with L-alanine (e.g., 1 mM) can also drive the synthesis of 1-deoxysphingolipids.[1]

  • Control Cells: Wild-type cells of the same line, or cells expressing wild-type SPTLC1, are used as a control.

Lipid Extraction

A common and robust method for total lipid extraction is a modified Folch procedure:

  • Cell Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation.

  • Lysis and Extraction: The cell pellet is resuspended in a mixture of chloroform and methanol (typically 2:1 v/v).

  • Phase Separation: The addition of a salt solution (e.g., 0.9% NaCl) induces phase separation.

  • Collection of Organic Phase: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis (e.g., chloroform/methanol 1:1).

Lipid Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for comprehensive lipid analysis.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an ultra-high-performance liquid chromatography (UHPLC) system is typically used.

  • Chromatographic Separation:

    • Reverse-Phase Chromatography: Commonly used for separating lipid species based on their hydrophobicity, which is influenced by acyl chain length and saturation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Used for separating lipid classes based on the polarity of their headgroups.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids.

    • Data Acquisition: Data is often acquired in both positive and negative ion modes to achieve comprehensive coverage of different lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies can be employed for MS/MS fragmentation to aid in lipid identification.

  • Lipid Identification and Quantification:

    • Lipid species are identified based on their accurate mass-to-charge ratio (m/z), retention time, and characteristic fragmentation patterns.

    • Quantification is typically performed by comparing the peak area of each lipid species to that of an appropriate internal standard of a known concentration.

Mandatory Visualization

Signaling Pathways and Cellular Processes Affected by 1-Deoxy-Ceramide Accumulation

The accumulation of 1-deoxy-ceramides has been shown to disrupt several key cellular processes. The following diagrams illustrate these effects.

Deoxyceramide_Pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_effects Cellular Consequences Serine Serine SPT_WT SPT (Wild-Type) Serine->SPT_WT Alanine Alanine SPT_Mutant SPT (Mutant, e.g., C133W) Alanine->SPT_Mutant Canonical_Ceramides Canonical_Ceramides SPT_WT->Canonical_Ceramides Canonical Ceramides Deoxy_Ceramides Accumulation of 1-Deoxy-Ceramides SPT_Mutant->Deoxy_Ceramides 1-Deoxy- Ceramides ER_Stress ER Stress Deoxy_Ceramides->ER_Stress Autophagy Autophagy Induction Deoxy_Ceramides->Autophagy NLRP3_Inflammasome NLRP3 Inflammasome Activation Deoxy_Ceramides->NLRP3_Inflammasome Membrane_Properties Altered ER Membrane Properties Deoxy_Ceramides->Membrane_Properties Lysosome_Accumulation Lysosome Accumulation Autophagy->Lysosome_Accumulation Protein_Trafficking Impaired Protein Trafficking (ER to Golgi) Membrane_Properties->Protein_Trafficking

Caption: Synthesis and cellular impact of 1-deoxy-ceramides.

Experimental_Workflow cluster_cells Cell Models cluster_processing Sample Processing cluster_analysis Lipidomic Analysis cluster_output Comparative Analysis WT_Cells Wild-Type Cells Lipid_Extraction Lipid Extraction (Folch Method) WT_Cells->Lipid_Extraction Mutant_Cells 1-Deoxy-Ceramide Accumulating Cells (e.g., SPTLC1 C133W) Mutant_Cells->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing & Lipid Identification LC_MS->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification Comparative_Profile Comparative Lipidomic Profile Quantification->Comparative_Profile

Caption: Workflow for comparative lipidomics analysis.

Autophagy_Pathway Deoxy_Ceramides 1-Deoxy-Ceramide Accumulation Mitochondrial_Damage Mitochondrial Damage Deoxy_Ceramides->Mitochondrial_Damage Autophagosome_Formation Autophagosome Formation Mitochondrial_Damage->Autophagosome_Formation Lysosome_Fusion Fusion with Lysosomes Autophagosome_Formation->Lysosome_Fusion Autolysosome Autolysosome Lysosome_Fusion->Autolysosome Lysosomal_Accumulation Accumulation of Undegraded Material Autolysosome->Lysosomal_Accumulation NLRP3_Activation NLRP3 Inflammasome Activation Lysosomal_Accumulation->NLRP3_Activation

Caption: 1-Deoxy-ceramide induced autophagy and inflammation.

References

confirming the interaction of 1-deoxy-ceramide with specific proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Interaction of 1-Deoxy-Ceramide with Specific Proteins

This guide provides an objective comparison of the experimentally confirmed interactions between 1-deoxy-ceramide and its related precursor, 1-deoxysphinganine, with various proteins. The information is intended for researchers, scientists, and drug development professionals working on sphingolipid metabolism and signaling.

Quantitative Data Summary

The following table summarizes the quantitative data available for the interaction of 1-deoxysphingolipids with specific proteins. These interactions are critical in understanding the biological roles of this atypical class of sphingolipids.

Interacting Protein1-Deoxysphingolipid SpeciesQuantitative MetricValueExperimental Context
NR2F1/2 (COUP-TF) 1-deoxysphingosine (1-deoxySO)Binding Affinity (Kd)126 nMTranscriptional activity of full-length NR2F1/2 in HeLa cells.[1]
Ceramide Synthases (CerS) 1-deoxysphinganineMichaelis Constant (Km)2 µMN-acylation by rat liver microsomes.[2]
Sphingosine Kinase 1 (SK1) 1-deoxysphinganine (dSA)BindingDirectProtein-lipid overlay assay.[3]
Ceramide Transfer Protein (CERT) 1-deoxydihydroceramideTransportRapid (in vitro)In vitro transport assay.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NR2F1/2 - 1-Deoxysphingosine Interaction Assay

This protocol is based on the method used to determine the binding affinity of 1-deoxysphingosine to NR2F1/2.[1]

  • Cell Line: HeLa cells.

  • Reporter System: A luciferase reporter gene under the control of a promoter containing NR2F1/2 binding elements.

  • Procedure:

    • HeLa cells are co-transfected with expression vectors for full-length NR2F1/2 and the luciferase reporter construct.

    • Transfected cells are treated with varying concentrations of 1-deoxysphingosine.

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The transcriptional activity is plotted against the concentration of 1-deoxysphingosine, and the Kd is calculated from the dose-response curve.

Ceramide Synthase Activity Assay

This protocol is based on the method to determine the kinetic parameters for the N-acylation of 1-deoxysphinganine.[2]

  • Enzyme Source: Rat liver microsomes.

  • Substrates: 1-deoxysphinganine and a fatty acyl-CoA (e.g., palmitoyl-CoA).

  • Procedure:

    • Rat liver microsomes are incubated with varying concentrations of 1-deoxysphinganine in the presence of a fixed concentration of the fatty acyl-CoA.

    • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

    • The lipids are extracted from the reaction mixture.

    • The product, 1-deoxy-ceramide, is separated from the substrates using thin-layer chromatography (TLC) or quantified by liquid chromatography-mass spectrometry (LC-MS).

    • The initial reaction velocities are plotted against the substrate concentrations, and the Km and Vmax values are determined using Michaelis-Menten kinetics.

Sphingosine Kinase 1 - 1-Deoxysphinganine Binding Assay (Protein-Lipid Overlay)

This protocol is based on the method used to demonstrate the direct binding of 1-deoxysphinganine to SK1.[3]

  • Materials: Purified SK1 protein, 1-deoxysphinganine (dSA), sphingosine (Sph, positive control), phosphatidylcholine (PC, negative control), nitrocellulose membrane.

  • Procedure:

    • Small spots of dSA, Sph, and PC are applied to a nitrocellulose membrane and allowed to dry.

    • The membrane is blocked with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.

    • The blocked membrane is incubated with a solution containing the purified SK1 protein.

    • After incubation, the membrane is washed to remove unbound protein.

    • The bound SK1 protein is detected using a primary antibody against SK1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

    • The signal is visualized on an X-ray film or a digital imaging system.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the interaction of 1-deoxy-ceramide with proteins.

G cluster_0 Experimental Workflow: Protein-Lipid Overlay Assay A Spot Lipids on Nitrocellulose Membrane B Block Membrane A->B C Incubate with Purified Protein (SK1) B->C D Wash Unbound Protein C->D E Primary Antibody Incubation D->E F Secondary Antibody (HRP-conjugated) Incubation E->F G Chemiluminescent Detection F->G H Result: Protein Binding to Specific Lipids G->H

Caption: Workflow for Protein-Lipid Overlay Assay.

G cluster_1 Signaling Pathway of 1-Deoxysphingolipids cluster_2 Biosynthesis cluster_3 Protein Interactions & Cellular Effects Alanine Alanine SPT SPT Alanine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT dSA 1-deoxysphinganine (dSA) SPT->dSA CerS CerS dSA->CerS SK1 SK1 (Sphingosine Kinase 1) dSA->SK1 Direct Binding NR2F1_2 NR2F1/2 (COUP-TF) dSA->NR2F1_2 Ligand Binding deoxyDHCer 1-deoxydihydroceramide CerS->deoxyDHCer ERStress ER Stress & Neurotoxicity deoxyDHCer->ERStress Proteolysis Proteolysis SK1->Proteolysis Transcription Modulation of Transcription NR2F1_2->Transcription

Caption: 1-Deoxysphingolipid Signaling Pathway.

References

Unraveling Membrane Dynamics: A Comparative Analysis of 1-Deoxy-Ceramide and Cholesterol Partitioning

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles of lipids in membrane architecture and function is paramount. This guide provides a comprehensive comparison of the membrane partitioning behavior of 1-deoxy-ceramide, an atypical sphingolipid implicated in various pathologies, and cholesterol, a ubiquitous and essential membrane component.

This document delves into the experimental data detailing how these two lipids differentially influence membrane properties such as fluidity and domain formation. Detailed experimental protocols for key analytical techniques are provided to support the reproduction and further investigation of these phenomena.

At a Glance: 1-Deoxy-Ceramide vs. Cholesterol

Feature1-Deoxy-CeramideCholesterol
Primary Effect on Fluidity Tends to decrease membrane fluidity, particularly in the endoplasmic reticulum.[1][2][3]Generally increases lipid packing and order, leading to decreased fluidity in liquid-disordered domains.[4][5][6]
Domain Formation Promotes the formation of gel-like or ordered domains; can induce phase separation.[7]Induces the formation of liquid-ordered (Lo) domains, often referred to as lipid rafts.[8][9]
Subcellular Localization Tends to accumulate in the endoplasmic reticulum (ER).[1]Dynamically distributed throughout cellular membranes, with enrichment in the plasma membrane.
Key Structural Difference Lacks the C1 hydroxyl group, preventing its conversion to complex sphingolipids.[10]Possesses a rigid sterol ring structure and a hydroxyl headgroup.

Differential Impact on Membrane Properties

The distinct structural attributes of 1-deoxy-ceramide and cholesterol lead to divergent effects on the biophysical properties of cellular membranes. Cholesterol, with its rigid, planar steroid ring, intercalates between phospholipids, increasing their packing density and promoting the formation of liquid-ordered (Lo) domains, commonly known as lipid rafts. These domains are crucial for organizing signaling proteins and regulating membrane trafficking.

In contrast, 1-deoxy-ceramide, lacking the C1 hydroxyl group characteristic of canonical ceramides, exhibits altered hydrogen bonding capabilities.[10] This structural difference leads to a distinct impact on membrane organization. Studies have shown that the accumulation of 1-deoxysphingolipids can lead to a decrease in membrane fluidity, particularly within the endoplasmic reticulum.[1][2][3] Unlike the liquid-ordered domains induced by cholesterol, 1-deoxy-ceramide tends to form more gel-like, highly ordered domains.[7] This differential partitioning and domain formation can have significant consequences for cellular processes, including protein trafficking and signaling pathways.

cluster_membrane Cell Membrane cluster_cholesterol Cholesterol cluster_deoxyceramide 1-Deoxy-Ceramide LipidBilayer Lipid Bilayer Lo_Domain Liquid-Ordered (Lo) Domain (Lipid Raft) LipidBilayer->Lo_Domain Forms Gel_Domain Gel-like Domain LipidBilayer->Gel_Domain Forms Cholesterol Cholesterol Cholesterol->LipidBilayer Partitions into IncreasedPacking Increased Lipid Packing Cholesterol->IncreasedPacking Lo_Domain->IncreasedPacking DecreasedFluidity_Ld Decreased Fluidity (Ld domains) IncreasedPacking->DecreasedFluidity_Ld DeoxyCeramide 1-Deoxy-Ceramide DeoxyCeramide->LipidBilayer Partitions into AlteredHbond Altered H-Bonding DeoxyCeramide->AlteredHbond DecreasedFluidity_ER Decreased Fluidity (ER) Gel_Domain->DecreasedFluidity_ER AlteredHbond->Gel_Domain

Fig. 1: Differential effects of cholesterol and 1-deoxy-ceramide on membrane properties.

Experimental Protocols

To facilitate further research in this area, detailed protocols for two key experimental techniques used to characterize membrane partitioning and fluidity are provided below.

Laurdan Fluorescence Spectroscopy for Measuring Membrane Fluidity

This protocol describes the use of the fluorescent probe Laurdan to quantify changes in membrane fluidity upon the incorporation of lipids like cholesterol or 1-deoxy-ceramide into model membrane vesicles. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Phospholipids (e.g., POPC)

  • Cholesterol

  • 1-Deoxy-ceramide

  • Chloroform

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare lipid stock solutions in chloroform.

    • In a glass vial, mix the desired amounts of phospholipids and the lipid of interest (cholesterol or 1-deoxy-ceramide).

    • Add Laurdan to the lipid mixture at a molar ratio of 1:500 (probe:lipid).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles.

    • Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).[1][4][5][6][11]

  • Fluorescence Measurement:

    • Dilute the LUV suspension in buffer to a final lipid concentration of approximately 0.1 mM in a quartz cuvette.

    • Set the excitation wavelength of the spectrofluorometer to 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

    • Higher GP values indicate a more ordered, less fluid membrane, while lower GP values correspond to a more fluid, disordered membrane.[12] Compare the GP values of vesicles with and without the lipid of interest.

Fluorescence Quenching Assay for Determining Membrane Partition Coefficient

This protocol outlines a method to determine the partition coefficient (Kp) of a fluorescently labeled lipid analog between the aqueous phase and a model membrane. This assay relies on the quenching of fluorescence when the probe is in the aqueous phase by a water-soluble quencher.

Materials:

  • Fluorescently labeled lipid analog (e.g., NBD-cholesterol or a fluorescently labeled 1-deoxy-ceramide analog)

  • Phospholipid vesicles (LUVs)

  • Aqueous quencher (e.g., potassium iodide, KI)

  • Buffer (e.g., HEPES, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent lipid analog in a suitable organic solvent (e.g., ethanol).

    • Prepare a series of LUV suspensions with varying lipid concentrations.

    • In a set of cuvettes, add a fixed concentration of the fluorescent lipid analog to the buffer.

    • To another set of cuvettes, add the same concentration of the fluorescent lipid analog and the aqueous quencher (e.g., 150 mM KI).

  • Titration:

    • Titrate the solutions containing the fluorescent probe (with and without the quencher) with increasing concentrations of the LUV suspension.

    • After each addition of LUVs, allow the system to equilibrate.

    • Measure the fluorescence intensity at the emission maximum of the fluorophore.

  • Data Analysis:

    • The fluorescence intensity will increase as the probe partitions into the lipid vesicles, where it is shielded from the aqueous quencher.

    • The partition coefficient (Kp) can be calculated by fitting the fluorescence intensity data to a binding isotherm, which relates the change in fluorescence to the lipid concentration.[13] A simplified approach involves analyzing the Stern-Volmer quenching plots in the presence and absence of lipids.

By applying these and other advanced biophysical techniques, a clearer picture emerges of how 1-deoxy-ceramide and cholesterol distinctly modulate the intricate landscape of cellular membranes, offering valuable insights for the development of novel therapeutic strategies targeting lipid-dependent cellular processes.

References

Validating In Vitro Findings of 1-Deoxy-Ceramide Accumulation in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of 1-deoxy-ceramides, a class of atypical sphingolipids, has been increasingly implicated in the pathophysiology of several metabolic and neurological disorders. Extensive in vitro research has elucidated the cytotoxic effects and underlying molecular mechanisms of 1-deoxy-ceramide buildup. This guide provides a comprehensive comparison of these in vitro findings with their validation in relevant animal models, offering supporting experimental data and detailed protocols to aid researchers in this field.

In Vitro Pathophysiology of 1-Deoxy-Ceramide Accumulation

In vitro studies using various cell lines, including neuronal cells and human retinal organoids, have established a clear link between the accumulation of 1-deoxy-ceramides and cellular dysfunction. These lipids are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine. This aberrant synthesis is particularly relevant in genetic disorders such as Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and is also observed in conditions like type 2 diabetes.

The primary cytotoxic effects observed in vitro include the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the stimulation of autophagy. The accumulation of 1-deoxy-ceramides, particularly within the ER, disrupts protein folding and trafficking, leading to the activation of the three main branches of the UPR: PERK, IRE1, and ATF6. Prolonged ER stress can ultimately trigger apoptosis. Furthermore, these atypical lipids have been shown to impact mitochondrial integrity and induce autophagic processes as a cellular stress response.

Animal Models of 1-Deoxy-Ceramide Accumulation

To investigate the in vivo consequences of 1-deoxy-ceramide accumulation, several animal models have been developed. The most prominent among these are genetic mouse models of HSAN1, which harbor mutations in the Sptlc1 gene, encoding a subunit of SPT.

Animal ModelDescriptionKey FeaturesRelevant Findings
Sptlc1 C133W Transgenic Mouse Mice overexpressing the human C133W mutant form of SPTLC1.Elevated levels of 1-deoxysphingolipids in various tissues, including the nervous system. Develop an age-dependent sensory neuropathy.Recapitulates the biochemical hallmark of HSAN1 and demonstrates a clear link between 1-deoxy-ceramide accumulation and neurodegeneration.
Sptlc1 C133W Knock-in Mouse Mice with a targeted insertion of the C133W mutation into the endogenous mouse Sptlc1 gene.More physiologically relevant model of HSAN1 with endogenous expression levels. Shows elevated 1-deoxysphingolipids.The neuropathy phenotype is reported to be milder compared to the transgenic model, suggesting potential compensatory mechanisms in vivo.
Diabetic Rat Models (e.g., Streptozotocin-induced) Chemically induced models of diabetes that exhibit metabolic dysregulation.Elevated plasma and tissue levels of 1-deoxysphingolipids have been reported.Provides a metabolic context for 1-deoxy-ceramide accumulation outside of rare genetic mutations.

Comparative Validation of In Vitro Findings in Animal Models

The validation of in vitro findings in these animal models provides crucial insights into the systemic and tissue-specific effects of 1-deoxy-ceramide accumulation.

Endoplasmic Reticulum Stress

In vitro studies have robustly demonstrated that 1-deoxy-ceramides are potent inducers of ER stress. This has been validated in preclinical models, although the directness of the evidence varies.

In Vitro FindingIn Vivo Validation in Animal ModelsSupporting Experimental Data
Activation of the Unfolded Protein Response (UPR) Studies on human retinal organoids treated with 1-deoxysphinganine show differential activation of UPR pathways, with PERK signaling mediating cell death and ATF6 promoting survival. While not a whole animal model, it represents a complex tissue model.Increased expression of UPR markers such as spliced XBP1, CHOP (DDIT3), and phosphorylated eIF2α has been observed in tissues from animal models, though direct, extensive characterization in HSAN1 mouse models is an area of active research.
Induction of Apoptosis via CHOP The pro-apoptotic transcription factor CHOP is a key mediator of terminal ER stress in vitro.Evidence for increased apoptosis in the dorsal root ganglia of HSAN1 mouse models exists, and while ER stress is the proposed mechanism, direct linkage through CHOP expression in vivo requires further dedicated studies.
Autophagy

The induction of autophagy as a consequence of cellular stress is another key in vitro finding. Its validation in vivo is an emerging area of investigation.

In Vitro FindingIn Vivo Validation in Animal ModelsSupporting Experimental Data
Increased Autophagic Flux Increased levels of autophagy markers have been observed in models of neuropathic pain, a condition with some overlapping mechanisms with HSAN1.Studies in HSAN1 mouse models are needed to specifically measure autophagic markers like the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1 in affected tissues like the dorsal root ganglia and sciatic nerve to confirm a direct link.
Accumulation of Autophagosomes Microscopic evidence from in vitro studies shows the accumulation of autophagosomes in response to 1-deoxy-ceramide treatment.Immunohistochemical analysis of nerve tissue from HSAN1 mice for LC3 puncta would be a direct way to validate this finding in vivo.

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the key signaling pathway implicated in 1-deoxy-ceramide toxicity and a general workflow for its investigation in animal models.

G cluster_0 Cellular Response to 1-Deoxy-Ceramide Accumulation cluster_1 Endoplasmic Reticulum cluster_2 Mitochondria cluster_3 Cytosol SPT SPTLC1/2 (Serine Palmitoyltransferase) DeoxySA 1-Deoxysphinganine SPT->DeoxySA Aberrant Synthesis Alanine L-Alanine Alanine->SPT CerS Ceramide Synthase DeoxySA->CerS DeoxyCer 1-Deoxy-Ceramides CerS->DeoxyCer ER_Stress ER Stress DeoxyCer->ER_Stress Mito_Dys Mitochondrial Dysfunction DeoxyCer->Mito_Dys UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR Autophagy Autophagy ER_Stress->Autophagy CHOP CHOP UPR->CHOP Apoptosis_ER Apoptosis CHOP->Apoptosis_ER Apoptosis_Mito Apoptosis Mito_Dys->Apoptosis_Mito

Caption: Signaling pathway of 1-deoxy-ceramide-induced cytotoxicity.

G cluster_0 Experimental Workflow cluster_1 Biochemical Analysis cluster_2 Molecular Analysis cluster_3 Histological & Functional Analysis Animal_Model Animal Model (e.g., Sptlc1 C133W Mouse) Tissue_Harvest Tissue Harvest (DRG, Sciatic Nerve, Plasma, Liver) Animal_Model->Tissue_Harvest Behavior Behavioral Testing (Sensory & Motor function) Animal_Model->Behavior Lipidomics LC-MS/MS Lipidomics (Quantify 1-Deoxy-Ceramides) Tissue_Harvest->Lipidomics WB Western Blot (UPR & Autophagy markers: CHOP, p62, LC3) Tissue_Harvest->WB qPCR RT-qPCR (XBP1 splicing, CHOP mRNA) Tissue_Harvest->qPCR IHC Immunohistochemistry (LC3 puncta, NeuN, Iba1) Tissue_Harvest->IHC Data_Analysis Data Analysis & Comparison to In Vitro Findings Lipidomics->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis IHC->Data_Analysis Behavior->Data_Analysis

Caption: Workflow for validating in vitro findings in animal models.

Experimental Protocols

Lipid Extraction and LC-MS/MS Analysis of 1-Deoxy-Ceramides from Mouse Plasma

Materials:

  • Mouse plasma

  • Internal standards for 1-deoxysphingolipids

  • 1-Butanol

  • Methanol

  • LC-MS/MS system

Protocol:

  • To 10 µL of plasma, add a known amount of internal standard mix.

  • Add 100 µL of 1-butanol:methanol (1:1 v/v).

  • Vortex vigorously for 10 seconds.

  • Sonicate for 1 hour.

  • Centrifuge at 13,000 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant to a new tube.

  • Re-extract the pellet with an additional 100 µL of 1-butanol:methanol (1:1 v/v).

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Analyze by LC-MS/MS using a C18 reverse-phase column and a gradient elution, monitoring for the specific mass transitions of 1-deoxy-ceramide species.

Western Blot for ER Stress (CHOP) and Autophagy (p62, LC3) Markers in Mouse Dorsal Root Ganglia (DRG)

Materials:

  • Dissected mouse DRGs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-CHOP, anti-p62/SQSTM1, anti-LC3)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Homogenize DRG tissue in ice-cold RIPA buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagy induction.

Immunohistochemistry for LC3 in Mouse Sciatic Nerve

Materials:

  • Dissected mouse sciatic nerves

  • 4% paraformaldehyde (PFA)

  • Sucrose solutions (for cryoprotection)

  • OCT embedding medium

  • Cryostat

  • Primary antibody (anti-LC3)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Fix freshly dissected sciatic nerves in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by sequential incubation in increasing concentrations of sucrose.

  • Embed the tissue in OCT and freeze.

  • Cut 10-12 µm thick sections using a cryostat and mount on slides.

  • Permeabilize the sections with Triton X-100 in PBS.

  • Block non-specific binding with a blocking solution (e.g., serum from the secondary antibody host species).

  • Incubate with the primary anti-LC3 antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount the slides with an anti-fade mounting medium.

  • Image the sections using a confocal microscope to visualize LC3 puncta, indicative of autophagosomes.

RT-qPCR for XBP1 Splicing in Mouse Liver Tissue

Materials:

  • Mouse liver tissue

  • TRIzol reagent

  • cDNA synthesis kit

  • qPCR master mix

  • Primers specific for spliced and total XBP1

Protocol:

  • Homogenize liver tissue in TRIzol and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • Perform qPCR using specific primers for the spliced form of XBP1 (XBP1s) and for total XBP1.

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative expression of XBP1s to total XBP1 to determine the extent of XBP1 splicing, a key indicator of IRE1 branch activation in the UPR.

Behavioral Testing for Sensory Neuropathy in Mice

a) Von Frey Test for Mechanical Allodynia:

  • Place mice on an elevated mesh platform and allow them to acclimate.

  • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

  • Record the filament force that elicits a withdrawal response. A lower threshold in experimental mice compared to controls indicates mechanical allodynia.

b) Hargreaves Test for Thermal Hyperalgesia:

  • Place mice in individual plexiglass chambers on a glass plate.

  • Apply a radiant heat source to the plantar surface of the hind paw.

  • Measure the latency for the mouse to withdraw its paw. A shorter latency in experimental mice indicates thermal hyperalgesia.

This guide provides a framework for comparing and validating in vitro findings of 1-deoxy-ceramide accumulation in relevant animal models. The provided data and protocols are intended to support further research into the complex pathophysiology of diseases associated with these atypical sphingolipids and to aid in the development of novel therapeutic strategies.

Differential Gene Expression in Response to 1-Deoxy-Ceramide vs. Ceramide Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the molecular responses to the canonical sphingolipid ceramide and its atypical counterpart, 1-deoxy-ceramide, reveals distinct and overlapping impacts on cellular gene expression and signaling pathways. While direct comparative transcriptomic data is limited, a synthesis of existing research provides a framework for understanding their differential effects, with significant implications for drug development and disease research.

Ceramides are well-established bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] In contrast, 1-deoxy-ceramides, which lack the C1 hydroxyl group, are considered atypical and often cytotoxic sphingolipids.[4][5][6] Their accumulation is associated with neurotoxic conditions and compromised cancer cell growth.[4][7][8] This guide synthesizes the known effects of both lipids on gene expression and outlines the experimental basis for their comparison.

Comparative Analysis of Gene Expression

Based on current literature, a direct, side-by-side quantitative comparison of global gene expression changes induced by 1-deoxy-ceramide versus ceramide is not yet available. However, by compiling data from studies investigating each lipid individually, we can infer a likely differential gene expression profile. The following table summarizes key genes and pathways anticipated to be differentially regulated.

Gene/PathwayExpected Response to Ceramide TreatmentExpected Response to 1-Deoxy-Ceramide TreatmentKey Function
NF-κB Pathway Genes Increased expression[1]Likely modulated, but direct evidence is limitedInflammation, cell survival
IL-6 Increased expression[9]UnknownPro-inflammatory cytokine
Primitive Streak Formation Genes (e.g., Brachyury, Wnt3, Bmp2) Decreased expression[10]UnknownEmbryonic development
Neural Differentiation Markers (e.g., Sox1) Increased expression[10]UnknownNeurogenesis
Sterol Regulatory Element (SRE)-mediated genes Decreased expression[11]UnknownLipid metabolism
ER Stress Response Genes (e.g., CHOP, BiP) Can induce ER stressPotent inducer of ER stress[5][7]Unfolded protein response
Ceramide Synthase (CERS) Genes May be regulated by feedbackCERS2 is essential for its toxic effects[7][12]Sphingolipid metabolism

Inferred Signaling Pathway Differences

The distinct cellular fates promoted by ceramide and 1-deoxy-ceramide are rooted in their differential engagement of downstream signaling cascades. Ceramide is a key player in established pathways leading to apoptosis and inflammation. 1-deoxy-ceramide, on the other hand, appears to exert its cytotoxic effects primarily through the induction of severe endoplasmic reticulum (ER) stress.

Caption: Differential signaling pathways of ceramide and 1-deoxy-ceramide.

Experimental Methodologies

To directly compare the differential gene expression profiles, a robust experimental approach is necessary. The following protocol is a synthesized methodology based on standard practices in the field.

Cell Culture and Treatment
  • Cell Line: A human cell line relevant to the research question (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies, or a cancer cell line like HCT116) would be cultured under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

  • Lipid Preparation: C2-ceramide (a cell-permeable analog) and 1-deoxy-C2-ceramide would be dissolved in a suitable solvent like DMSO to create stock solutions.

  • Treatment: Cells would be seeded and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing either C2-ceramide, 1-deoxy-C2-ceramide (at equimolar concentrations, e.g., 10-50 µM), or a vehicle control (DMSO).

  • Time Course: Cells would be harvested at various time points post-treatment (e.g., 6, 12, and 24 hours) to capture both early and late gene expression changes.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA would be extracted from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries would be prepared from high-quality RNA samples (RIN > 8) using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for differential gene expression analysis (e.g., >20 million reads per sample).

Data Analysis
  • Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.

  • Alignment: Reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels would be quantified using tools such as RSEM or featureCounts.

  • Differential Expression Analysis: Differential gene expression between the treatment groups (1-deoxy-ceramide vs. ceramide, and each vs. vehicle control) would be determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significantly differentially expressed.

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected.

Experimental Workflow for Comparative Transcriptomics cluster_exp Experimental Phase cluster_analysis Data Analysis Phase CellCulture Cell Culture Treatment Treatment (Ceramide, 1-Deoxy-Ceramide, Vehicle) CellCulture->Treatment Harvesting Cell Harvesting (Time Course) Treatment->Harvesting RNA_Extraction RNA Extraction & QC Harvesting->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Data Transfer Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis Results Results Interpretation Pathway_Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of 1-Deoxy-Cer: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Deoxy-Cer, a ceramide analog belonging to the class of 1-deoxysphingolipids.

This compound (CAS No. 1645269-61-9) is an atypical sphingolipid characterized by the absence of a hydroxyl group at the C1 position.[1][2] This structural difference prevents its degradation through standard metabolic pathways, and studies on related 1-deoxysphingolipids suggest potential cytotoxicity.[2][3][4] Due to these properties, this compound must be managed as hazardous waste to ensure the safety of laboratory personnel and prevent environmental contamination.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following protocols provide a general framework for the safe handling of this compound waste.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If handling the solid form, a dust mask (e.g., N95 or equivalent) is recommended to avoid inhalation.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: If the spill is significant, evacuate the immediate area.

  • Don Appropriate PPE.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.

  • Clean-Up: Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect Waste: All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's EHS department.

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Keep solid waste (e.g., contaminated gloves, wipes, pipette tips, plasticware) separate from liquid waste (e.g., unused solutions, solvent rinses).

  • Waste Container Selection:

    • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. A sturdy plastic pail or a bag-lined rigid container is suitable.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1645269-61-9."

    • Include the accumulation start date, the name of the principal investigator, and laboratory contact information.

  • Storage:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation.

    • Use secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Do not attempt to dispose of the waste yourself. It must be handled by a licensed hazardous waste disposal company.[5]

  • Empty Container Management:

    • The original product container, once empty, should be managed as hazardous waste.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.

Quantitative Data Summary

ParameterGuideline
CAS Number 1645269-61-9
Hazard Classification Treat as hazardous waste due to its chemical nature and lack of degradation pathways.[2][4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Storage Temperature Typically stored at -20°C in its pure form. Waste should be stored according to EHS guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Solid or Liquid Waste? A->B C Solid Waste (Contaminated consumables, etc.) B->C Solid D Liquid Waste (Unused solutions, rinses) B->D Liquid E Select Labeled, Leak-Proof Solid Waste Container C->E F Select Labeled, Leak-Proof Liquid Waste Container D->F G Store in Designated Satellite Accumulation Area (SAA) E->G F->G H Container Full or Per Institutional Policy? G->H I Request Pickup by EHS or Licensed Contractor H->I Yes J Maintain Disposal Records I->J

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Deoxy-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure to 1-Deoxy-Cer. The following table summarizes the recommended PPE for handling this compound, based on established laboratory safety standards for hazardous chemicals.[1]

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.[1][2]Protects against splashes, airborne particles, and chemical vapors.[3]ANSI Z87.1 marked[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[1][2]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[1][4]EN 374 (Gloves)[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]Protects against the inhalation of dust or aerosols.[4]NIOSH approved[1]
Operational Plan: Safe Handling and Storage

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination when working with this compound.

Storage:

  • Short-term (days to weeks): Store the container tightly sealed in a dry, dark place at 0-4°C.[1]

  • Long-term (months to years): Store at -20°C.[1]

Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Before beginning work, ensure all required PPE is correctly worn.[5]

  • When preparing solutions, handle the compound carefully to avoid the creation of dust.

  • Bioactive lipids should not be left in a dry state for extended periods.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containment:

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be treated as contaminated.[1] These items must be collected in a designated and sealed hazardous waste container.[1]

  • Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and indicate the associated hazards.[1]

Spill Cleanup:

  • For small powder spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]

Institutional Guidelines:

  • Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[5]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.

start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood preparation Prepare Solutions (Avoid Dust/Aerosol Generation) fume_hood->preparation experiment Conduct Experiment preparation->experiment spill_check Spill Occurred? experiment->spill_check spill_cleanup Execute Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_collection Collect Contaminated Materials in Labeled Hazardous Waste Container spill_check->waste_collection No spill_cleanup->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate dispose Dispose of Waste (Follow Institutional & Local Regulations) decontaminate->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Deoxy-Cer
Reactant of Route 2
Reactant of Route 2
1-Deoxy-Cer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.